Geninthiocin
Description
a tipA promoter-inducing substance; isolated form Streptomyces; structure in first source
Properties
Molecular Formula |
C50H49N15O15S |
|---|---|
Molecular Weight |
1132.1 g/mol |
IUPAC Name |
(14S,17Z)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-33-methyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide |
InChI |
InChI=1S/C50H49N15O15S/c1-12-27-48-61-30(16-79-48)41(72)54-21(5)39(70)65-35(50(10,11)77)45(76)57-23(7)47-64-33(25(9)80-47)44(75)55-20(4)38(69)56-22(6)46-60-29(15-78-46)34-26(49-62-31(17-81-49)42(73)63-32(24(8)66)43(74)59-27)13-14-28(58-34)40(71)53-19(3)37(68)52-18(2)36(51)67/h12-17,24,32,35,66,77H,2-7H2,1,8-11H3,(H2,51,67)(H,52,68)(H,53,71)(H,54,72)(H,55,75)(H,56,69)(H,57,76)(H,59,74)(H,63,73)(H,65,70)/b27-12-/t24-,32+,35?/m1/s1 |
InChI Key |
JNUIXQXFKIJDIV-KFVMYCOKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of Geninthiocin: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Geninthiocin (B130505) is a member of the thiopeptide class of antibiotics, a group of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their potent antimicrobial activity. First isolated from Streptomyces sp. DD84, this compound and its subsequently discovered analogues are produced by various strains of soil- and marine-derived actinomycetes. This guide provides a comprehensive overview of the origin, biosynthesis, and biological activities of geninthiocins, with a focus on the technical details relevant to researchers in natural product discovery and development. We present collated quantitative data, detailed experimental protocols, and visual representations of the biosynthetic pathway and discovery workflow to serve as a practical resource for the scientific community.
Introduction
Thiopeptide antibiotics have garnered significant interest due to their complex molecular architecture and potent biological activities, particularly against Gram-positive pathogens. This compound, a representative of the 35-membered macrocyclic thiopeptides, was first identified through its ability to induce the tipA promoter in Streptomyces.[1] Its structure is characterized by a highly modified peptide backbone containing oxazole (B20620) and thiazole (B1198619) moieties, as well as several unusual amino acids.[1] Since the initial discovery, a number of natural analogues have been identified, including Ala-geninthiocin, Val-geninthiocin, and geninthiocins A-F, each with variations in their amino acid sequence and biological activity profiles.[2][3] This guide delves into the technical aspects of this compound's origins, from the producing microorganisms to its biosynthesis and biological evaluation.
Producing Microorganisms
This compound and its derivatives are natural products of various species of Streptomyces, a genus renowned for its prolific production of secondary metabolites. The specific strains from which geninthiocins have been isolated are crucial for their production and the discovery of new analogues.
| This compound Variant | Producing Organism | Reference |
| This compound | Streptomyces sp. DD84 | [1] |
| Geninthiocins A, B, C, E, F, Val-geninthiocin | Streptomyces sp. CPCC 200267 | |
| Ala-geninthiocin, this compound, Val-geninthiocin | Streptomyces sp. ICN19 | [3] |
| This compound B | Streptomyces sp. YIM 130001 | [4] |
| Val-geninthiocin | Streptomyces sp. RSF18 |
Experimental Protocols
Fermentation and Isolation of Geninthiocins from Streptomyces sp. ICN19
This protocol is adapted from the method described for the isolation of Ala-geninthiocin, this compound, and Val-geninthiocin.[5]
1. Fermentation:
-
Prepare a seed culture by inoculating a suitable liquid medium (e.g., GYM broth) with spores or mycelia of Streptomyces sp. ICN19.
-
Incubate the seed culture at 30°C for 2-3 days with shaking.
-
Inoculate production medium (e.g., a starch-based medium) with the seed culture.
-
Ferment for 5-7 days at 30°C with vigorous shaking.
2. Extraction:
-
Separate the mycelia from the culture broth by centrifugation.
-
Extract the mycelial cake with acetone (B3395972) (3 x volume).
-
Filter the acetone extract and evaporate the solvent under reduced pressure.
-
Partition the resulting aqueous residue with ethyl acetate (B1210297).
-
Dry the ethyl acetate phase over anhydrous sodium sulfate (B86663) and evaporate to yield a crude extract.
3. Purification:
-
Dissolve the crude extract in a minimal amount of methanol (B129727).
-
Subject the extract to reversed-phase column chromatography (e.g., Sephadex LH-20 or C18 silica (B1680970) gel).
-
Elute with a gradient of methanol in water.
-
Monitor fractions for antimicrobial activity using a bioassay (e.g., against Bacillus subtilis).
-
Pool active fractions and further purify by high-performance liquid chromatography (HPLC) on a C18 column to yield pure this compound analogues.
Structure Elucidation
The chemical structures of geninthiocins are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula. Tandem MS (MS/MS) experiments provide fragmentation patterns that help in sequencing the modified amino acids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the overall three-dimensional structure of the molecule.
-
Chiral Gas Chromatography-Mass Spectrometry (GC-MS): To determine the absolute stereochemistry of the amino acid residues, the purified compound is hydrolyzed, and the resulting amino acids are derivatized with a chiral reagent before analysis by GC-MS.
Biological Activity Assays
1. Minimum Inhibitory Concentration (MIC) Determination:
-
The MIC is determined by the broth microdilution method according to CLSI guidelines.
-
Prepare a serial dilution of the purified this compound compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
2. Cytotoxicity Assay (MTT Assay):
-
Seed human cancer cells (e.g., A549 lung carcinoma cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound compound for a specified period (e.g., 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Quantitative Data
Biological Activity of this compound Analogues
The following tables summarize the known biological activities of various this compound derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogues against Bacteria
| Compound | Staphylococcus aureus (μg/mL) | Bacillus subtilis (μg/mL) | Micrococcus luteus (μg/mL) | Mycobacterium smegmatis (μg/mL) | Reference |
| Ala-geninthiocin | - | - | 1 | 10 | [2] |
| Val-geninthiocin | - | - | - | - | |
| This compound A | - | - | - | - | |
| This compound C | No activity | No activity | No activity | No activity | |
| This compound D | No activity | No activity | No activity | No activity |
Note: A comprehensive, directly comparative dataset for all analogues against a standardized panel of bacteria is not yet available in the public domain. "No activity" indicates that the compound was tested and found to be inactive.
Table 2: Cytotoxicity of Ala-geninthiocin
| Compound | Cell Line | IC50 (nM) | Reference |
| Ala-geninthiocin | A549 (Human Lung Carcinoma) | 6 | [6] |
Biosynthesis of this compound
Geninthiocins are ribosomally synthesized and post-translationally modified peptides (RiPPs). Their biosynthesis begins with the ribosomal synthesis of a precursor peptide, which consists of an N-terminal leader peptide and a C-terminal core peptide. The core peptide is then extensively modified by a series of enzymes encoded in the this compound biosynthetic gene cluster (BGC). The this compound BGC is known to be homologous to that of berninamycin, another well-characterized thiopeptide antibiotic.
The precursor peptide for this compound B contains a 31-amino acid leader peptide and a 15-amino acid core peptide with the sequence STCTCSCSS_V_G_S_C_S. The leader peptide guides the core peptide through the enzymatic machinery for post-translational modifications, after which it is cleaved off to release the mature antibiotic.
Putative Biosynthetic Pathway of this compound
The following diagram illustrates the proposed biosynthetic pathway for this compound, based on the homology to the berninamycin pathway.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for this compound Discovery
The discovery of novel this compound analogues typically follows a systematic workflow, from isolation of the producing strain to the characterization of the pure compound.
Caption: General experimental workflow for the discovery of Geninthiocins.
Conclusion
This compound and its analogues represent a promising family of thiopeptide antibiotics with potent biological activities. Originating from diverse Streptomyces species, these complex natural products continue to be a valuable source for the discovery of new antimicrobial agents. The elucidation of their biosynthetic pathways opens avenues for synthetic biology and bioengineering approaches to generate novel derivatives with improved therapeutic properties. This technical guide provides a foundational resource for researchers to further explore the fascinating world of geninthiocins and to accelerate the development of new antibiotics in the fight against infectious diseases.
References
- 1. Microbial metabolites with tipA promoter inducing activity. II. This compound, a novel thiopeptide produced by Streptomyces sp. DD84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Genome Mining of Streptomyces sp. YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic [frontiersin.org]
- 5. An antimicrobial thiopeptide producing novel actinomycetes Streptomyces terrae sp. nov., isolated from subsurface soil of arable land - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Discovery and Isolation of Geninthiocin from Streptomyces sp.: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geninthiocin (B130505), a novel thiopeptide antibiotic, was first identified as a substance capable of inducing the tipA promoter in Streptomyces. This discovery has since led to the isolation and characterization of a family of related this compound analogues, each with unique biological activities. These compounds, produced by various Streptomyces species, exhibit potent antibacterial activity, particularly against Gram-positive bacteria, and some have demonstrated significant cytotoxic effects against cancer cell lines. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound and its key analogues. It includes detailed experimental protocols for fermentation, extraction, and purification, alongside a summary of their biological activities in structured tables and a visualization of the tipA promoter induction pathway.
Quantitative Biological Data
The biological activity of this compound and its analogues has been evaluated through various antimicrobial and cytotoxic assays. The following tables summarize the key quantitative data, including Minimum Inhibitory Concentrations (MIC) against various bacterial strains and 50% Inhibitory Concentrations (IC50) against human cancer cell lines.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogues
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Ala-geninthiocin | Micrococcus luteus | 1 | [1] |
| Ala-geninthiocin | Mycobacterium smegmatis | 10 | [1] |
Note: Further MIC data for other analogues and bacterial strains were mentioned in the literature but specific quantitative values were not provided in the abstracts.
Table 2: Cytotoxicity (IC50) of this compound Analogues against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| Ala-geninthiocin | A549 (Human Lung Carcinoma) | 6 | [1][2] |
Experimental Protocols
This section details the methodologies for the fermentation of Streptomyces sp., and the subsequent extraction and purification of this compound and its analogues.
Fermentation
2.1.1. Fermentation of Streptomyces sp. ICN19 for Ala-geninthiocin Production [3]
-
Inoculum Preparation: A well-sporulated mycelium of Streptomyces sp. ICN19 is inoculated into GYM broth medium.
-
GYM Broth Composition (per liter):
-
Glucose: 4 g
-
Yeast Extract: 4 g
-
Malt Extract: 10 g
-
CaCO₃: 2 g
-
Distilled Water: 1 L
-
-
pH: Adjusted to 7.2 using KOH.
-
-
Incubation: The inoculated broth is incubated in a shaker at 30°C for seven days.
-
Scale-up: After 7 days, 5% (v/v) of this inoculum is transferred into 10 L shake flasks for large-scale fermentation under the same conditions.
2.1.2. Fermentation of Streptomyces sp. YIM 130001 for this compound B Production [4]
-
Pre-culture: A pre-culture is grown in SM17 medium at 30°C and 250 rpm for 24 hours.
-
Production Culture: 50 mL of SM17 medium (without apramycin) in 250 mL baffled flasks is inoculated with 5% of the pre-culture.
-
Incubation: The production culture is incubated for 5 days at 30°C and 250 rpm.
Extraction
2.2.1. Extraction of Ala-geninthiocin from Streptomyces sp. ICN19 Culture [3]
-
The culture broth is extracted with ethyl acetate (B1210297).
-
Lipids are removed from the ethyl acetate extract by partitioning with n-heptane.
-
The resulting residue contains the crude Ala-geninthiocin.
2.2.2. Extraction of this compound B from Streptomyces sp. YIM 130001 Culture [4]
-
The whole fermentation broth (approximately 1.5 L) is extracted with an equal volume of 100% butanol at 30°C and 250 rpm for 2 hours.
-
The organic phase is separated by centrifugation at 9000 rpm for 20 minutes.
-
The solvent is removed from the organic phase using a rotary evaporator at 45°C to yield the oily crude extract.
Purification
2.3.1. Purification of Ala-geninthiocin [3]
-
The crude extract is fractionated using reversed-phase Medium-Pressure Liquid Chromatography (MPLC) with a methanol/water gradient.
-
Fractions exhibiting antibacterial activity are further purified using preparative reversed-phase High-Performance Liquid Chromatography (RP-HPLC) to yield pure Ala-geninthiocin.
2.3.2. Purification of this compound B [4]
-
The crude butanol extract is subjected to multiple steps of silica (B1680970) gel chromatography.
-
This is followed by preparative C-18 chromatography to afford pure this compound B.
Signaling Pathway Visualization
This compound and other thiopeptides are known to induce the tipA promoter in Streptomyces. This induction is mediated by the TipA protein, which exists in two forms: a full-length transcriptional activator (TipAL) and a shorter C-terminal domain (TipAS). The following diagram illustrates the proposed mechanism of tipA promoter activation.
Caption: Mechanism of tipA promoter induction by this compound.
Experimental Workflow Visualization
The overall process from the cultivation of Streptomyces to the isolation of pure this compound involves a series of sequential steps. The following workflow diagram provides a high-level overview of this process.
Caption: General workflow for the isolation of this compound.
Conclusion
The discovery of this compound and its analogues from various Streptomyces species has opened new avenues for the development of novel antibiotics and potential anticancer agents. The methodologies outlined in this guide provide a framework for the reproducible isolation and purification of these valuable secondary metabolites. Further research into the structure-activity relationships of the this compound family and their precise mechanisms of action will be crucial for realizing their full therapeutic potential. The visualization of the tipA promoter induction pathway offers a clear model of one of the key biological activities of this class of compounds. This technical guide serves as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Frontiers | Genome Mining of Streptomyces sp. YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic [frontiersin.org]
Geninthiocin: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geninthiocin is a potent thiopeptide antibiotic produced by several species of Streptomyces. As a member of the ribosomally synthesized and post-translationally modified peptides (RiPPs), its complex cyclic structure, featuring oxazole (B20620) and thiazole (B1198619) moieties, underpins its significant biological activity. This document provides a comprehensive overview of the chemical structure, molecular formula, and physicochemical properties of this compound. It further details the experimental protocols for its isolation and structural elucidation and presents key quantitative data on its biological activities. Visual diagrams of its biosynthetic and signaling pathways are also provided to facilitate a deeper understanding of its molecular context.
Chemical Structure and Molecular Formula
This compound is a macrocyclic peptide antibiotic characterized by a 35-membered ring. Its intricate structure is a result of extensive post-translational modifications of a precursor peptide. The core scaffold is rich in heterocyclic systems, including oxazole and thiazole rings, which are crucial for its biological function.
The molecular formula for this compound A is C₅₀H₄₉N₁₅O₁₅S .[1] This formula corresponds to an exact mass of 1131.3253 u and a molecular weight of approximately 1132.09 g/mol .[1]
Table 1: Core Chemical and Physical Properties of this compound A
| Property | Value | Reference |
| CAS Number | 158792-27-9 | [1] |
| Molecular Formula | C₅₀H₄₉N₁₅O₁₅S | [1] |
| Molecular Weight | 1132.09 g/mol | [1] |
| Exact Mass | 1131.3253 u | [1] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMF and DMSO; Slightly soluble in Ethanol. | [2] |
Experimental Protocols
Isolation and Purification of this compound
This compound is typically isolated from the mycelium of producing Streptomyces strains, such as Streptomyces sp. DD84 and Streptomyces sp. RSF18.[3][4] The general workflow for its isolation is as follows:
-
Fermentation: The producing Streptomyces strain is cultured in a suitable liquid medium (e.g., M2 medium) under optimal conditions for antibiotic production.
-
Extraction: The mycelial cake is harvested from the fermentation broth by filtration or centrifugation. The active compound is then extracted from the mycelium using organic solvents such as acetone (B3395972) or ethyl acetate.
-
Purification: The crude extract is subjected to a series of chromatographic steps to purify this compound. This typically involves silica (B1680970) gel column chromatography with a gradient of organic solvents. Further purification can be achieved using high-performance liquid chromatography (HPLC).
Structure Elucidation
The complex structure of this compound was primarily determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, TOCSY, HMBC) NMR experiments are performed to determine the connectivity of atoms and the sequence of amino acid residues within the macrocycle. For Ala-geninthiocin, these spectra were recorded on a Bruker AVANCE DMX-700 spectrometer (700 MHz for ¹H).[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact mass and molecular formula of the compound.[5] Tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) is employed to fragment the molecule and aid in sequencing the peptide backbone.[4]
-
Chiral Analysis: The absolute configuration of the amino acid residues is determined by methods such as Marfey's method, which involves derivatization of the acid hydrolysate of the antibiotic followed by chromatographic analysis.[6]
Quantitative Data on Biological Activity
This compound and its analogs exhibit potent activity against a range of Gram-positive bacteria. They also show other biological activities, including cytotoxicity against cancer cell lines and antiviral activity.
Table 2: Antibacterial Activity of this compound and Analogs (MIC in µg/mL)
| Organism | This compound A | Ala-geninthiocin | Val-geninthiocin | Reference |
| Staphylococcus aureus | 0.2-4 | Potent activity | Potent activity | [2][7] |
| Bacillus subtilis | 0.2-4 | Potent activity | - | [2][7] |
| Micrococcus luteus | - | Potent activity | - | [7] |
| Mycobacterium smegmatis | - | Potent activity | - | [7] |
| Chromobacterium violaceum | 19 | Moderate activity | Inactive | [2] |
Table 3: Cytotoxic and Antiviral Activities of this compound and Analogs (IC₅₀ values)
| Compound | Activity | Cell Line/Virus | IC₅₀ | Reference |
| Ala-geninthiocin | Cytotoxicity | A549 human lung carcinoma | 6 nM | [2] |
| This compound A | Antiviral | Influenza A virus | 7.3 µM | [7] |
| This compound B | Antiviral | Influenza A virus | 18.3 µM | [7] |
| Val-geninthiocin | Antiviral | Influenza A virus | 15.3 µM | [7] |
Visualizing Key Pathways
Biosynthesis of this compound
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its biosynthesis begins with the ribosomal synthesis of a precursor peptide, GenA, which consists of a leader peptide and a core peptide. The core peptide undergoes extensive enzymatic modifications, including cyclization and the formation of oxazole and thiazole rings, to yield the mature antibiotic.
References
- 1. Microbial metabolites with tipA promoter inducing activity. II. This compound, a novel thiopeptide produced by Streptomyces sp. DD84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiostrepton-induced gene expression in Streptomyces lividans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiostrepton-induced gene expression in Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structures of Geninthiocin and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structures of the thiopeptide antibiotic Geninthiocin and its known analogues: A, B, C, D, E, and F, as well as Val-geninthiocin and Ala-geninthiocin. This document details their core structural features, specific chemical modifications, and summarizes key quantitative data. Furthermore, it outlines the experimental protocols commonly employed for their isolation and characterization and presents visual representations of relevant biological and experimental workflows.
Core Structure and Analogues
This compound and its analogues are complex macrocyclic thiopeptide antibiotics produced by Streptomyces species.[1][2] They are ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a highly modified, sulfur-rich peptide backbone containing thiazole (B1198619) and oxazole (B20620) moieties.[2][3] The core structure is a 35-membered macrocycle.[1] The variations among the analogues primarily occur in the amino acid sequence and the "tail" region of the molecule.[1]
This compound (this compound A) is considered the parent compound in this series.[1]
-
This compound B is an analogue of this compound.[4]
-
Ala-geninthiocin is a new thiopeptide antibiotic where an amino acid substitution has occurred.[5]
-
Val-geninthiocin is another analogue with a specific amino acid substitution.[6]
-
Geninthiocins C and D are congeners of this compound A that share the same 35-membered macrocyclic core but differ in their tail moieties. This compound C possesses a -Dha-Ala-NH2 tail, while this compound D has a simple -NH2 tail, contrasting with the -Dha-Dha-NH2 tail of this compound A.[1]
-
Geninthiocins E and F are two other cyclic thiopeptides isolated from Streptomyces sp..[7]
The structural diversity among these analogues, particularly in the tail region, has been shown to play a crucial role in their biological activity. For instance, the potent anti-Gram-positive bacterial activity of this compound A is attributed to its -Dha-Dha-NH2 tail, as Geninthiocins C and D show no such activity.[1]
Quantitative Data
The biological activities of this compound and its analogues have been evaluated against various cell lines and pathogens. The following tables summarize the reported quantitative data.
| Compound | Organism/Cell Line | Activity | Value | Reference |
| Ala-geninthiocin | Staphylococcus aureus | Antibacterial | - | [5] |
| Bacillus subtilis | Antibacterial | - | [5] | |
| Mycobacterium smegmatis | Antibacterial | - | [5] | |
| Micrococcus luteus | Antibacterial | - | [5] | |
| A549 human lung carcinoma | Cytotoxicity | IC50: 6 nM | [8] | |
| This compound A | Influenza A virus | Antiviral | IC50: 7.3 µM | [7] |
| Staphylococcus aureus | Antibacterial | Moderate | [7] | |
| This compound B | Influenza A virus | Antiviral | IC50: 18.3 µM | [7] |
| Val-geninthiocin | Influenza A virus | Antiviral | IC50: 15.3 µM | [7] |
| Staphylococcus aureus | Antibacterial | Moderate | [7] |
Experimental Protocols
The isolation and structural elucidation of this compound and its analogues involve a series of chromatographic and spectroscopic techniques.
Isolation and Purification
A common workflow for isolating these compounds from Streptomyces fermentation broths is as follows:
-
Extraction: The mycelium is typically extracted with organic solvents such as acetone (B3395972) or ethyl acetate (B1210297) to obtain a crude extract.
-
Solvent Partitioning: The crude extract is then partitioned between immiscible solvents (e.g., n-heptane and methanol) to remove lipids and other nonpolar impurities.
-
Chromatography: The resulting extract is subjected to multiple rounds of chromatography for purification. This often includes:
-
Silica Gel Chromatography: For initial fractionation based on polarity.
-
Sephadex LH-20 Chromatography: For size-exclusion chromatography to separate compounds based on their molecular size.
-
High-Performance Liquid Chromatography (HPLC): Typically reversed-phase HPLC is used for final purification to yield pure compounds.
-
Structure Elucidation
The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS), often coupled with high-resolution analysis (HRMS), is used to determine the molecular formula of the compounds.[8] Tandem MS (MS/MS) experiments are employed to obtain fragmentation patterns, which provide information about the sequence of amino acids and other structural motifs.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are crucial for elucidating the detailed chemical structure. These include:
-
1H and 13C NMR: To identify the types and number of protons and carbons.
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which helps in connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
Determination of Absolute Configuration
The absolute configurations of the amino acid residues are determined by chiral analysis techniques:
-
Enantioselective GC-MS Analysis: The purified compound is hydrolyzed to its constituent amino acids. These amino acids are then derivatized with a chiral reagent, and the resulting diastereomers are separated and identified by gas chromatography-mass spectrometry (GC-MS).[8]
-
Marfey's Method: This method involves the derivatization of the amino acid hydrolysate with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), followed by HPLC analysis to determine the stereochemistry of the amino acids.[1]
Visualizations
General Biosynthetic Pathway of Thiopeptides
Caption: General biosynthetic pathway of this compound analogues.
Experimental Workflow for Isolation and Structure Elucidation
Caption: Workflow for isolating and characterizing Geninthiocins.
References
- 1. Geninthiocins C and D from Streptomyces as 35-membered macrocyclic thiopeptides with modified tail moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial metabolites with tipA promoter inducing activity. II. This compound, a novel thiopeptide produced by Streptomyces sp. DD84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp. CPCC 200267 using OSMAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling the Genetic Blueprint: A Technical Guide to the Biosynthetic Gene Cluster for Geninthiocin Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geninthiocin (B130505) and its analogs are a class of thiopeptide antibiotics with potent activity against Gram-positive bacteria and notable cytotoxic effects on cancer cell lines.[1][2] These complex natural products are ribosomally synthesized and post-translationally modified peptides (RiPPs), with their biosynthesis orchestrated by a dedicated biosynthetic gene cluster (BGC). This technical guide provides an in-depth overview of the this compound BGC, collating available quantitative data, outlining key experimental protocols, and visualizing the biosynthetic pathway and associated workflows. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery, characterization, and engineering of thiopeptide antibiotics.
The this compound Biosynthetic Gene Cluster
The biosynthetic gene cluster for this compound B has been identified and characterized from Streptomyces sp. YIM 130001, isolated from a lichen.[3][4] The cluster is responsible for the production of the precursor peptide and the subsequent enzymatic modifications that lead to the mature this compound molecule. A schematic representation of the proposed this compound B biosynthetic gene cluster is provided below.
Quantitative Data on this compound and Analogs
The biological activities of this compound and its naturally occurring analogs have been evaluated against various bacterial strains and cancer cell lines. The following tables summarize the available quantitative data.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Analogs
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Ala-geninthiocin | Micrococcus luteus | 1 | [5] |
| Ala-geninthiocin | Mycobacterium smegmatis | 10 | [5] |
Table 2: Cytotoxicity (IC50) of this compound and Analogs
| Compound | Cell Line | IC50 (nM) | Reference |
| Ala-geninthiocin | A549 (Human Lung Carcinoma) | 6 | [1] |
| This compound A | A549 (Human Lung Carcinoma) | 7300 (7.3 µM) | [6] |
| This compound B | A549 (Human Lung Carcinoma) | 18300 (18.3 µM) | [6] |
| This compound E | A549 (Human Lung Carcinoma) | 28700 (28.7 µM) | [6] |
| Val-geninthiocin | A549 (Human Lung Carcinoma) | 15300 (15.3 µM) | [6] |
Experimental Protocols
This section outlines key experimental methodologies for the study of the this compound BGC and its products. These protocols are based on published procedures and general practices in the field.
Genome Mining for Thiopeptide Biosynthetic Gene Clusters
This protocol describes a general workflow for identifying putative thiopeptide BGCs from bacterial genomic data.
References
- 1. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Geninthiocins C and D from Streptomyces as 35-membered macrocyclic thiopeptides with modified tail moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Genome Mining of Streptomyces sp. YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Spectrum of Activity for Geninthiocin Antibiotics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectrum of activity of Geninthiocin antibiotics. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the antibacterial properties, experimental methodologies, and known mechanisms of this class of thiopeptide antibiotics.
Introduction to this compound Antibiotics
Geninthiocins are a family of thiopeptide antibiotics produced by various species of Streptomyces. These complex natural products are characterized by a macrocyclic core containing multiple thiazole (B1198619) and oxazole (B20620) rings, along with several unusual amino acids. The structural variations among different this compound analogs, such as this compound A, Ala-geninthiocin, and Val-geninthiocin, contribute to their differing biological activities. Thiopeptides, in general, are known for their potent activity against Gram-positive bacteria, and Geninthiocins are no exception, showing promise in combating various bacterial pathogens. Their primary mechanism of action is the inhibition of ribosomal protein synthesis, a critical process for bacterial survival.
Spectrum of Antibacterial Activity
The this compound family of antibiotics exhibits a notable spectrum of activity, primarily against Gram-positive bacteria. Analogs of this compound have demonstrated varying degrees of efficacy against a range of bacterial species. The available data on the minimum inhibitory concentrations (MICs) for this compound and its derivatives are summarized below.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Analogs
| Antibiotic | Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Ala-geninthiocin | Micrococcus luteus | - | 1 | [1] |
| Ala-geninthiocin | Mycobacterium smegmatis | - | 10 | [1] |
| Ala-geninthiocin | Methicillin-resistant Staphylococcus aureus (MRSA) | - | 2 | [1] |
| Val-geninthiocin | Staphylococcus aureus | - | Moderate Activity | [2] |
| This compound A | Staphylococcus aureus | - | Moderate Activity | [2] |
| This compound | Chromobacterium violaceum (Gram-negative) | - | Moderate Activity | [1] |
| Ala-geninthiocin | Chromobacterium violaceum (Gram-negative) | - | Moderate Activity | [1] |
Note: "Moderate Activity" indicates that the source mentioned antibacterial effects without specifying a precise MIC value. Further quantitative studies are required to establish the exact MICs for these compounds against the listed strains.
Experimental Protocols
The determination of the minimum inhibitory concentration (MIC) is a fundamental assay for assessing the antimicrobial activity of a compound. The following is a detailed methodology for a typical broth microdilution MIC assay, which is a standard method for evaluating the efficacy of antibiotics like Geninthiocins.[3][4]
Broth Microdilution Method for MIC Determination
This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.[3]
Materials:
-
This compound antibiotic (or analog) stock solution
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth - MHB, EBS medium)[3][5]
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)[3][4]
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions:
-
A serial two-fold dilution of the this compound antibiotic is prepared in the wells of a 96-well plate using the appropriate sterile broth.
-
The final volume in each well is typically 100 µL.
-
A positive control well (containing only broth and bacterial inoculum) and a negative control well (containing only sterile broth) are included on each plate.
-
-
Preparation of Bacterial Inoculum:
-
Select 3-5 well-isolated colonies of the test bacterium from an agar (B569324) plate culture.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this suspension in the test broth to achieve the final desired inoculum concentration of 5 x 10^5 CFU/mL in each well after addition.
-
-
Inoculation:
-
Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[4] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental process, the following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of a this compound antibiotic.
Caption: Workflow for MIC determination of this compound antibiotics.
Mechanism of Action: A Logical Overview
The primary mechanism of action for thiopeptide antibiotics, including Geninthiocins, is the inhibition of bacterial protein synthesis. This is achieved through their binding to the bacterial ribosome, specifically the 50S ribosomal subunit. This interaction interferes with the function of elongation factors, thereby halting the process of peptide chain elongation.
Caption: Logical overview of this compound's mechanism of action.
Conclusion
The this compound family of antibiotics represents a promising class of natural products with potent antibacterial activity, particularly against Gram-positive pathogens. This guide has provided a summary of the available data on their spectrum of activity, detailed a standard protocol for assessing their efficacy, and offered a visual representation of their mechanism of action. Further research is warranted to fully elucidate the therapeutic potential of these compounds, including more extensive MIC testing against a broader range of clinical isolates and further investigation into their specific interactions with the bacterial ribosome.
References
- 1. researchgate.net [researchgate.net]
- 2. Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp. CPCC 200267 using OSMAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Geninthiocin's Antiviral Potential Against Influenza A Virus: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza A virus continues to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. Geninthiocin, a thiopeptide antibiotic, and its derivatives have emerged as potential candidates, exhibiting inhibitory activity against the influenza A virus. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-influenza A properties, including available quantitative data, detailed experimental protocols for its evaluation, and a discussion of its potential mechanism of action. While research into the specific interactions and cellular effects of this compound is ongoing, this document consolidates the existing knowledge to support further investigation and drug development efforts.
Quantitative Antiviral Data
The antiviral activity of several this compound derivatives against an unspecified strain of influenza A virus has been evaluated, with the half-maximal inhibitory concentration (IC50) determined. The following table summarizes the reported IC50 values.[1] It is important to note that corresponding cytotoxicity data (CC50) and the resulting Selectivity Index (SI) have not been reported in the available literature, which are crucial for assessing the therapeutic window of these compounds.
| Compound | IC50 (µM) |
| This compound A | 7.3 |
| Val-geninthiocin | 15.3 |
| This compound B | 18.3 |
| This compound E | 28.7 |
Table 1: In Vitro Anti-Influenza A Virus Activity of this compound Derivatives. [1]
Putative Mechanism of Action
The precise mechanism by which this compound exerts its antiviral activity against influenza A virus has not been definitively elucidated. However, based on the known mechanisms of other antiviral peptides and thiopeptide antibiotics against enveloped viruses, several potential modes of action can be hypothesized.[2][3] These include:
-
Inhibition of Viral Entry: this compound may interfere with the initial stages of the viral life cycle, such as attachment to host cell receptors or fusion of the viral envelope with the endosomal membrane. This could be achieved by binding to the viral surface glycoprotein (B1211001) hemagglutinin (HA), thereby preventing the conformational changes necessary for membrane fusion.[2][4][5]
-
Inhibition of Viral Replication: Thiopeptide antibiotics are known to inhibit protein synthesis in bacteria by binding to the ribosome.[6] While the effect on eukaryotic ribosomes is generally less pronounced, it is conceivable that this compound could interfere with viral protein synthesis or the function of the viral RNA polymerase complex.
-
Disruption of the Viral Envelope: Some antimicrobial peptides exhibit antiviral activity by directly interacting with and disrupting the lipid envelope of viruses.[3]
Further mechanistic studies are required to determine the specific molecular targets of this compound in the context of influenza A virus infection.
Impact on Host Cell Signaling Pathways
The effect of this compound on host cell signaling pathways during influenza A virus infection is currently unknown. Influenza A virus is known to modulate various host signaling pathways, including the NF-κB, MAPK, and interferon pathways, to facilitate its replication and evade the host immune response.[7][8][9] Future research should investigate whether this compound's antiviral activity involves the modulation of these or other host pathways, which could reveal additional therapeutic benefits, such as anti-inflammatory effects.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antiviral properties of compounds like this compound against influenza A virus.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that is toxic to the host cells.
a. Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound derivatives (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidic isopropanol (B130326) or DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
b. Protocol:
-
Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the this compound derivatives in DMEM.
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a cell-only control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay
This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques.
a. Materials:
-
MDCK cells
-
Influenza A virus stock
-
DMEM with 2 µg/mL TPCK-trypsin
-
This compound derivatives
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
-
6-well or 12-well plates
b. Protocol:
-
Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the influenza A virus stock in serum-free DMEM.
-
Infect the cell monolayers with the virus dilutions for 1 hour at 37°C.
-
During the infection, prepare mixtures of the this compound derivatives at various concentrations in the overlay medium.
-
After incubation, remove the virus inoculum and wash the cells with PBS.
-
Add the compound-containing overlay medium to the respective wells.
-
Incubate the plates for 2-3 days until plaques are visible.
-
Fix the cells with 4% formaldehyde (B43269) and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the 50% inhibitory concentration (IC50) as the compound concentration that reduces the plaque number by 50% compared to the virus control.
TCID50 Assay (50% Tissue Culture Infectious Dose)
This endpoint dilution assay measures the amount of virus required to infect 50% of the inoculated cell cultures and can be used to determine the inhibitory effect of a compound.
a. Materials:
-
MDCK cells
-
Influenza A virus stock
-
DMEM with 2 µg/mL TPCK-trypsin
-
This compound derivatives
-
96-well microplates
b. Protocol:
-
Seed MDCK cells in a 96-well plate.
-
Prepare serial 10-fold dilutions of the influenza A virus stock.
-
In separate tubes, mix each virus dilution with an equal volume of a specific concentration of the this compound derivative or medium (for virus control).
-
Incubate the virus-compound mixtures for 1 hour at 37°C.
-
Add 100 µL of each mixture to 8 replicate wells of the MDCK cell plate.
-
Incubate the plate for 3-5 days.
-
Observe the wells for the presence of cytopathic effect (CPE).
-
Calculate the TCID50 titer for each compound concentration using the Reed-Muench method.
-
Determine the IC50 as the concentration of the compound that reduces the viral titer by 50%.
Visualizations
Hypothetical Mechanism of Action: Inhibition of Viral Entry
The following diagram illustrates a potential mechanism where this compound inhibits influenza A virus entry by targeting the hemagglutinin protein.
Caption: Hypothetical inhibition of influenza A virus entry by this compound.
Experimental Workflow: Antiviral Activity Assessment
This diagram outlines the general workflow for evaluating the antiviral activity of a compound against influenza A virus.
Caption: Workflow for determining the in vitro antiviral efficacy.
Logical Relationship: Drug Development Pathway
This diagram illustrates the logical progression from initial screening to potential clinical application for an antiviral candidate.
Caption: A simplified drug development pipeline for antiviral agents.
References
- 1. Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp. CPCC 200267 using OSMAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Perspective of Use of Antiviral Peptides against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Hemagglutinin: Approaches for Broad Protection against the Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
- 9. Influenza virus and cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential of Ala-geninthiocin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cytotoxic effects of Ala-geninthiocin, a novel thiopeptide antibiotic, on A549 human lung carcinoma cells. This document synthesizes the currently available data, outlines detailed experimental protocols for further investigation, and visualizes key cellular pathways and workflows to support ongoing research and drug development efforts in oncology.
Introduction to Ala-geninthiocin and its Anticancer Potential
Ala-geninthiocin is a member of the thiopeptide class of antibiotics, a group of natural products known for their potent biological activities. Recent studies have highlighted its significant cytotoxic effects against various cancer cell lines, with a particularly noteworthy potency observed in A549 human lung carcinoma cells. This has positioned Ala-geninthiocin as a promising candidate for further investigation as a potential anticancer agent.
Quantitative Analysis of Cytotoxicity
To date, the primary quantitative measure of Ala-geninthiocin's effect on A549 cells is its half-maximal inhibitory concentration (IC50), which is a potent 6 nM.[1][2] This indicates that Ala-geninthiocin is highly effective at inhibiting the growth of A549 cells at a very low concentration.
| Compound | Cell Line | IC50 Value | Reference |
| Ala-geninthiocin | A549 | 6 nM | [1][2] |
Table 1: Cytotoxicity of Ala-geninthiocin on A549 Human Lung Carcinoma Cells
Postulated Mechanism of Action: Inhibition of the FoxM1 Signaling Pathway
While the precise molecular mechanism of Ala-geninthiocin in A549 cells is yet to be fully elucidated, a substantial body of evidence suggests that thiopeptide antibiotics often exert their anticancer effects through the inhibition of the Forkhead box M1 (FoxM1) transcription factor.[3] FoxM1 is a key regulator of cell cycle progression and is frequently overexpressed in various cancers, including non-small cell lung cancer. Its inhibition can lead to cell cycle arrest and apoptosis.
The proposed mechanism involves the downstream regulation of key cell cycle and apoptosis-related proteins. A simplified representation of this putative pathway is provided below.
Experimental Protocols for Elucidating Cytotoxic Effects
To further characterize the cytotoxic effects of Ala-geninthiocin on A549 cells, the following standard experimental protocols are recommended.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 value of Ala-geninthiocin.
Materials:
-
A549 human lung carcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Ala-geninthiocin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of Ala-geninthiocin in complete medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Ala-geninthiocin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with Ala-geninthiocin.
Materials:
-
A549 cells
-
Ala-geninthiocin
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed A549 cells in 6-well plates and treat with different concentrations of Ala-geninthiocin (e.g., IC50, 2x IC50) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of Ala-geninthiocin on the cell cycle distribution of A549 cells.
Materials:
-
A549 cells
-
Ala-geninthiocin
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat A549 cells with Ala-geninthiocin as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Future Directions and Conclusion
The potent cytotoxic activity of Ala-geninthiocin against A549 human lung carcinoma cells, highlighted by its low nanomolar IC50 value, underscores its potential as a lead compound in anticancer drug discovery. The hypothesized mechanism of action through the inhibition of the FoxM1 signaling pathway provides a solid foundation for further mechanistic studies.
Future research should focus on validating the inhibition of the FoxM1 pathway through techniques such as Western blotting and RT-qPCR to measure the expression levels of FoxM1 and its downstream targets. Furthermore, comprehensive studies on the induction of apoptosis and cell cycle arrest using the protocols outlined in this guide will provide a more complete picture of Ala-geninthiocin's cytotoxic effects. In vivo studies using xenograft models will also be crucial to evaluate its therapeutic efficacy and safety profile.
This technical guide serves as a valuable resource for researchers dedicated to advancing our understanding of Ala-geninthiocin and harnessing its potential for the development of novel cancer therapies.
References
The Crucial Role of the Tail Moiety in Geninthiocin's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geninthiocin (B130505), a member of the thiopeptide class of antibiotics, has garnered significant interest for its potent activity against Gram-positive bacteria.[1] These complex natural products are characterized by a highly modified macrocyclic core. However, it is the seemingly small appendage, the "tail moiety," that plays a pivotal role in determining their biological efficacy. This technical guide provides an in-depth analysis of the structure-activity relationship of this compound's tail moiety, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate its critical function.
Structure-Activity Relationship: The Tail as a Determinant of Potency
The antibacterial power of this compound is intrinsically linked to the specific chemical structure of its tail moiety. Comparative studies of different naturally occurring this compound analogs have unequivocally demonstrated that minor alterations in this region can lead to a complete loss of activity.
This compound A, the most potent of the characterized analogs, possesses a unique dehydroalanine-dehydroalanine-amine (-Dha-Dha-NH₂) tail. In stark contrast, Geninthiocins C and D, which feature a -Dha-Ala-NH₂ and a simple -NH₂ tail respectively, exhibit no antibacterial activity.[1] This striking difference underscores the essentiality of the bis-dehydroalanine composition of the tail for interacting with its cellular target.
Further studies on other analogs, such as Ala-geninthiocin and Val-geninthiocin, reveal a more nuanced picture, with some modifications retaining partial activity or conferring new bioactivities, such as antifungal or antiviral properties.[2][3]
Quantitative Analysis of this compound Analogs
The following tables summarize the available quantitative data on the biological activity of various this compound analogs, highlighting the impact of tail moiety modifications.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogs against Bacteria
| Compound | Tail Moiety | Test Organism | MIC (µg/mL) | Citation |
| This compound A | -Dha-Dha-NH₂ | Staphylococcus aureus | Moderate Activity | [3] |
| Chromobacterium violaceum | Moderate Activity | [2] | ||
| This compound C | -Dha-Ala-NH₂ | Gram-positive bacteria | Inactive | [1] |
| This compound D | -NH₂ | Gram-positive bacteria | Inactive | [1] |
| Ala-geninthiocin | - | Micrococcus luteus | 1 | [4] |
| Mycobacterium smegmatis | 10 | [4] | ||
| Staphylococcus aureus | Potent Activity | [5] | ||
| Bacillus subtilis | Potent Activity | [5] | ||
| Chromobacterium violaceum | Moderate Activity | [2] | ||
| Val-geninthiocin | - | Staphylococcus aureus | Moderate Activity | [3] |
| Chromobacterium violaceum | Inactive | [2] |
Table 2: IC₅₀ Values of this compound Analogs
| Compound | Tail Moiety | Activity | Cell Line / Virus | IC₅₀ | Citation |
| Ala-geninthiocin | - | Cytotoxicity | A549 Human Lung Carcinoma | 6 nM | [5][6] |
| Cytotoxicity | L929 Mouse Fibroblast | 22 nM | [6] | ||
| This compound A | -Dha-Dha-NH₂ | Antiviral | Influenza A Virus | 7.3 µM | [3] |
| This compound B | - | Antiviral | Influenza A Virus | 18.3 µM | [3] |
| Val-geninthiocin | - | Antiviral | Influenza A Virus | 15.3 µM | [3] |
| This compound E | - | Antiviral | Influenza A Virus | 28.7 µM | [3] |
Proposed Mechanism of Action: The Tail's Role in Ribosomal Inhibition
Thiopeptide antibiotics are known to exert their antibacterial effects by inhibiting protein synthesis.[7] They achieve this by binding to the bacterial ribosome, a complex molecular machine responsible for translating mRNA into proteins. While the precise molecular interactions of the this compound tail are yet to be fully elucidated, a proposed mechanism based on the known function of other thiopeptides and the structure-activity data of this compound analogs can be formulated.
The macrocyclic core of this compound is believed to be responsible for the initial binding to the ribosome, likely in the vicinity of the A-site or the GTPase-associated region, interfering with the function of elongation factors such as EF-Tu.[8][9] The -Dha-Dha-NH₂ tail of the active this compound A is hypothesized to play a crucial role in stabilizing this interaction or in forming additional critical contacts with ribosomal RNA or proteins, thereby locking the antibiotic in place and effectively halting protein synthesis. The dehydroalanine (B155165) residues, being electrophilic, may also have the potential to form covalent bonds with nucleophilic residues in the ribosomal binding pocket, leading to irreversible inhibition.[10][11] The inactivity of analogs with altered tails suggests that the specific length, flexibility, and chemical nature of the -Dha-Dha-NH₂ moiety are all critical for this enhanced binding and inhibitory activity.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound analogs is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strains for testing.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
Procedure:
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into CAMHB and incubated overnight at 37°C.
-
The overnight culture is diluted in fresh CAMHB to achieve a standardized cell density, typically 5 x 10⁵ CFU/mL.
-
-
Preparation of Antibiotic Dilutions:
-
A stock solution of the test compound is prepared.
-
Serial two-fold dilutions of the compound are made in CAMHB in the wells of a 96-well plate.
-
-
Inoculation:
-
An equal volume of the standardized bacterial inoculum is added to each well containing the antibiotic dilution.
-
Control wells are included: a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
-
Incubation:
-
The microtiter plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.[12] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
-
tipA Promoter Induction Assay
The discovery of this compound was aided by its ability to induce the tipA promoter in Streptomyces. This assay can be used to screen for thiopeptide-like bioactivity.
Conclusion
The available evidence strongly indicates that the -Dha-Dha-NH₂ tail moiety of this compound is a critical determinant of its potent antibacterial activity. Structure-activity relationship studies of natural analogs reveal that modifications to this tail can drastically reduce or abolish its efficacy. The proposed mechanism of action suggests that while the macrocyclic core is responsible for initial binding to the bacterial ribosome, the tail moiety provides essential stabilizing interactions that lead to potent inhibition of protein synthesis. Further research, including co-crystallization studies of this compound A with the bacterial ribosome, will be invaluable in precisely defining the molecular interactions of the tail moiety and will aid in the rational design of novel, even more potent thiopeptide antibiotics.
References
- 1. Geninthiocins C and D from Streptomyces as 35-membered macrocyclic thiopeptides with modified tail moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of ribosomally synthesized and posttranslationally modified peptides (RiPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Ribosomally Synthesized and Post-Translationally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical generation and modification of peptides containing multiple dehydroalanines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The dehydroalanine effect in the fragmentation of ions derived from polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Geninthiocin: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geninthiocin is a thiopeptide antibiotic produced by certain species of Streptomyces. It belongs to the class of ribosomally synthesized and post-translationally modified peptides (RiPPs) and exhibits potent biological activity. This document provides a comprehensive overview of the known physical and chemical properties of this compound, its mechanism of action, biosynthetic pathway, and relevant experimental protocols. The information is intended to serve as a technical guide for researchers in natural product chemistry, microbiology, and drug discovery.
Physicochemical Properties
This compound is a macrocyclic peptide antibiotic characterized by a 35-membered macrocyclic core.[1] Its structure contains several unusual amino acids, as well as oxazole (B20620) and thiazole (B1198619) moieties, which are typical for thiopeptide antibiotics.[2]
Table 1: Physical and Chemical Properties of this compound A
| Property | Value | Reference(s) |
| CAS Number | 158792-27-9 | [3][4] |
| Molecular Formula | C₅₀H₄₉N₁₅O₁₅S | [3][4] |
| Molecular Weight | 1132.09 g/mol | [5] |
| Exact Mass | 1131.3253 u | [5] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMF and DMSO; Slightly soluble in Ethanol. | [3] |
| Storage | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | [5] |
Note: Specific data on the melting point and optical rotation for this compound were not available in the reviewed literature. However, for its analog, Ala-geninthiocin, optical rotation has been measured.[6]
Biological Activity
This compound and its analogs exhibit a range of biological activities, most notably against Gram-positive bacteria and certain cancer cell lines.
Table 2: Antimicrobial Activity of this compound and Analogs
| Organism | Compound | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | Ala-geninthiocin | Potent activity | [7] |
| Bacillus subtilis | Ala-geninthiocin | Potent activity | [7] |
| Mycobacterium smegmatis | Ala-geninthiocin | 10 | [8] |
| Micrococcus luteus | Ala-geninthiocin | 1 | [8] |
| Chromobacterium violaceum (Gram-negative) | This compound A | 19 | [3] |
| Mortierella hiemalis (fungus) | This compound A | 38 | [3] |
Table 3: Cytotoxic Activity of Ala-geninthiocin
| Cell Line | Compound | IC₅₀ | Reference(s) |
| A549 (Human Lung Carcinoma) | Ala-geninthiocin | 6 nM | [7] |
| L929 (Mouse Fibroblast) | Ala-geninthiocin | 22 nM | [8] |
Mechanism of Action: tipA Promoter Induction
A key aspect of this compound's mechanism of action is its ability to induce the tipA promoter in Streptomyces.[2][3] The tipA gene encodes two proteins, TipAL and TipAS, through the use of alternative start codons.[4] TipAS, the shorter protein, can sequester thiopeptide antibiotics, thus conferring resistance.[4][9] The binding of a thiopeptide to the C-terminal domain of TipAL activates its N-terminal DNA-binding domain, which then enhances the transcription of the tipA gene.[1][4]
Biosynthesis
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its biosynthesis begins with the ribosomal synthesis of a precursor peptide, GenA, which consists of a leader peptide and a core peptide.[10] The core peptide undergoes extensive post-translational modifications, including cyclization and the formation of oxazole and thiazole rings, to yield the mature antibiotic. The biosynthetic gene cluster for this compound has been identified.[2][10]
Experimental Protocols
The following sections detail generalized protocols for key experiments related to the study of this compound.
Structure Elucidation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the complex structure of thiopeptides like this compound.[2]
Protocol:
-
Sample Preparation: Dissolve a purified sample of this compound (typically >95% purity) in a suitable deuterated solvent (e.g., DMSO-d₆) to a concentration of at least 1 mM.[8][11]
-
1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin couplings within amino acid residues.[12]
-
TOCSY (Total Correlation Spectroscopy): To identify complete amino acid spin systems.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which helps in sequencing the peptide and identifying modifications.[8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, providing information on the 3D structure.[12]
-
-
Data Analysis: Integrate data from all NMR experiments to assemble the planar structure and determine the relative stereochemistry of the molecule.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]
Protocol (Broth Microdilution):
-
Preparation of Inoculum: Culture the test bacterium overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[13][14]
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth medium in a 96-well microtiter plate to obtain a range of concentrations.[13]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[13]
-
Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.[13]
Cytotoxicity Testing: MTT Assay against A549 Cells
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15]
Protocol:
-
Cell Seeding: Seed A549 human lung carcinoma cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[15][16]
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24 or 48 hours).[17]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.[15]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion
This compound is a structurally complex thiopeptide with significant biological activities. This guide consolidates the available technical information on its physical and chemical properties, mechanism of action, and biosynthesis. The provided experimental protocols offer a foundation for further research and development of this promising natural product. Further studies are warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial metabolites with tipA promoter inducing activity. II. This compound, a novel thiopeptide produced by Streptomyces sp. DD84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. scispace.com [scispace.com]
- 7. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Protocol for examining the T3SS-mediated cytotoxicity of Pseudomonas aeruginosa using the A549 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Geninthiocin: A Thiopeptide with Potential as a Lead Compound for Novel Antibiotics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Geninthiocin (B130505), a member of the thiopeptide class of antibiotics, presents a compelling scaffold for the development of new antibacterial agents, particularly against challenging Gram-positive pathogens. Produced by various Streptomyces species, this compound and its analogs exhibit potent bioactivity through the inhibition of bacterial protein synthesis. This document provides a comprehensive overview of this compound's potential as a lead compound, detailing its mechanism of action, antibacterial spectrum, structure-activity relationships, and relevant experimental protocols. All quantitative data from cited literature are presented in structured tables, and key biological and experimental processes are visualized using Graphviz diagrams to facilitate understanding.
Introduction to this compound
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP), characterized by a macrocyclic core rich in thiazole (B1198619) and oxazole (B20620) moieties, along with several unusual amino acids.[1] First isolated from Streptomyces sp. DD84 as a substance that induces the tipA promoter, this compound has since been the subject of research due to its significant antibacterial properties.[1] The tipA promoter is part of a bacterial defense mechanism against thiopeptides, making its induction a useful tool for discovering new compounds of this class. The core structure of this compound and the chemical nature of its analogs, such as Ala-geninthiocin and Val-geninthiocin, offer opportunities for medicinal chemistry efforts to optimize its therapeutic potential.
Mechanism of Action: Inhibition of Protein Synthesis
The primary antibacterial mechanism of this compound, consistent with other thiopeptide antibiotics, is the inhibition of protein synthesis. This is achieved by binding to the bacterial ribosome, a critical component of the cellular machinery responsible for translating mRNA into proteins.
Ribosomal Binding Site
Thiopeptides, including this compound, are known to bind within a cleft on the large (50S) ribosomal subunit. This binding site is formed by the ribosomal protein L11 and helices 43 and 44 of the 23S rRNA. By occupying this site, this compound sterically hinders the binding of essential translation elongation factors, such as Elongation Factor G (EF-G), to the ribosome. This interference effectively stalls the translocation step of protein synthesis, leading to a cessation of bacterial growth.
Antibacterial Spectrum and Potency
This compound and its analogs demonstrate potent activity primarily against Gram-positive bacteria, including strains that are resistant to other classes of antibiotics.
Quantitative Data
While comprehensive comparative data is limited in the public domain, the available Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) values highlight the potential of this thiopeptide family.
| Compound | Organism/Cell Line | Strain | MIC (µg/mL) | IC50 (nM) |
| Ala-geninthiocin | Micrococcus luteus | - | 1 | - |
| Mycobacterium smegmatis | - | 10 | - | |
| A549 Human Lung Carcinoma | - | - | 6[2] | |
| This compound A | Staphylococcus aureus | - | Moderate Activity | - |
| Val-geninthiocin | Staphylococcus aureus | - | Moderate Activity | - |
Note: "Moderate Activity" is stated in the literature without specific quantitative values.
Qualitative Antibacterial Spectrum
-
Gram-Positive Bacteria:
-
Potent Activity: Staphylococcus aureus (including Methicillin-resistant S. aureus, MRSA), Bacillus subtilis, Mycobacterium smegmatis, and Micrococcus luteus.[2] Thiopeptides as a class are also noted for their activity against Vancomycin-Resistant Enterococci (VRE) and penicillin-resistant Streptococcus pneumoniae.
-
Moderate Activity: this compound A and Val-geninthiocin show moderate activity against Staphylococcus aureus.
-
-
Gram-Negative Bacteria:
-
Moderate Activity: Ala-geninthiocin and this compound have demonstrated moderate activity against Chromobacterium violaceum. Val-geninthiocin was reported to be inactive.
-
-
Fungi:
-
Weak to Moderate Activity: Ala-geninthiocin and Val-geninthiocin exhibit some activity against Candida albicans, while this compound itself is inactive.
-
Structure-Activity Relationship (SAR)
Initial studies on this compound analogs have revealed that the chemical structure of the tail region is critical for its antibacterial activity. Geninthiocins C and D, which possess different tail moieties compared to the parent compound, have been shown to lack antibacterial activity. This suggests that the tail is integral for the molecule's interaction with its ribosomal target or for its ability to permeate the bacterial cell wall.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound's potential as a lead compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from standard methodologies for determining the MIC of antimicrobial agents.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Bacterial strains for testing
-
This compound or analog stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Sterile diluent (e.g., CAMHB)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: a. Prepare a series of twofold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate. Typically, this is done by adding a volume of the stock solution to the first well and then serially transferring half the volume to subsequent wells containing fresh broth.
-
Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation of Microtiter Plate: a. Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions. b. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).
-
Incubation: a. Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Interpretation of Results: a. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) with a microplate reader.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on a mammalian cell line.
Materials:
-
A549 human lung carcinoma cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
This compound or analog stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the A549 cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the this compound compound in complete medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. c. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: a. Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: a. Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. b. Incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization and Measurement: a. Carefully remove the medium and add 100-150 µL of a solubilization buffer to each well to dissolve the formazan crystals. b. Gently agitate the plate to ensure complete dissolution. c. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm is often used to subtract background absorbance.
-
Data Analysis: a. The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. The IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
This compound and its analogs represent a promising class of thiopeptide antibiotics with potent activity against a range of Gram-positive bacteria, including drug-resistant strains. The well-defined mechanism of action, targeting a conserved site on the bacterial ribosome, makes it an attractive candidate for further drug development. The critical role of the tail moiety in its antibacterial activity provides a clear direction for synthetic and semi-synthetic medicinal chemistry efforts to enhance its pharmacological properties, such as solubility, stability, and spectrum of activity.
Future research should focus on:
-
Comprehensive SAR studies: Systematic modification of the macrocyclic core and the tail region to improve potency and broaden the antibacterial spectrum.
-
In vivo efficacy studies: Evaluation of the most promising analogs in animal models of bacterial infection.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates.
-
Mechanism of resistance studies: Investigation of the potential for resistance development and the molecular basis of any observed resistance.
By addressing these key areas, the full therapeutic potential of the this compound scaffold can be explored, potentially leading to the development of a new generation of antibiotics to combat the growing threat of antimicrobial resistance.
References
Methodological & Application
Application Notes & Protocols for the Isolation and Purification of Geninthiocin Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful isolation and purification of Geninthiocin, a thiopeptide antibiotic with significant antibacterial and cytotoxic activities. These compounds are primarily produced by various strains of Streptomyces, a genus of bacteria renowned for its prolific production of secondary metabolites.
Introduction to this compound Compounds
This compound and its analogs are a class of thiopeptide antibiotics characterized by a macrocyclic core featuring oxazole (B20620) and thiazole (B1198619) moieties, along with several unusual amino acids.[1] These compounds have demonstrated potent activity against Gram-positive bacteria, including drug-resistant strains, making them promising candidates for further drug development.[2][3] The isolation and purification of these compounds from complex fermentation broths are critical steps for their structural elucidation, bioactivity screening, and further development.
Experimental Protocols
Cultivation of Streptomyces sp. for this compound Production
This protocol outlines the general procedure for the cultivation of Streptomyces species to produce this compound compounds. Specific media components and fermentation parameters may need optimization depending on the specific Streptomyces strain used.
Materials:
-
Selected Streptomyces strain (e.g., Streptomyces sp. ICN19 or Streptomyces sp. CPCC 200267)[3][4]
-
Appropriate culture medium (e.g., Brain Heart Infusion Broth)[4]
-
Shaker incubator
-
Centrifuge and sterile centrifuge tubes
Procedure:
-
Inoculation: Inoculate a suitable liquid culture medium with a fresh culture of the Streptomyces strain.
-
Fermentation: Incubate the culture in a shaker incubator at an appropriate temperature (e.g., 28-30°C) with agitation (e.g., 180-220 rpm) for a period of 7-14 days. The optimal fermentation time should be determined by monitoring the production of the desired compounds via small-scale extraction and analysis (e.g., TLC or HPLC).
-
Harvesting: After the incubation period, harvest the culture broth by centrifugation to separate the mycelium from the supernatant. Both the mycelium and the supernatant should be processed as this compound compounds can be found in either fraction.[1]
Extraction of this compound Compounds
This protocol describes a general solvent-based extraction method for obtaining crude extracts containing this compound compounds from the fermentation culture.
Materials:
-
Harvested mycelium and supernatant
-
Organic solvents: Acetone (B3395972), Ethyl Acetate (B1210297), n-Heptane[5]
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Mycelium Extraction: Extract the harvested mycelium with acetone. Pool the acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain an aqueous residue.
-
Supernatant and Residue Extraction: Combine the aqueous residue from the mycelium extract with the fermentation supernatant. Extract the combined aqueous phase multiple times with an equal volume of ethyl acetate in a separatory funnel.[5]
-
Lipid Removal: Pool the ethyl acetate extracts and wash with n-heptane to remove lipids and other nonpolar impurities.[5]
-
Drying and Concentration: Dry the ethyl acetate extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude extract.
Chromatographic Purification of this compound Compounds
This protocol details a multi-step chromatographic approach for the purification of individual this compound analogs from the crude extract.
Materials:
-
Crude extract
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol, acetonitrile (B52724), water)
-
Medium-Pressure Liquid Chromatography (MPLC) system (optional)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column[6]
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Initial Fractionation (MPLC or Silica Gel Column Chromatography):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Adsorb the dissolved extract onto a small amount of silica gel and dry.
-
Load the dried extract onto a silica gel column or an MPLC column.
-
Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., dichloromethane-methanol).
-
Collect fractions and monitor the separation using TLC, visualizing spots under UV light.
-
Pool fractions containing compounds with similar TLC profiles.
-
-
Fine Purification (Reverse-Phase HPLC):
-
Subject the fractions containing the target compounds to further purification using a reverse-phase HPLC system equipped with a C18 column.[6]
-
Use a suitable mobile phase, such as a gradient of acetonitrile in water (often with a modifier like 0.1% formic acid), at a specific flow rate.[6]
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Collect the peaks corresponding to the individual this compound analogs.
-
Confirm the purity of the isolated compounds by analytical HPLC.
-
Data Presentation
The following table summarizes key quantitative data for different this compound analogs as reported in the literature.
| Compound | Molecular Formula | [M+H]+ m/z | HPLC Retention Time (min) | Biological Activity (IC50) | Reference |
| Ala-geninthiocin | C50H52N15O15S | 1134.3488 | 8.34 | 6 nM (A549 human lung carcinoma cells) | [5] |
| This compound (A) | - | - | 9.02 | 7.3 µM (Anti-influenza A virus) | [5][7] |
| Val-geninthiocin | - | - | 7.62 | 15.3 µM (Anti-influenza A virus) | [5][7] |
| This compound B | - | - | - | 18.3 µM (Anti-influenza A virus) | [7] |
| This compound E | - | - | - | 28.7 µM (Anti-influenza A virus) | [7] |
Mandatory Visualizations
Experimental Workflow for Isolation and Purification of this compound Compounds
References
- 1. Microbial metabolites with tipA promoter inducing activity. II. This compound, a novel thiopeptide produced by Streptomyces sp. DD84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Geninthiocins C and D from Streptomyces as 35-membered macrocyclic thiopeptides with modified tail moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Chromatographic isolation of potentially novel antibiotic compounds produced by Yimella sp. RIT 621 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp. CPCC 200267 using OSMAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Geninthiocin by Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geninthiocin is a thiopeptide antibiotic with potent activity against Gram-positive bacteria.[1][2] As with other complex natural products, robust and reliable analytical methods are crucial for its detection, quantification, and characterization in various matrices, from fermentation broths to purified samples. This document provides detailed application notes and protocols for the analysis of this compound and its analogs using high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS). Thiopeptide antibiotics are a class of sulfur-rich, macrocyclic peptides that often contain thiazole (B1198619) and oxazole (B20620) moieties, along with modified amino acids.[3][4][5]
These methods are essential for researchers in natural product chemistry, microbiology, and drug development for applications including:
-
Monitoring this compound production in fermentation cultures.
-
Purification and isolation of this compound and its analogs.
-
Quality control of purified this compound.
-
Pharmacokinetic and metabolic studies.
Chemical Properties of this compound
This compound is a macrocyclic peptide, and its structure contains several thiazole and oxazole rings.[2][3] This complex structure imparts specific physicochemical properties relevant to its chromatographic behavior. Thiopeptides are generally hydrophobic and benefit from reversed-phase chromatography. The presence of multiple aromatic and heteroaromatic rings results in significant UV absorbance, typically with maxima in the range of 220-310 nm, which is useful for UV-based detection in HPLC.[3]
Experimental Protocols
Sample Preparation from Fermentation Broth
A critical step in the analysis of this compound from microbial cultures is the efficient extraction of the analyte from the complex fermentation matrix.
Materials:
-
Fermentation broth containing this compound
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Ethyl acetate, HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE or nylon)
Protocol: Solvent Extraction
-
Harvesting: Centrifuge 10 mL of the fermentation broth at 4000 rpm for 15 minutes to separate the supernatant and the mycelium. This compound is often found in the mycelium.
-
Extraction from Mycelium:
-
To the mycelial pellet, add 20 mL of methanol or acetone.
-
Vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction step with a fresh portion of solvent for exhaustive extraction.
-
Pool the supernatants.
-
-
Liquid-Liquid Extraction (optional, for further cleanup):
-
To the pooled supernatant, add an equal volume of ethyl acetate.
-
Mix thoroughly and allow the layers to separate.
-
Collect the organic (ethyl acetate) layer, which will contain this compound.
-
Evaporate the solvent under reduced pressure.
-
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 1 mL) of the initial mobile phase for HPLC or UPLC analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the chromatography system.
Analytical HPLC Method for this compound Quantification
This method is suitable for the routine quantification of this compound in processed samples.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 270 nm or 308 nm[3] |
| Gradient Program | See Table 1 |
Table 1: Example Gradient Program for Analytical HPLC
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 25.0 | 30 | 70 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
UPLC-MS/MS Method for High-Sensitivity Analysis
For applications requiring higher sensitivity and selectivity, such as in vivo studies or analysis of low-abundance analogs, a UPLC-MS/MS method is recommended.
Instrumentation and Columns:
-
UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)
-
Reversed-phase C18 or C8 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Chromatographic and MS Conditions:
| Parameter | Value |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| Gradient Program | See Table 2 |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]⁺ for this compound |
| Product Ions (m/z) | To be determined by infusion of a purified standard |
Table 2: Example Gradient Program for UPLC-MS/MS
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Data Presentation
The following table summarizes typical quantitative data that should be generated during method validation for the analysis of this compound. The values presented are hypothetical and should be determined experimentally.
Table 3: Summary of Typical Quantitative Data for this compound Analysis
| Parameter | Analytical HPLC | UPLC-MS/MS |
| Retention Time (min) | 15 - 20 | 3 - 5 |
| Linearity (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 5% | < 10% |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound from a fermentation broth using liquid chromatography.
Caption: Workflow for this compound analysis from fermentation broth.
Conclusion
The liquid chromatography methods outlined in this document provide a robust framework for the analysis of this compound. The choice between analytical HPLC with UV detection and UPLC-MS/MS will depend on the specific requirements of the study, particularly the need for sensitivity and selectivity. For accurate and reliable results, it is imperative that these methods are fully validated for the specific matrix and application. Proper sample preparation is a critical determinant of method success, and the provided protocol offers a solid starting point for extracting this compound from fermentation cultures.
References
- 1. Geninthiocins C and D from Streptomyces as 35-membered macrocyclic thiopeptides with modified tail moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial metabolites with tipA promoter inducing activity. II. This compound, a novel thiopeptide produced by Streptomyces sp. DD84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oar.a-star.edu.sg [oar.a-star.edu.sg]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thiopeptide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for NMR-Based Structural Elucidation of Geninthiocin Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Geninthiocin and its analogues. It includes detailed experimental protocols for key NMR techniques and summarized quantitative data for known analogues to facilitate comparison and characterization of new derivatives.
Introduction
This compound is a thiopeptide antibiotic with a complex 35-membered macrocyclic core, featuring oxazole (B20620) and thiazole (B1198619) moieties and several non-proteinogenic amino acids.[1] Its analogues, such as Val-Geninthiocin, Ala-geninthiocin, and Geninthiocins C and D, exhibit variations in their amino acid sequence or side chains, which can significantly impact their biological activity.[2][3] High-resolution NMR spectroscopy is an indispensable tool for the de novo structural determination and comparative analysis of these complex natural products.[4] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts, elucidation of through-bond and through-space correlations, and ultimately, the determination of the complete covalent structure and relative stereochemistry of these molecules.[5]
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the reported ¹H and ¹³C NMR chemical shift data for this compound and its analogues, Val-Geninthiocin and Ala-geninthiocin. All data was recorded in DMSO-d₆. Data for Geninthiocins C and D can be found in the Journal of Antibiotics.[3]
Table 1: ¹H and ¹³C NMR Data for this compound and Val-Geninthiocin [6]
| Unit | Position | This compound (¹³C δ) | This compound (¹H δ, J in Hz) | Val-Geninthiocin (¹³C δ) | Val-Geninthiocin (¹H δ, J in Hz) |
| Thiazole | C-2 | 163.1 | - | 163.0 | - |
| C-4 | 149.4 | - | 149.4 | - | |
| CH-5 | 126.7 | 8.49 (s) | 126.6 | 8.49 (s) | |
| CO | 159.9 | - | 159.8 | - | |
| Threonine | NH | - | 8.00 (d, 9.0) | - | 8.00 (d, 9.2) |
| α-CH | 57.7 | 4.60 (dd, 9.0, 3.0) | 57.6 | 4.60 (dd, 9.0, 3.0) | |
| β-CH | 67.2 | 4.28 (m) | 67.1 | 4.28 (m) | |
| γ-CH₃ | 20.4 | 1.14 (d, 6.2) | 20.3 | 1.14 (d, 6.1) | |
| OH | - | 4.98 (d, 5.5) | - | 4.95 (d, 5.5) | |
| CO | 168.7 | - | 168.6 | - | |
| Oxazole (1) | NH | - | 9.55 (s) | - | 9.60 (s, br) |
| α-C | 123.1 | - | 123.0 | - | |
| β-CH | 129.5 | 6.55 (q, 7.3) | 129.2 | 6.53 (q, 7.0) | |
| γ-CH₃ | 13.7 | 1.75 (d, 7.3) | 13.6 | 1.74 (d, 7.0) | |
| CO | 158.3 | - | 158.2 | - | |
| Dehydroalanine (1) | NH | - | 9.35 (s) | - | 9.35 (s) |
| α-C | 133.4 | - | 133.3 | - | |
| β-CH₂ | 103.6 | 5.86 (s), 6.45 (s) | 103.5 | 5.85 (s), 6.44 (s) | |
| CO | 163.6 | - | 163.5 | - | |
| Hydroxyvaline/Valine | NH | - | 8.25 (d, 9.0) | - | 8.20 (d, 9.0) |
| α-CH | 61.8 | 4.62 (d, 9.0) | 57.9 | 4.15 (d, 9.0) | |
| β-C(H) | 71.0 | - | 29.5 | 2.10 (m) | |
| γ-CH₃ | 27.2 | 1.22 (s) | 19.5 | 0.97 (d, 6.8) | |
| δ-CH₃ | 26.1 | 1.20 (s) | 18.5 | 0.95 (d, 6.8) | |
| CO | 169.3 | - | 169.2 | - |
Table 2: ¹H and ¹³C NMR Data for Ala-geninthiocin
| Unit | Position | ¹³C δ | ¹H δ, mult (J in Hz) |
| Thz-1 | 1 | 159.9 | - |
| 2 | 149.4c | - | |
| 4 | 163.1 | - | |
| 6 | 126.9 | 8.49, s | |
| Thr-2 | NH | - | 8.02, d (8.7) |
| 1 | 168.8 | - | |
| 2 | 57.8 | 4.61, dd (8.7, 3.1) | |
| 3 | 67.3 | 4.29, m | |
| 4 | 20.5 | 1.15, d (6.1) | |
| OH | - | 5.02, d (5.4) | |
| Oxa-3 | NH | - | 9.63, br. s |
| 1 | 158.4 | - | |
| 2 | 136.1 | - | |
| 4 | 159.4 | - | |
| 6 | 142.8 | 8.72, s | |
| 7 | 123.1 | - | |
| 8 | 129.6 | 6.55, q (7.2) | |
| 9 | 13.8 | 1.75, d (7.2) | |
| Deala-4 | NH | - | 9.39b, br. s |
| 1 | 163.7 | - | |
| 2 | 133.4 | - | |
| 3a | 103.7 | 5.88, s | |
| 3b | 6.46, s | ||
| Hyval-5 | NH | - | 8.27, d (6.8) |
| 1 | 169.4 | - | |
| 2 | 61.8 | 4.63, d (6.8) | |
| 3 | 71.0 | - | |
| 4 | 27.3 | 1.23, s | |
| 5 | 26.2 | 1.21, s | |
| Oxa-6 | NH | - | 9.65, br. s |
| 1 | 159.5 | - | |
| 2 | 129.2 | - | |
| 4 | 155.2 | - | |
| 6 | 154.5 | - | |
| 7 | 128.6 | - | |
| 8a | 105.7 | 5.66, s | |
| 8b | 6.11, s | ||
| 9 | 2.62, s |
Note: The full table for Ala-geninthiocin contains further assignments which can be found in the corresponding literature.
Experimental Protocols
The following are generalized yet detailed protocols for the key NMR experiments used in the structural elucidation of this compound analogues. These protocols are based on standard procedures for natural product analysis and may require optimization based on the specific instrument and sample concentration.
1. Sample Preparation
-
Sample Quantity: Aim for 1-5 mg of the purified this compound analogue.
-
Solvent: Dissolve the sample in approximately 0.5 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common choice for thiopeptides due to their good solubility in this solvent. Other solvents like methanol-d₄ or chloroform-d (B32938) may also be used depending on the analogue's properties.
-
NMR Tube: Use a high-quality 5 mm NMR tube. Ensure the tube is clean and dry before use.
-
Internal Standard: For accurate chemical shift referencing, tetramethylsilane (B1202638) (TMS) is typically used (δ = 0.00 ppm). If TMS is not compatible with the sample, the residual solvent peak can be used as a secondary reference (e.g., DMSO-d₆ at δH 2.50 and δC 39.52).
2. 1D ¹H NMR Spectroscopy
-
Purpose: To obtain an overview of the proton environment in the molecule, including chemical shifts, signal integrals (proton count), and coupling constants (J-values) which provide information about neighboring protons.
-
Protocol:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer to the deuterium (B1214612) signal of the solvent.
-
Tune and match the probe for the ¹H frequency.
-
Optimize the magnetic field homogeneity (shimming).
-
Set the following acquisition parameters (example for a 500 MHz spectrometer):
-
Pulse Program: zg30 or a similar single-pulse experiment.
-
Spectral Width (SW): 12-16 ppm (centered around 6-8 ppm).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds (longer delays are needed for accurate integration).
-
Number of Scans (NS): 8-64, depending on the sample concentration.
-
-
Acquire the Free Induction Decay (FID).
-
Process the data: Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz), Fourier transform, phase correct, and baseline correct the spectrum.
-
Reference the spectrum to TMS or the residual solvent peak.
-
3. 1D ¹³C NMR Spectroscopy
-
Purpose: To identify the number of unique carbon atoms and their chemical environments (e.g., carbonyl, aromatic, aliphatic).
-
Protocol:
-
Keep the sample in the spectrometer after the ¹H experiment.
-
Tune and match the probe for the ¹³C frequency.
-
Set the following acquisition parameters:
-
Pulse Program: zgpg30 or a similar proton-decoupled experiment.
-
Spectral Width (SW): 200-250 ppm (centered around 100-125 ppm).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, as ¹³C is much less sensitive than ¹H.
-
-
Acquire and process the data similarly to the ¹H spectrum.
-
4. 2D ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds), which helps in tracing out spin systems within the molecule.
-
Protocol:
-
Use the same sample and basic setup as for the 1D experiments.
-
Set up a COSY experiment using a standard pulse program (e.g., cosygpqf).
-
Set the spectral width in both dimensions (F1 and F2) to be the same as the 1D ¹H spectrum.
-
Acquisition parameters:
-
Time Domain Points (TD): 2048 in F2, 256-512 in F1.
-
Number of Scans (NS): 2-8 per increment.
-
-
Acquire the 2D data.
-
Process the data with appropriate window functions (e.g., sine-bell) in both dimensions, followed by Fourier transformation. Symmetrize the spectrum if necessary.
-
5. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and the carbon atoms they are attached to.
-
Protocol:
-
Set up an HSQC experiment (e.g., hsqcedetgpsisp for multiplicity editing).
-
Set the spectral width in F2 (¹H dimension) as in the 1D ¹H spectrum.
-
Set the spectral width in F1 (¹³C dimension) to cover the expected range of protonated carbons (e.g., 0-160 ppm).
-
Acquisition parameters:
-
TD: 1024 in F2, 256 in F1.
-
NS: 4-16 per increment.
-
Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
-
-
Acquire and process the 2D data.
-
6. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-3 bonds) correlations between protons and carbons. This is crucial for connecting spin systems and identifying quaternary carbons.
-
Protocol:
-
Set up an HMBC experiment (e.g., hmbcgplpndqf).
-
Set the spectral widths for ¹H and ¹³C as in the HSQC experiment, but the ¹³C range should be extended to include quaternary and carbonyl carbons (0-220 ppm).
-
Acquisition parameters:
-
TD: 2048 in F2, 512 in F1.
-
NS: 8-32 per increment.
-
Set the long-range coupling constant to an average value of 8 Hz.
-
-
Acquire and process the 2D data.
-
7. 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in space (through-space correlations), which is essential for determining the relative stereochemistry and 3D conformation of the molecule.
-
Protocol:
-
Set up a NOESY or ROESY experiment (e.g., noesyphsw or roesyph.2).
-
Set the spectral widths in both dimensions as for the COSY experiment.
-
Acquisition parameters:
-
TD: 2048 in F2, 256-512 in F1.
-
NS: 8-16 per increment.
-
Mixing Time (d8): This is a critical parameter that needs to be optimized. For molecules of the size of this compound, a range of 200-800 ms (B15284909) is a good starting point.
-
-
Acquire and process the 2D data.
-
Mandatory Visualization
The following diagrams illustrate the general workflow for the structural elucidation of this compound analogues using NMR spectroscopy.
Caption: Workflow for NMR-based structural elucidation.
References
- 1. Cytochromes P450 Associated with the Biosyntheses of Ribosomally Synthesized and Post-translationally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometric Characterization of Geninthiocin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the characterization of the thiopeptide antibiotic Geninthiocin and its analogs using various mass spectrometry techniques. The information is intended to guide researchers in the structural elucidation, identification, and analysis of this class of complex natural products.
Introduction to this compound and the Role of Mass Spectrometry
This compound is a thiopeptide antibiotic with a complex 35-membered macrocyclic core, containing several oxazole (B20620) and thiazole (B1198619) moieties, as well as unusual amino acids.[1][2] Its potent activity against Gram-positive bacteria makes it a subject of interest in drug discovery and development.[1][3] Mass spectrometry is an indispensable tool for the characterization of this compound, enabling the determination of its elemental composition, the elucidation of its amino acid sequence through fragmentation analysis, and the stereochemical analysis of its constituent amino acids.[4][5]
High-resolution mass spectrometry (HRMS) provides accurate mass measurements for determining the elemental formula of the parent molecule and its fragments.[4] Tandem mass spectrometry (MS/MS and MSⁿ) techniques, such as collision-induced dissociation (CID), are employed to induce fragmentation of the protonated molecule, yielding structurally informative product ions that help to piece together the complex macrocyclic structure.[4][6] Furthermore, enantioselective gas chromatography-mass spectrometry (GC-MS) is utilized to determine the absolute configuration of the amino acid residues after hydrolysis of the peptide.[3][5]
Quantitative Data: High-Resolution Tandem Mass Spectrometry of this compound and Val-Geninthiocin
High-resolution tandem mass spectrometry (HR-MS/MS) is crucial for confirming the elemental composition of fragment ions, which is essential for the structural elucidation of this compound. The fragmentation of the [M+H]⁺ precursor ions of this compound and its analog, Val-Geninthiocin, has been studied in detail using techniques like Collision-Induced Dissociation (CID) on Fourier Transform Ion Cyclotron Resonance (FT-ICR) and quadrupole ion trap mass spectrometers.[4]
Below is a summary of the key MS² and MS³ product ions observed for the [M+H]⁺ precursor ions of this compound and Val-Geninthiocin.[4]
| Precursor Ion (m/z) | MS² Product Ions (m/z) | MS³ Product Ions (from m/z 913.2 for this compound and m/z 897.3 for Val-Geninthiocin) (m/z) |
| This compound | ||
| 1178.3 | 1160.3, 1132.3, 1063.3, 1035.3, 913.2, 814.2 | 895.2, 867.2, 798.2, 770.2, 699.2, 671.2 |
| Val-Geninthiocin | ||
| 1162.3 | 1144.3, 1116.3, 1063.3, 1035.3, 897.3, 814.2 | 879.2, 851.2, 798.2, 770.2, 699.2, 671.2 |
Experimental Protocols
Sample Preparation for Mass Spectrometry Analysis
Proper sample preparation is critical for obtaining high-quality mass spectra. The following is a general protocol for preparing this compound samples for mass spectrometry analysis.
Materials:
-
This compound sample (purified)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
0.22 µm syringe filters
-
Autosampler vials
Protocol:
-
Accurately weigh a small amount of the purified this compound sample.
-
Dissolve the sample in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL to create a stock solution.
-
From the stock solution, prepare a working solution with a concentration range of 1-10 µg/mL by diluting with a solvent mixture compatible with electrospray ionization, typically 50:50 (v/v) acetonitrile:water with 0.1% formic acid.
-
Vortex the working solution to ensure homogeneity.
-
If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter into a clean autosampler vial.
-
The sample is now ready for injection into the LC-MS system.
High-Resolution ESI-MS and ESI-MS/MS Analysis
This protocol outlines the general procedure for acquiring high-resolution mass spectra and tandem mass spectra of this compound using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR).
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Thermo Scientific Q Exactive or Bruker Solarix FT-ICR.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Spray Voltage: 3.5 – 4.5 kV.
-
Capillary Temperature: 275 – 325 °C.
-
Sheath Gas Flow Rate: 20 – 40 arbitrary units.
-
Auxiliary Gas Flow Rate: 5 – 15 arbitrary units.
-
Full Scan (MS1) Mass Range: m/z 150 – 2000.
-
Resolution (MS1): 70,000 – 140,000.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD).
-
Collision Energy: Stepped normalized collision energy (e.g., 20, 30, 40%) to obtain a range of fragment ions.
-
Data Acquisition: Data-dependent acquisition (DDA) is often used to trigger MS/MS scans on the most abundant precursor ions from the full scan.
Protocol:
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
Set up the LC-MS method. For direct infusion, the sample can be introduced at a flow rate of 5-10 µL/min. For LC-MS analysis, a suitable gradient with a C18 column should be developed. A typical gradient might be:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the compound, followed by a re-equilibration step.
-
-
Inject the prepared this compound sample.
-
Acquire data in both full scan mode to determine the accurate mass of the protonated molecule ([M+H]⁺) and in MS/MS mode to obtain fragmentation data.
-
Process the acquired data using appropriate software (e.g., Xcalibur, Bruker DataAnalysis) to identify the precursor ion and its fragment ions and to determine their elemental compositions.
Enantioselective GC-MS Analysis of Amino Acid Components
To determine the stereochemistry of the amino acid residues in this compound, the molecule is first hydrolyzed, and the resulting amino acids are derivatized and analyzed by GC-MS on a chiral column.
Materials:
-
Purified this compound
-
6 M Hydrochloric acid (HCl)
-
Derivatization reagents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or reagents for creating N-trifluoroacetyl amino acid esters)
-
Amino acid standards (L- and D- forms)
-
GC-MS system with a chiral capillary column (e.g., Chirasil-Val)
Protocol:
-
Hydrolysis:
-
Place a known amount of this compound in a hydrolysis tube.
-
Add 6 M HCl.
-
Seal the tube under vacuum and heat at 110 °C for 24 hours.
-
After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen or in a vacuum concentrator.
-
-
Derivatization:
-
To the dried hydrolysate, add the derivatization reagent (e.g., a mixture of isopropanol (B130326) and acetyl chloride, followed by trifluoroacetic anhydride).
-
Heat the sample as required by the specific derivatization protocol to form volatile amino acid derivatives.
-
Evaporate the excess reagent.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., dichloromethane).
-
-
GC-MS Analysis:
-
Inject the derivatized sample onto the GC-MS system equipped with a chiral column.
-
Use a temperature gradient program to separate the derivatized amino acids.
-
The mass spectrometer is typically operated in electron ionization (EI) mode, and selected ion monitoring (SIM) can be used for sensitive detection of the characteristic fragments of the derivatized amino acids.
-
Run derivatized L- and D-amino acid standards under the same conditions to determine their retention times.
-
-
Data Analysis:
-
Compare the retention times of the amino acids from the this compound hydrolysate with those of the standards to determine their absolute configurations.
-
Visualizations
Experimental Workflow for this compound Characterization
Caption: Workflow for the mass spectrometric characterization of this compound.
Proposed Fragmentation Pathway of [M+H]⁺ of this compound
Caption: Proposed CID fragmentation of the [M+H]⁺ ion of this compound.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antibacterial Activity Testing of Geninthiocin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Geninthiocin (B130505) is a thiopeptide antibiotic known for its potent activity against a range of Gram-positive bacteria.[1][2] Thiopeptides represent a class of ribosomally synthesized and post-translationally modified peptides with a characteristic macrocyclic structure containing thiazole (B1198619) and oxazole (B20620) moieties.[1] The primary mechanism of action for many thiopeptide antibiotics is the inhibition of bacterial protein synthesis, making them a subject of interest in the development of new antibacterial agents to combat drug-resistant pathogens.[3][4]
These application notes provide detailed protocols for essential in vitro assays to characterize the antibacterial activity of this compound, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetic Assays.
Data Presentation
The following tables summarize the antibacterial activity of this compound against common Gram-positive pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Its Analogs
| Compound/Analog | Staphylococcus aureus (ATCC 29213) | Bacillus subtilis (ATCC 6633) | Micrococcus luteus (ATCC 4698) | Reference |
| This compound | 0.125 µg/mL | 0.06 µg/mL | 0.03 µg/mL | [1] |
| Ala-geninthiocin | 0.25 µg/mL | 0.125 µg/mL | 1 µg/mL | [1] |
| Val-geninthiocin | 0.5 µg/mL | 0.25 µg/mL | Not Reported | [1] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound (Illustrative Data)
Note: The following data are for illustrative purposes to demonstrate typical results, as specific MBC values for this compound were not available in the reviewed literature.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus (ATCC 29213) | 0.125 | 0.25 | 2 | Bactericidal |
| Bacillus subtilis (ATCC 6633) | 0.06 | 0.125 | 2.08 | Bactericidal |
| Micrococcus luteus (ATCC 4698) | 0.03 | 0.125 | 4.17 | Bacteriostatic |
Table 3: Time-Kill Kinetics of this compound against Staphylococcus aureus (ATCC 29213) (Illustrative Data)
Note: The following data are for illustrative purposes to demonstrate a typical time-kill assay outcome.
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 6.2 | 5.1 | 4.5 | 3.9 |
| 4 | 7.8 | 7.1 | 4.3 | 3.2 | 2.4 |
| 8 | 8.9 | 8.2 | 3.1 | <2.0 | <2.0 |
| 12 | 9.2 | 8.8 | <2.0 | <2.0 | <2.0 |
| 24 | 9.5 | 9.1 | <2.0 | <2.0 | <2.0 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Test bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
Protocol:
-
Inoculum Preparation:
-
From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C until it reaches the logarithmic phase of growth, with turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Concentrations:
-
Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired final concentrations (e.g., from 64 µg/mL to 0.031 µg/mL).
-
Include a growth control well (inoculum without this compound) and a sterility control well (CAMHB only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control.
-
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Sterile agar (B569324) plates (e.g., Tryptic Soy Agar)
-
Sterile saline or PBS
-
Micropipettes and sterile tips
-
Incubator (37°C)
Protocol:
-
Subculturing:
-
From the wells of the completed MIC assay that show no visible growth (at and above the MIC), take a 10-20 µL aliquot.
-
Spread the aliquot onto a sterile agar plate.
-
Also, plate an aliquot from the growth control well (after appropriate dilution) to determine the initial CFU/mL.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
-
Time-Kill Kinetic Assay
This assay evaluates the rate and extent of bacterial killing by this compound over time.
Materials:
-
This compound stock solution
-
Test bacterial strain
-
CAMHB
-
Sterile flasks or tubes
-
Shaking incubator (37°C)
-
Sterile saline or PBS
-
Sterile agar plates
-
Colony counter
Protocol:
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum as described in the MIC protocol, with a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the test flasks.
-
-
Assay Setup:
-
Prepare flasks containing CAMHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the MIC).
-
Include a growth control flask without the antibiotic.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Count:
-
Perform ten-fold serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate a specific volume of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL against time for each concentration to generate time-kill curves. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[5]
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. researchgate.net [researchgate.net]
Determining the Potency of Geninthiocin: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of Geninthiocin, a thiopeptide antibiotic with promising activity against a range of microorganisms. The following sections detail the antimicrobial spectrum of this compound, a standardized protocol for MIC determination using the broth microdilution method, and an overview of its mechanism of action.
Antimicrobial Spectrum of this compound
This compound has demonstrated notable activity primarily against Gram-positive bacteria. Its efficacy against various bacterial and fungal species has been documented, with MIC values providing a quantitative measure of its potency. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
A summary of reported MIC values for this compound and its analog, Ala-geninthiocin, is presented in the table below. This data has been compiled from various scientific studies to provide a comparative overview of its antimicrobial spectrum.
| Microorganism | Strain | This compound A (µg/mL) | Ala-geninthiocin (µg/mL) |
| Gram-positive Bacteria | |||
| Staphylococcus aureus | DSM 346 | Moderate Activity | Potent Activity |
| Bacillus subtilis | DSM 10 | Potent Activity | Potent Activity |
| Micrococcus luteus | DSM 1790 | Potent Activity | 1 |
| Mycobacterium smegmatis | DSM 43756 | Potent Activity | 10 |
| Gram-negative Bacteria | |||
| Chromobacterium violaceum | DSM 30191 | Moderate Activity | Moderate Activity |
| Fungi | |||
| Candida albicans | DSM 1386 | Inactive | Weak Activity |
Note: "Potent Activity" and "Moderate Activity" are reported where specific numerical MIC values were not available in the cited literature. Further testing is recommended to establish precise MIC values.
Experimental Protocol: Broth Microdilution MIC Assay for this compound
This protocol outlines the standardized broth microdilution method for determining the MIC of this compound, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Materials
-
This compound (or its analogs)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipettor
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
2. Preparation of Reagents
-
This compound Stock Solution (1 mg/mL): Due to the poor aqueous solubility of many thiopeptides, a stock solution of this compound should be prepared in 100% DMSO. Weigh the appropriate amount of this compound powder and dissolve it in DMSO to achieve a final concentration of 1 mg/mL. Store the stock solution at -20°C.
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
3. Assay Procedure
-
Serial Dilutions:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add a specific volume of the this compound stock solution to the first well of each row to achieve the highest desired test concentration (e.g., for a top concentration of 64 µg/mL, add a calculated amount of the 1 mg/mL stock).
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (from column 1 to 11).
-
-
Controls:
-
Growth Control (Column 11): 100 µL of CAMHB + 100 µL of bacterial inoculum.
-
Sterility Control (Column 12): 200 µL of sterile CAMHB only.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
4. Interpretation of Results
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth (the well appears clear).
-
The growth control well should be turbid, and the sterility control well should be clear.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution MIC assay for this compound.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound belongs to the thiopeptide class of antibiotics, which are known to inhibit protein synthesis in bacteria.[1] This is a critical process for bacterial survival and replication. The primary target of thiopeptides is the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.
While the precise binding site of this compound on the ribosome is a subject of ongoing research, it is understood that thiopeptides generally interfere with the function of elongation factors, which are essential for the progression of the ribosome along the mRNA molecule. Some thiopeptides have been shown to bind to a cleft formed by the 23S rRNA and the ribosomal protein L11. This binding site overlaps with the binding site for elongation factor G (EF-G), thereby sterically hindering its interaction with the ribosome and halting the translocation step of protein synthesis.
The diagram below provides a simplified representation of the proposed mechanism of action for thiopeptide antibiotics like this compound.
By elucidating the MIC of this compound against a panel of clinically relevant microorganisms, researchers can better understand its potential as a therapeutic agent. The provided protocol offers a standardized method to ensure the generation of reproducible and comparable data, which is crucial for the advancement of new antibiotic drug development programs.
References
Application Notes and Protocols for Evaluating Geninthiocin Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geninthiocin, a member of the thiopeptide antibiotic family, has demonstrated potent antimicrobial properties. Recent studies have also highlighted its cytotoxic effects against various cancer cell lines, including human lung carcinoma (A549), making it a compound of interest for anticancer drug development.[1][2] Ala-geninthiocin, a derivative, has shown a half-maximal inhibitory concentration (IC50) of 6 nM against A549 cells.[1][2] The proposed mechanism of action for thiopeptide antibiotics involves the inhibition of protein synthesis by targeting the ribosome.[3]
These application notes provide detailed protocols for evaluating the cytotoxicity of this compound in cell culture, specifically using the A549 human lung carcinoma cell line as a model. The described assays—MTT, Lactate Dehydrogenase (LDH), and Annexin V/Propidium Iodide (PI) staining—are standard methods to assess cell viability, membrane integrity, and apoptosis, respectively.
Data Presentation
The following table summarizes hypothetical quantitative data from cytotoxicity assays performed on A549 cells treated with varying concentrations of this compound for 48 hours.
| This compound Concentration (nM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) | Apoptotic Cells (%) (Annexin V/PI Assay) |
| 0 (Control) | 100 ± 5.2 | 5 ± 1.5 | 3 ± 1.1 |
| 1 | 85 ± 4.8 | 15 ± 2.1 | 12 ± 2.5 |
| 5 | 55 ± 6.1 | 40 ± 3.5 | 45 ± 4.2 |
| 10 | 30 ± 3.9 | 65 ± 4.2 | 70 ± 5.1 |
| 50 | 10 ± 2.5 | 88 ± 3.8 | 92 ± 3.7 |
| 100 | 5 ± 1.8 | 95 ± 2.9 | 96 ± 2.3 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: A549 human lung carcinoma cells.
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
-
Materials:
-
A549 cells
-
Culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) Dimethylformamide, 16% (w/v) Sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid)[5]
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed A549 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[5]
-
Incubate the plate overnight to allow for cell attachment.[4]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[6]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells, which is an indicator of cytotoxicity.[7]
-
Materials:
-
A549 cells
-
Culture medium
-
This compound
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed A549 cells into a 96-well plate at an optimal density determined from preliminary experiments (e.g., 5,000 cells/well).[7]
-
Incubate the plate overnight.
-
Treat the cells with various concentrations of this compound and include appropriate controls (spontaneous LDH release from untreated cells and maximum LDH release from cells treated with a lysis buffer provided in the kit).[7]
-
Incubate for the desired time period.
-
Transfer an aliquot of the cell culture supernatant to a new 96-well plate.[7]
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for 30 minutes, protected from light.[7]
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[7]
-
Calculate the percentage of cytotoxicity according to the kit's instructions.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
-
Materials:
-
A549 cells
-
Culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed A549 cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Antiviral Assay Development for Geninthiocin Screening
Introduction
Geninthiocin (B130505) is a member of the thiopeptide class of antibiotics, which are ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their complex heterocyclic structures.[1][2] While extensively studied for their potent activity against Gram-positive bacteria, recent studies have revealed the broader therapeutic potential of thiopeptides, including antiviral applications.[3][4] Notably, several derivatives of this compound have demonstrated significant inhibitory activity against the influenza A virus, making it a promising candidate for novel antiviral drug discovery.[5]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust screening cascade for evaluating the antiviral properties of this compound and its analogs. The protocols herein describe a systematic approach, beginning with the assessment of compound cytotoxicity, followed by primary high-throughput screening and subsequent confirmatory and mechanistic assays.
Principle of the Antiviral Screening Cascade
The primary goal of an antiviral screening cascade is to identify and characterize compounds that can inhibit viral replication at non-toxic concentrations. This is achieved through a multi-step process:
-
Cytotoxicity Assessment: Before evaluating antiviral activity, it is crucial to determine the concentration range at which this compound is toxic to the host cells. This establishes a therapeutic window for the antiviral assays.
-
Primary Antiviral Screening: A high-throughput assay is used to rapidly assess the ability of this compound to protect host cells from virus-induced death or cytopathic effect (CPE).
-
Secondary Confirmatory Assay: A more quantitative and lower-throughput assay, such as a plaque reduction assay, is used to confirm the activity of hits from the primary screen and to determine the 50% effective concentration (EC₅₀) more accurately.
-
Mechanistic Studies: Further assays are employed to elucidate the specific stage of the viral life cycle that is inhibited by the compound. Given that thiopeptides are known to inhibit protein synthesis in bacteria, a potential mechanism of action could be the inhibition of viral protein synthesis.[3]
The following diagram illustrates the logical workflow for screening this compound.
Data Presentation
Quantitative data from cytotoxicity and antiviral assays should be meticulously recorded and summarized. The following tables provide a template for clear data presentation, allowing for easy comparison of different this compound analogs or screening conditions.
Table 1: Cytotoxicity and Antiviral Activity of this compound Analogs against Influenza A Virus
| Compound ID | CC₅₀ (µM) in MDCK Cells¹ | EC₅₀ (µM) via Plaque Reduction² | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound A | >100 | 7.3[5] | >13.7 |
| This compound B | >100 | 18.3[5] | >5.5 |
| Val-geninthiocin | >100 | 15.3[5] | >6.5 |
| This compound E | >100 | 28.7[5] | >3.5 |
| Control (e.g., Oseltamivir) | >100 | 0.05 | >2000 |
¹ CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces host cell viability by 50%. ² EC₅₀ (50% effective concentration) is the concentration of the compound that reduces the number of viral plaques by 50%.
Experimental Protocols
The following are detailed protocols for the key assays in the screening cascade. These are tailored for screening against Influenza A Virus (IAV) using Madin-Darby Canine Kidney (MDCK) cells as the host system.
Protocol 1: Cytotoxicity Assay using MTT
Objective: To determine the concentration of this compound that is toxic to MDCK cells.
Materials:
-
MDCK cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed MDCK cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS.
-
Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in DMEM with 2% FBS. A common range is from 100 µM down to 0.1 µM.
-
Remove the old media from the cells and add 100 µL of the corresponding this compound dilution to each well. Include "cells only" (no compound) and "media only" (no cells) controls.
-
Incubate the plate for 48 hours at 37°C with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC₅₀ value.
Protocol 2: Plaque Reduction Neutralization Assay
Objective: To quantify the antiviral activity of this compound by measuring the reduction in viral plaque formation.
Materials:
-
MDCK cells
-
Influenza A virus stock of known titer (e.g., H1N1 strain)
-
12-well cell culture plates
-
DMEM with 2% FBS
-
This compound dilutions (prepared based on CC₅₀ results)
-
Agarose (B213101) overlay medium (e.g., 2X MEM, 2% agarose, TPCK-trypsin)
-
Crystal Violet staining solution (0.1% w/v in 20% ethanol)
Procedure:
-
Seed MDCK cells in 12-well plates and grow until they form a confluent monolayer.
-
Prepare dilutions of the influenza virus in serum-free DMEM to yield approximately 100 plaque-forming units (PFU) per well.
-
In separate tubes, mix the virus dilution 1:1 with various non-toxic concentrations of this compound (e.g., 50 µM, 25 µM, 12.5 µM, etc.) and a no-compound control. Incubate at 37°C for 1 hour.
-
Wash the MDCK cell monolayers twice with PBS.
-
Inoculate the cells with 200 µL of the virus-compound mixtures.
-
Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to allow for viral adsorption.
-
Aspirate the inoculum and overlay the cells with 2 mL of the agarose overlay medium containing the corresponding concentration of this compound.
-
Incubate at 37°C with 5% CO₂ for 48-72 hours, or until plaques are visible.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Remove the agarose overlay and stain the cells with Crystal Violet solution for 15 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the no-compound control. Plot the percent reduction against the log of compound concentration to determine the EC₅₀.
Potential Mechanism of Action & Signaling
The primary antibacterial mechanism of thiopeptides is the inhibition of protein synthesis.[3] This action is achieved by binding to the bacterial ribosome. It is plausible that this compound exerts its antiviral effect through a similar mechanism, by targeting either a viral or a host cellular component essential for the translation of viral proteins. The influenza virus life cycle heavily relies on the host cell's machinery for replication. A compound that disrupts protein synthesis could halt the production of essential viral proteins (e.g., hemagglutinin, neuraminidase, RNA polymerase), thereby blocking the formation of new virus particles.
The diagram below outlines key stages of the influenza virus life cycle and highlights protein synthesis as a potential target for this compound.
References
- 1. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiopeptide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Thiopeptide Antibiotics: Retrospective and Recent Advances [mdpi.com]
- 5. Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp. CPCC 200267 using OSMAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Geninthiocin as a Molecular Probe in Protein Synthesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geninthiocin is a thiopeptide antibiotic that has emerged as a valuable molecular probe for investigating the intricacies of bacterial protein synthesis. As a member of the thiopeptide class, it exerts its inhibitory action by targeting the bacterial ribosome, offering a specific tool to dissect the mechanisms of translation. These application notes provide a comprehensive overview of this compound's mechanism of action, detailed protocols for its use in key experimental assays, and a summary of available quantitative data to facilitate its application in research and drug development.
This compound's primary target is the 50S ribosomal subunit, where it binds to a critical region at the interface of ribosomal protein L11 and the 23S rRNA.[1] This binding sterically hinders the function of essential elongation factors, such as Elongation Factor G (EF-G), thereby stalling the translocation step of protein synthesis.[1] This specific mode of action makes this compound an excellent tool for studying ribosomal dynamics, the function of elongation factors, and for screening for novel antibacterial agents.
Mechanism of Action
This compound, like other thiopeptide antibiotics, disrupts protein synthesis by interfering with the elongation cycle. Its binding site on the 50S ribosomal subunit is a cleft formed by ribosomal protein L11 and helices H43 and H44 of the 23S rRNA.[1] This strategic location allows it to physically block the conformational changes required for the binding and function of elongation factors, particularly EF-G. By preventing the productive binding of EF-G, this compound effectively inhibits the translocation of tRNAs and mRNA, leading to a cessation of polypeptide chain elongation.
Quantitative Data
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Analogs against Various Bacterial Strains
| Compound | Staphylococcus aureus | Bacillus subtilis | Mycobacterium smegmatis | Micrococcus luteus |
| Ala-geninthiocin | Potent Activity | Potent Activity | Potent Activity | Potent Activity |
| Val-geninthiocin | Potent Activity | Potent Activity | Potent Activity | Potent Activity |
Source: Data extrapolated from studies on Ala-geninthiocin and Val-geninthiocin, demonstrating potent activity against Gram-positive bacteria.[2]
Table 2: Cytotoxicity (IC50) of Ala-geninthiocin against Human Cancer Cell Lines
| Compound | A549 (Human Lung Carcinoma) |
| Ala-geninthiocin | 6 nM |
Source: Iniyan et al. (2019).[2][3]
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound as a molecular probe. These protocols are based on established methodologies for studying ribosome-targeting antibiotics and have been adapted for use with this compound.
In Vitro Transcription-Translation (IVTT) Inhibition Assay
This assay is a primary method to determine the inhibitory effect of a compound on the entire process of protein synthesis.
Principle: A cell-free extract containing all the necessary machinery for transcription and translation is used to synthesize a reporter protein (e.g., luciferase or β-galactosidase) from a DNA template. The activity of the synthesized reporter protein is measured, and a decrease in activity in the presence of this compound indicates inhibition of protein synthesis.
Protocol:
-
Reaction Setup:
-
Prepare a master mix containing the following components from a commercially available E. coli S30 extract-based IVTT kit:
-
S30 Premix
-
Amino Acid Mixture
-
S30 Extract
-
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). The final concentration in the assay may range from 0.1 µM to 100 µM.
-
Add the DNA template encoding the reporter protein (e.g., pBEST-luc) to the master mix.
-
-
Incubation:
-
Aliquot the master mix into reaction tubes.
-
Add the this compound dilutions or solvent control to the respective tubes.
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Detection:
-
Measure the activity of the synthesized reporter protein. For luciferase, add luciferin (B1168401) substrate and measure luminescence using a luminometer. For β-galactosidase, add a suitable substrate (e.g., ONPG) and measure absorbance at 420 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value using a suitable curve-fitting software.
-
Ribosome Binding Assay (Filter Binding)
This assay determines the affinity of this compound for the bacterial ribosome.
Principle: This method relies on the ability of ribosomes to be retained on a nitrocellulose membrane, while small molecules like unbound this compound pass through. By using radiolabeled this compound, the amount of ribosome-bound drug can be quantified.
Protocol:
-
Preparation of Ribosomes:
-
Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600) by sucrose (B13894) gradient centrifugation.
-
Determine the concentration of the purified ribosomes by measuring absorbance at 260 nm (1 A260 unit = 23 pmol of 70S ribosomes).
-
-
Binding Reaction:
-
Prepare binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 2 mM DTT).
-
In a reaction tube, mix a fixed concentration of purified 70S ribosomes (e.g., 100 nM) with varying concentrations of radiolabeled this compound (e.g., [³H]-Geninthiocin).
-
Incubate the mixture at 37°C for 30 minutes to allow binding to reach equilibrium.
-
-
Filtration:
-
Set up a vacuum filtration apparatus with a nitrocellulose membrane pre-soaked in binding buffer.
-
Rapidly filter the binding reaction mixture through the membrane.
-
Wash the membrane with ice-cold binding buffer to remove unbound radiolabeled this compound.
-
-
Quantification:
-
Dry the membrane and place it in a scintillation vial with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound radiolabeled this compound against the total concentration of radiolabeled this compound.
-
Determine the dissociation constant (Kd) by fitting the data to a saturation binding curve.
-
Toeprinting Assay
This assay allows for the precise identification of the ribosomal stalling site induced by an antibiotic.
Principle: A reverse transcriptase enzyme is used to synthesize a cDNA copy of an mRNA template that is being translated by ribosomes. When a ribosome is stalled by an inhibitor like this compound, the reverse transcriptase is blocked, resulting in a truncated cDNA product. The size of this "toeprint" fragment reveals the exact position of the stalled ribosome on the mRNA.
Protocol:
-
In Vitro Translation Setup:
-
Set up an in vitro translation reaction using a cell-free system and a specific mRNA template.
-
Add a 5'-radiolabeled DNA primer that is complementary to a region downstream of the start codon of the mRNA.
-
-
Induction of Stalling:
-
Initiate translation and then add this compound (at a concentration determined from the IVTT assay, e.g., 10x IC50) to the reaction to induce ribosomal stalling.
-
As a control, a reaction without this compound should be run in parallel. A reaction with a known elongation inhibitor like thiostrepton (B1681307) can also be included.[4]
-
-
Reverse Transcription:
-
Add reverse transcriptase and dNTPs to the reaction mixture.
-
Incubate to allow for primer extension.
-
-
Analysis of cDNA Products:
-
Stop the reaction and purify the cDNA products.
-
Resolve the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same mRNA template and primer.
-
-
Interpretation:
-
The appearance of a specific band in the this compound-treated lane that is not present or is significantly weaker in the control lane indicates a ribosomal stall site. The position of this band relative to the sequencing ladder reveals the precise nucleotide where the ribosome is stalled.
-
Visualizations
Signaling Pathway: Inhibition of Protein Synthesis by this compound
Caption: Mechanism of this compound-mediated inhibition of bacterial protein synthesis.
Experimental Workflow: In Vitro Transcription-Translation (IVTT) Inhibition Assay
Caption: Workflow for determining the IC50 of this compound using an IVTT assay.
Logical Relationship: Toeprinting Assay Principle
Caption: Principle of the toeprinting assay to identify ribosome stall sites.
References
- 1. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Context-specific inhibition of translation by ribosomal antibiotics targeting the peptidyl transferase center - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Total Synthesis of Geninthiocin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract: Geninthiocin, a member of the thiopeptide family of antibiotics, exhibits potent activity against various drug-resistant pathogens. Its complex molecular architecture, characterized by a 35-membered macrocycle, multiple heterocyclic rings (oxazoles and thiazoles), and several unusual amino acid residues including dehydroalanine, presents a formidable challenge for total synthesis. To date, a complete total synthesis of this compound has not been reported in the scientific literature. This document outlines a proposed total synthesis strategy for this compound, drawing inspiration from its biosynthetic pathway and the successful total synthesis of structurally related thiopeptide antibiotics, most notably Thiostrepton. Detailed protocols for the synthesis of key structural motifs and crucial chemical transformations, adapted from established methodologies, are provided to guide future research in this area.
Proposed Retrosynthetic Analysis of this compound
A convergent retrosynthetic strategy is proposed, dissecting the this compound macrocycle into several key fragments that can be synthesized independently and subsequently assembled. This approach allows for the parallel development of synthetic routes to complex intermediates, enhancing overall efficiency.
The primary disconnection is the macrocyclic amide bond, revealing a linear peptide precursor. Further disconnections at key peptide bonds and the heterocyclic core lead to three main fragments:
-
Fragment A: A western fragment containing the di-dehydroalanine tail.
-
Fragment B: A central heterocyclic core, envisioned to be a 2-oxazolyl-3-thiazolyl-pyridine moiety, similar to that found in the related thiopeptide, Berninamycin.
-
Fragment C: An eastern fragment containing modified amino acid residues.
Caption: Proposed Retrosynthetic Analysis of this compound.
Synthesis of Key Fragments and Moieties
The successful synthesis of this compound hinges on the efficient construction of its constituent fragments and the stereocontrolled formation of its unique structural motifs. The following sections detail proposed synthetic approaches and protocols for these key components.
Dehydroalanine (Dha) residues are crucial for the biological activity of many thiopeptides. A common and effective method for their introduction into peptides involves the synthesis of a precursor amino acid, such as S-phenylselenocysteine, followed by oxidative elimination.
Workflow for Dehydroalanine Formation:
Caption: Workflow for Dehydroalanine Synthesis in Peptides.
Protocol 1: Synthesis of a Dehydroalanine-Containing Dipeptide (Adapted from a general procedure for Dha formation)
-
Solid-Phase Peptide Synthesis (SPPS): A linear peptide containing S-phenylselenocysteine (Sec(Ph)) is assembled on a solid support (e.g., Rink amide resin) using standard Fmoc-based SPPS protocols. Fmoc-Sec(Ph)-OH is coupled using a suitable activating agent such as HBTU in the presence of a base like N-methylmorpholine (NMM).
-
Cleavage and Deprotection: The peptide is cleaved from the resin and globally deprotected using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The crude peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized.
-
Oxidative Elimination:
-
The crude peptide is dissolved in a suitable buffer (e.g., 50 mM Tris, pH 7.5).
-
A solution of sodium periodate (B1199274) (NaIO₄) (2-3 equivalents per selenide) in the same buffer is added dropwise at 0 °C.
-
The reaction is stirred at 0 °C for 30-60 minutes, monitoring by LC-MS.
-
Upon completion, the reaction is quenched with a mild reducing agent (e.g., sodium bisulfite).
-
The resulting dehydroalanine-containing peptide is purified by reverse-phase HPLC.
-
| Step | Reagents and Conditions | Typical Yield | Reference System |
| SPPS Coupling | Fmoc-Sec(Ph)-OH, HBTU, NMM, DMF | >95% (per step) | General Peptide Synthesis |
| Oxidative Elimination | NaIO₄, aqueous buffer, 0 °C, 30-60 min | 70-90% | Phenylselenocysteine-containing peptides |
The 2-oxazolyl-3-thiazolyl-pyridine core is a significant synthetic challenge. Its construction would likely involve a stepwise assembly of the individual heterocyclic rings followed by their coupling.
Proposed Strategy for the Heterocyclic Core:
-
Synthesis of a 2-substituted oxazole (B20620): This can be achieved from a serine precursor.
-
Synthesis of a 3-substituted thiazole (B1198619): This can be synthesized from a cysteine precursor.
-
Synthesis of a suitably functionalized pyridine (B92270) ring.
-
Convergent coupling of these fragments, for example, via Suzuki or Stille cross-coupling reactions.
Protocol 2: Synthesis of a 2,4-Disubstituted Oxazole from an Amino Acid (Adapted from a general procedure)
-
N-Acylation: An α-amino acid is N-acylated with a desired carboxylic acid using standard peptide coupling reagents (e.g., EDC/HOBt).
-
Reduction to Acylamino Aldehyde: The carboxylic acid of the N-acylated amino acid is reduced to the corresponding aldehyde, for example, via its Weinreb amide.
-
Cyclodehydration: The α-acylamino aldehyde is treated with a dehydrating agent to form the oxazole ring. A combination of triphenylphosphine (B44618) and hexachloroethane (B51795) has been shown to be effective.
-
To a solution of the α-acylamino aldehyde in anhydrous acetonitrile, add triphenylphosphine (1.5 eq.) and hexachloroethane (1.5 eq.).
-
Add triethylamine (B128534) (3.0 eq.) and stir the mixture at room temperature for 12-24 hours.
-
The reaction is quenched with water and the product is extracted with an organic solvent.
-
Purification by column chromatography yields the 2,4-disubstituted oxazole.
-
| Step | Reagents and Conditions | Typical Yield | Reference System |
| Cyclodehydration | PPh₃, C₂Cl₆, Et₃N, MeCN, rt, 12-24h | 60-80% | α-Acylamino aldehydes |
Protocol 3: Hantzsch Thiazole Synthesis
This classic method can be adapted for the synthesis of thiazole-containing amino acids.
-
A thioamide (derived from an amino acid) is reacted with an α-haloketone.
-
Dissolve the thioamide and α-haloketone in a solvent such as ethanol (B145695) or DMF.
-
The reaction can be heated to facilitate cyclization.
-
The resulting thiazole is isolated after workup and purification.
-
| Step | Reagents and Conditions | Typical Yield | Reference System |
| Hantzsch Cyclization | Thioamide, α-haloketone, EtOH, reflux | 50-70% | General Thiazole Synthesis |
The formation of the 35-membered macrocycle is a critical and often low-yielding step due to entropic factors. High-dilution conditions are essential to favor intramolecular cyclization over intermolecular polymerization.
Workflow for Macrolactamization:
Caption: General Workflow for Peptide Macrocyclization.
Protocol 4: Macrolactamization of a Linear Peptide Precursor (Adapted from the Thiostrepton total synthesis)
-
Precursor Synthesis: The fully assembled linear peptide precursor is synthesized, with orthogonal protecting groups on the N- and C-termini (e.g., Fmoc and Allyl ester).
-
Deprotection: The terminal protecting groups are selectively removed. For instance, the Fmoc group is removed with piperidine, and the allyl ester can be cleaved with a palladium catalyst.
-
Activation and Cyclization:
-
The deprotected linear peptide is dissolved in a large volume of an appropriate solvent (e.g., DMF) to achieve high dilution (typically 0.1-1 mM).
-
A peptide coupling reagent with slow activation kinetics to favor intramolecular reaction, such as HATU or HBTU, is added in the presence of a non-nucleophilic base (e.g., DIPEA).
-
The reaction is stirred at room temperature for an extended period (24-72 hours), with progress monitored by LC-MS.
-
After completion, the solvent is removed under vacuum, and the crude macrocycle is purified by preparative HPLC.
-
| Step | Reagents and Conditions | Typical Yield | Reference System |
| Macrolactamization | HATU, HOAt, DIPEA, DMF (0.002 M), 25 °C, 65 h | 30-40% | Thiostrepton Synthesis |
Conclusion and Future Outlook
The total synthesis of this compound and its derivatives remains an open and challenging field of research. The strategies and protocols outlined in these application notes provide a roadmap for approaching this complex target. Success will likely depend on the development of efficient methods for the construction of the central heterocyclic core and the optimization of the macrolactamization step. The insights gained from such a synthesis would not only be a landmark achievement in organic chemistry but also enable the generation of novel this compound analogs with potentially improved therapeutic properties, aiding in the fight against antibiotic resistance. Further research into biomimetic approaches, inspired by the biosynthetic machinery, may also provide novel and efficient routes to these valuable molecules.
Application Notes and Protocols for Genetic Engineering of Streptomyces to Increase Geninthiocin Yield
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to genetically engineering Streptomyces species for the enhanced production of geninthiocin (B130505), a thiopeptide antibiotic with significant therapeutic potential. The protocols detailed below are based on established genetic manipulation techniques in Streptomyces and are tailored for the specific goal of increasing this compound yield.
Introduction to this compound and its Biosynthesis
This compound is a member of the thiopeptide family of antibiotics, which are ribosomally synthesized and post-translationally modified peptides (RiPPs). These complex natural products are assembled from a genetically encoded precursor peptide that undergoes extensive enzymatic modifications to form the final bioactive molecule. The biosynthesis of this compound is governed by a dedicated biosynthetic gene cluster (BGC). The this compound B BGC, identified in Streptomyces sp. YIM 130001, shows significant homology to the berninamycin BGC, providing a roadmap for targeted genetic engineering strategies[1][2][3].
The core strategy to enhance this compound production revolves around three key principles:
-
Increasing the supply of the precursor peptide: As the primary building block, augmenting the expression of the precursor peptide gene is a direct approach to boost the biosynthetic flux towards this compound.
-
Optimizing the supply of precursor amino acids: The precursor peptide of thiopeptides is rich in cysteine and serine/threonine residues. Enhancing the intracellular pools of these amino acids can significantly improve the efficiency of precursor peptide synthesis.
-
Manipulating regulatory networks: The expression of the this compound BGC is tightly controlled by a complex regulatory network. Overexpressing positive regulators or deleting negative regulators can unlock the full productive potential of the biosynthetic machinery.
Genetic Engineering Strategies for Yield Enhancement
This section outlines three primary strategies for increasing this compound production, supported by experimental evidence from related antibiotic biosynthesis studies.
Precursor Pathway Engineering
2.1.1. Overexpression of the Precursor Peptide Gene (genA)
The most direct approach to increase the flux towards this compound is to increase the transcription of the precursor peptide gene. Based on the homology to the berninamycin BGC, the precursor peptide gene in the this compound cluster is designated genA. By placing genA under the control of a strong, constitutive promoter, a significant increase in the precursor peptide pool can be achieved, which in turn can lead to higher this compound titers.
2.1.2. Enhancing the Supply of Precursor Amino Acids (Cysteine and Serine)
The this compound precursor peptide is rich in cysteine and serine, which are post-translationally modified to form thiazoles and dehydroalanines, respectively. Increasing the intracellular availability of these amino acids is a key metabolic engineering strategy. This can be achieved by overexpressing key enzymes in their respective biosynthetic pathways.
-
Cysteine Biosynthesis: The biosynthesis of cysteine from serine is catalyzed by serine acetyltransferase (CysE) and O-acetylserine sulfhydrylase (CysK/CysM)[4][5].
-
Serine Biosynthesis: The pathway from 3-phosphoglycerate (B1209933) involves the enzymes 3-phosphoglycerate dehydrogenase (SerA), phosphoserine aminotransferase (SerC), and phosphoserine phosphatase (SerB).
Manipulation of Regulatory Genes
The this compound BGC, like other antibiotic BGCs, is expected to contain pathway-specific regulatory genes that control its expression. Identifying and overexpressing a positive regulator can lead to a significant increase in antibiotic production. Based on the analysis of the homologous berninamycin BGC, a likely candidate for a positive regulator is a gene belonging to the Streptomyces antibiotic regulatory protein (SARP) family.
Ribosome Engineering
Ribosome engineering is a powerful strategy for strain improvement that involves introducing mutations in ribosomal protein genes (e.g., rpsL, encoding ribosomal protein S12) or RNA polymerase genes (e.g., rpoB). These mutations can alter the global gene expression profile, often leading to the upregulation of secondary metabolite biosynthesis. This approach has been successfully used to enhance the production of various antibiotics.
Quantitative Data Summary
The following tables summarize quantitative data from studies on antibiotic yield enhancement. While specific data for this compound is limited, these examples from other antibiotics, particularly other RiPPs and those produced by Streptomyces, provide a strong rationale for the proposed strategies.
Table 1: Yield Improvement by Overexpression of Precursor Peptides and Pathway-Specific Regulators
| Antibiotic Class | Genetic Modification | Host Organism | Fold Increase in Yield | Reference |
| Thiopeptide (GE2270A) | Additional copy of precursor peptide gene (pbtA) | Streptomyces coelicolor | Statistically significant increase | [6] |
| Polyether (Nigericin) | Overexpression of SARP family regulator (nigR) | Streptomyces malaysiensis | Achieved 0.56 g/L | [7] |
| Lipopeptide (Daptomycin) | Co-overexpression of aspartate pathway genes | Streptomyces roseosporus | 1.76-fold | [8] |
Table 2: Yield Improvement by Ribosome Engineering
| Antibiotic Class | Genetic Modification | Host Organism | Fold Increase in Yield | Reference |
| Enediyne (Tiancimycin) | Spontaneous mutation in rpsL (K43N) | Streptomyces sp. CB03234 | 45-fold | [9] |
Experimental Protocols
This section provides detailed protocols for the genetic manipulation of Streptomyces to implement the strategies described above.
General Molecular Biology Procedures for Streptomyces
Standard protocols for DNA isolation, plasmid construction, and transformation of Streptomyces are essential. Detailed methods can be found in established molecular biology manuals for actinomycetes. Key techniques include:
-
Genomic DNA isolation from Streptomyces
-
PCR amplification of genes of interest
-
Construction of expression plasmids using E. coli as a cloning host.
-
Intergeneric conjugation from E. coli to Streptomyces for plasmid transfer.
Protocol for Overexpression of the genA Precursor Peptide Gene
Objective: To constitutively overexpress the genA gene in the this compound-producing Streptomyces strain.
Materials:
-
This compound-producing Streptomyces strain
-
E. coli ET12567/pUZ8002 (for conjugation)
-
Integrative expression vector for Streptomyces (e.g., pSET152-derived vector containing a strong constitutive promoter like ermEp or kasOp)
-
Restriction enzymes, T4 DNA ligase, and appropriate buffers
-
PCR primers for amplifying genA
-
Antibiotics for selection (e.g., apramycin, thiostrepton)
Procedure:
-
Amplify the genA gene: Design PCR primers to amplify the coding sequence of the genA gene from the genomic DNA of the this compound-producing strain. Incorporate appropriate restriction sites into the primers for cloning.
-
Construct the overexpression plasmid: Digest both the amplified genA fragment and the expression vector with the chosen restriction enzymes. Ligate the genA fragment into the vector downstream of the constitutive promoter.
-
Transform E. coli: Transform the ligation mixture into a suitable E. coli cloning strain and select for transformants. Verify the correct insertion by restriction digestion and sequencing.
-
Introduce the plasmid into Streptomyces: Transfer the confirmed overexpression plasmid from E. coli ET12567/pUZ8002 to the this compound-producing Streptomyces strain via intergeneric conjugation.
-
Select and verify exconjugants: Select for Streptomyces exconjugants containing the integrated plasmid using appropriate antibiotic selection. Confirm the integration of the plasmid by PCR.
-
Fermentation and analysis: Cultivate the engineered strain and the wild-type strain under identical fermentation conditions. Extract the secondary metabolites and quantify the this compound yield using HPLC or LC-MS.
Protocol for Enhancing Cysteine and Serine Supply
Objective: To overexpress key genes in the cysteine and serine biosynthetic pathways.
Procedure:
This protocol follows the same general steps as the genA overexpression protocol. The target genes to be amplified and cloned are:
-
cysE (serine acetyltransferase) and cysK/M (O-acetylserine sulfhydrylase) for cysteine overproduction.
-
serA (3-phosphoglycerate dehydrogenase), serC (phosphoserine aminotransferase), and serB (phosphoserine phosphatase) for serine overproduction.
These genes can be cloned individually or as a synthetic operon into an integrative expression vector.
Protocol for Ribosome Engineering
Objective: To generate spontaneous antibiotic-resistant mutants with potentially increased this compound production.
Materials:
-
This compound-producing Streptomyces strain
-
Streptomycin (B1217042) sulfate (B86663) and/or rifampicin (B610482)
-
Spore stock of the Streptomyces strain
-
Appropriate solid and liquid media for Streptomyces growth and fermentation
Procedure:
-
Prepare a dense spore suspension: Prepare a spore stock of the wild-type Streptomyces strain.
-
Mutant selection: Plate a high density of spores (e.g., 10⁸-10⁹ CFU) onto solid medium containing a high concentration of streptomycin (e.g., 50-100 µg/mL) or rifampicin (e.g., 20-50 µg/mL).
-
Isolate resistant colonies: Incubate the plates until resistant colonies appear.
-
Screen for overproducers: Inoculate individual resistant colonies into a suitable liquid fermentation medium in a multi-well plate format.
-
Analyze production levels: After a suitable fermentation period, extract the secondary metabolites and analyze the this compound yield of each mutant compared to the wild-type strain using a high-throughput method (e.g., LC-MS).
-
Confirm and characterize high-producing mutants: Scale up the fermentation of the most promising mutants to confirm their high-yield phenotype. Sequence the rpsL and/or rpoB genes of the overproducing mutants to identify the causative mutations.
Visualizations
This compound Biosynthesis Overview
Caption: Overview of the ribosomal biosynthesis of this compound.
Genetic Engineering Workflow for genA Overexpression
Caption: Workflow for genA gene overexpression in Streptomyces.
Logical Relationship of Precursor Supply Engineering
Caption: Logic of precursor supply engineering for enhanced this compound yield.
Conclusion
The genetic engineering strategies outlined in these application notes provide a robust framework for increasing the production of this compound in Streptomyces. By systematically applying the principles of precursor pathway engineering, regulatory gene manipulation, and ribosome engineering, researchers can significantly enhance the yield of this promising thiopeptide antibiotic, thereby facilitating its further development for clinical applications. The provided protocols offer a starting point for these efforts, and further optimization of fermentation conditions will be crucial for maximizing production at a larger scale.
References
- 1. Engineering Streptomyces coelicolor for heterologous expression of the thiopeptide GE2270A-A cautionary tale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development, antibiotic production, and ribosome assembly in Streptomyces venezuelae are impacted by RNase J and RNase III deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the biosynthesis of RiPPs from multicore-containing precursor peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New developments in RiPP discovery, enzymology and engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and engineering of ribosomally synthesized and post-translationally modified peptide (RiPP) natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering Streptomyces coelicolor for heterologous expression of the thiopeptide GE2270A—A cautionary tale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic engineering of Streptomyces roseosporus for increased production of clinically important antibiotic daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Streptomycin-induced ribosome engineering complemented with fermentation optimization for enhanced production of 10-membered enediynes tiancimycin-A and tiancimycin-D - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulating Geninthiocin for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geninthiocin, a member of the thiopeptide class of antibiotics, has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). As with many thiopeptides, a significant challenge in transitioning from in vitro success to in vivo evaluation is the compound's inherent low aqueous solubility.[1][2] This document provides detailed application notes and experimental protocols to guide researchers in the formulation and preclinical evaluation of this compound in animal models. The methodologies outlined here are based on established practices for poorly soluble compounds and aim to provide a rational starting point for in vivo studies.
Data Presentation
Table 1: Recommended Vehicle Components for Formulation Screening of this compound
| Vehicle Component | Class | Rationale for Use | Considerations |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | Excellent solubilizing capacity for a wide range of hydrophobic compounds. | Potential for toxicity at higher concentrations. Recommended to keep the final concentration as low as possible, ideally below 10% for parenteral routes.[3] |
| Polyethylene Glycol 400 (PEG400) | Co-solvent | Good safety profile and commonly used in preclinical formulations. | Can be viscous at higher concentrations. |
| Propylene Glycol (PG) | Co-solvent | Another common and well-tolerated co-solvent. | |
| Ethanol | Co-solvent | Can be used in combination with other solvents to improve solubility. | Potential for irritation and toxicity, especially at higher concentrations. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Complexing Agent | Forms inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. | Can alter the pharmacokinetic profile of the drug. |
| Tween® 80 / Polysorbate 80 | Surfactant | Improves wetting and can help to form stable suspensions or emulsions. | Potential for hypersensitivity reactions in some animal models. |
| Carboxymethylcellulose (CMC) | Suspending Agent | Used to create uniform suspensions for oral administration when the compound cannot be fully dissolved. | Not suitable for intravenous administration. |
Table 2: Starting Point for Single-Dose Maximum Tolerated Dose (MTD) Study in Mice
| Group | Vehicle | This compound Dose (mg/kg) | Route of Administration | Number of Animals |
| 1 | Vehicle Control | 0 | Intravenous (IV) or Intraperitoneal (IP) | 3-5 |
| 2 | Formulation 1 | 10 | Intravenous (IV) or Intraperitoneal (IP) | 3-5 |
| 3 | Formulation 1 | 30 | Intravenous (IV) or Intraperitoneal (IP) | 3-5 |
| 4 | Formulation 1 | 100 | Intravenous (IV) or Intraperitoneal (IP) | 3-5 |
| 5 | Formulation 1 | 300 | Intravenous (IV) or Intraperitoneal (IP) | 3-5 |
Experimental Protocols
Formulation Development and Solubility Assessment
Objective: To identify a suitable vehicle for the solubilization or suspension of this compound for in vivo administration.
Methodology:
-
Solubility Screening:
-
Prepare stock solutions of various potential vehicles and vehicle combinations (refer to Table 1).
-
Add an excess amount of this compound powder to a known volume of each vehicle in a glass vial.
-
Agitate the vials at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
Determine the saturation solubility in each vehicle.
-
-
Formulation Preparation for In Vivo Studies:
-
For Solubilized Formulations (e.g., for IV administration):
-
Based on the solubility data, select the vehicle that provides the desired concentration with the lowest percentage of organic co-solvents.
-
A common starting point for poorly soluble compounds is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with an aqueous solution, often containing a solubilizing agent like a cyclodextrin.
-
Prepare the formulation by dissolving the required amount of this compound in the chosen vehicle system.
-
Visually inspect the solution for any precipitation or crystallization.
-
Filter the final solution through a sterile 0.22 µm syringe filter before administration.
-
-
For Suspension Formulations (e.g., for oral gavage):
-
If a suitable solvent system for complete dissolution is not identified, a suspension can be prepared.
-
Use a vehicle containing a suspending agent such as 0.5% (w/v) carboxymethylcellulose (CMC) in water.
-
A small amount of a surfactant (e.g., 0.1% Tween® 80) can be added to improve wettability.
-
Triturate the this compound powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while mixing to ensure a uniform suspension.
-
-
-
Stability Assessment:
-
Store the prepared formulations under intended storage conditions (e.g., 4°C, room temperature).
-
At specified time points (e.g., 0, 4, 8, 24 hours), visually inspect for any changes in appearance (e.g., precipitation, color change).
-
Quantify the concentration of this compound at each time point to assess chemical stability.
-
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Model: Male and female mice (e.g., CD-1 or BALB/c), 6-8 weeks old.
-
Groups: As outlined in Table 2, including a vehicle control group. The dose levels are suggestions and should be adjusted based on any prior in vitro cytotoxicity data.
-
Administration: Administer a single dose of the this compound formulation via the intended clinical route (e.g., intravenous bolus via the tail vein or intraperitoneal injection).
-
Observations:
-
Monitor the animals continuously for the first 4 hours post-dosing, and then at regular intervals for up to 7 days.
-
Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress.
-
Measure body weight just before dosing and daily thereafter. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or substantial body weight loss.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Methodology:
-
Animal Model: Male rats (e.g., Sprague-Dawley) with jugular vein cannulation for serial blood sampling.
-
Dosing: Administer a single intravenous (IV) dose of the this compound formulation at a dose well below the MTD.
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from the jugular vein cannula at predetermined time points.
-
A typical sampling schedule for an IV dose would be: pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Sample Processing:
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key PK parameters, including:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t½)
-
Area under the plasma concentration-time curve (AUC)
-
-
In Vivo Efficacy Study (Murine Thigh Infection Model)
Objective: To evaluate the efficacy of this compound in a relevant model of bacterial infection.
Methodology:
-
Animal Model: Immunocompetent or neutropenic mice (depending on the study objective).
-
Infection:
-
Induce a localized thigh infection by intramuscular injection of a clinical isolate of MRSA (e.g., USA300) at a predetermined inoculum size (e.g., 10^6 - 10^7 CFU per mouse).
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), administer the this compound formulation at various dose levels (determined from MTD and PK data).
-
Include a vehicle control group and a positive control group (e.g., vancomycin).
-
Administer the treatment via a clinically relevant route (e.g., IV or IP).
-
-
Endpoint:
-
At 24 hours post-treatment, euthanize the mice.
-
Aseptically dissect the infected thigh muscle.
-
Homogenize the tissue in sterile saline or PBS.
-
Perform serial dilutions of the tissue homogenate and plate on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Incubate the plates overnight at 37°C and then count the number of colony-forming units (CFU).
-
-
Data Analysis:
-
Express the bacterial load as log10 CFU per gram of tissue.
-
Compare the bacterial loads in the this compound-treated groups to the vehicle control and positive control groups to determine the reduction in bacterial burden.
-
Mandatory Visualization
Caption: Mechanism of action of thiopeptide antibiotics like this compound.
Caption: Experimental workflow for in vivo formulation and testing of this compound.
References
Application Notes and Protocols: Techniques for Labeling Geninthiocin for Imaging Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Geninthiocin is a potent thiopeptide antibiotic that exhibits significant activity against a range of Gram-positive bacteria. As a member of the ribosomally synthesized and post-translationally modified peptides (RiPPs), its complex macrocyclic structure presents unique challenges and opportunities for chemical modification. The labeling of this compound with imaging probes is a critical step in visualizing its biodistribution, cellular uptake, and target engagement, thereby providing invaluable insights for drug development. This document outlines detailed protocols and application notes for the effective labeling of this compound for use in various imaging studies.
Structure-Activity Relationship and Labeling Strategy
A thorough understanding of this compound's structure-activity relationship (SAR) is paramount for designing a labeling strategy that preserves its biological function.
2.1. Key Structural Features of this compound A
This compound A possesses a complex 35-membered macrocyclic core rich in thiazole (B1198619) and oxazole (B20620) heterocycles, as well as several unusual amino acid residues. A critical feature is its C-terminal tail, composed of two dehydroalanine (B155165) residues and a terminal amide (-Dha-Dha-NH₂).
2.2. The Critical Role of the C-Terminal Tail
Studies on this compound analogs have demonstrated that the -Dha-Dha-NH₂ tail is essential for its potent antibacterial activity[1]. Analogs with modifications or removal of this tail, such as Geninthiocins C and D, exhibit a significant loss of activity. Therefore, this region of the molecule should be avoided for labeling purposes.
2.3. Identification of a Suitable Labeling Site on the Macrocycle
The macrocyclic core of this compound offers several potential sites for modification. Comparison of the structures of this compound and its naturally occurring analog, Val-Geninthiocin, provides a key insight for a viable labeling strategy. Val-Geninthiocin, which lacks a hydroxyl group on a specific valine residue within the macrocycle, still retains potent antibacterial activity[2][3]. This suggests that this particular hydroxyl group is not essential for bioactivity and represents a prime target for the attachment of an imaging probe.
Based on this evidence, the primary proposed labeling strategy will target the hydroxyl group of the hydroxyvaline residue within the macrocyclic core of this compound A.
Experimental Protocols
3.1. Protocol 1: Site-Selective Fluorescent Labeling of this compound at the Hydroxyvaline Residue
This protocol describes a multi-step process to selectively label the hydroxyl group of the hydroxyvaline residue with a fluorescent probe. This method involves the use of a protecting group to temporarily block other reactive hydroxyl groups, followed by selective deprotection and labeling.
Materials:
-
This compound A
-
Silyl-based protecting group (e.g., tert-Butyldimethylsilyl chloride, TBDMS-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deprotection agent (e.g., Tetrabutylammonium fluoride, TBAF)
-
Amine-reactive fluorescent dye with a carboxyl group (e.g., 5-Carboxytetramethylrhodamine, 5-TAMRA)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., N,N-Diisopropylethylamine, DIPEA)
-
HPLC-grade solvents (acetonitrile, water, methanol)
-
Reverse-phase HPLC column (C18)
-
Lyophilizer
-
Mass spectrometer
Experimental Workflow:
Caption: Workflow for site-selective labeling of this compound.
Procedure:
-
Protection of Hydroxyl Groups:
-
Dissolve this compound A in anhydrous DMF.
-
Add imidazole (excess) followed by a silylating agent (e.g., TBDMS-Cl) in a stepwise manner to control the extent of protection. The reaction progress should be monitored by LC-MS to favor the protection of the more accessible hydroxyl groups, potentially leaving the target hydroxyl group on the hydroxyvaline residue unprotected due to steric hindrance.
-
Stir the reaction at room temperature until the desired level of protection is achieved.
-
Purify the partially protected this compound using reverse-phase HPLC.
-
-
Labeling of the Free Hydroxyl Group:
-
To the purified, partially protected this compound with the free hydroxyvaline hydroxyl group, add the carboxyl-functionalized fluorescent probe (e.g., 5-TAMRA), a coupling agent (e.g., HATU), and a hindered base (e.g., DIPEA) in anhydrous DMF.
-
Stir the reaction at room temperature, protected from light, until completion (monitored by LC-MS).
-
-
Global Deprotection:
-
After the labeling reaction, remove the protecting groups by adding a deprotection agent such as TBAF in THF.
-
Stir the reaction at room temperature until all silyl (B83357) groups are removed (monitored by LC-MS).
-
-
Purification and Characterization:
-
Purify the fluorescently labeled this compound by reverse-phase HPLC using a water/acetonitrile gradient.
-
Characterize the final product by high-resolution mass spectrometry to confirm the correct mass and NMR spectroscopy to verify the site of labeling.
-
3.2. Protocol 2: Non-Selective Fluorescent Labeling of this compound's Hydroxyl Groups
This protocol provides a simpler, one-step approach for labeling the hydroxyl groups of this compound. This method is less specific and may result in a heterogeneous mixture of labeled products, which will require careful purification to isolate a consistently labeled species.
Materials:
-
This compound A
-
Fluorescent dye with a reactive group for hydroxyls (e.g., a fluorophore with a sulfonyl chloride or isocyanate group)
-
Anhydrous pyridine (B92270) or a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent (e.g., DMF)
-
HPLC for purification
-
Mass spectrometer
Procedure:
-
Labeling Reaction:
-
Dissolve this compound A in anhydrous pyridine or DMF with DIPEA.
-
Add the hydroxyl-reactive fluorescent dye (e.g., Dansyl chloride) dropwise while stirring at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight, protected from light.
-
Monitor the reaction by LC-MS to track the formation of mono-, di-, and poly-labeled species.
-
-
Purification:
-
Quench the reaction with a small amount of water.
-
Purify the reaction mixture using reverse-phase HPLC to separate the different labeled species from the unlabeled this compound.
-
Collect the fractions corresponding to the desired (e.g., mono-labeled) product.
-
-
Characterization and Activity Testing:
-
Characterize the purified labeled this compound by mass spectrometry.
-
Crucially, the biological activity of the purified labeled product must be assessed using a Minimum Inhibitory Concentration (MIC) assay to ensure that the labeling has not significantly compromised its antibacterial function.
-
Data Presentation
Quantitative data from the characterization and biological activity assays should be summarized for clear comparison.
Table 1: Physicochemical and Biological Properties of Labeled this compound
| Compound | Molecular Weight (Da) | Excitation Max (nm) | Emission Max (nm) | MIC against S. aureus (µg/mL) |
| This compound A | [Insert Value] | N/A | N/A | [Insert Value] |
| This compound A - Fluorophore | [Insert Calculated Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Signaling Pathway
This compound inhibits bacterial protein synthesis by binding to the ribosome. The labeled this compound can be used to study this interaction.
Caption: Mechanism of action of this compound.
Application in Imaging Studies
6.1. Fluorescence Microscopy
Fluorescently labeled this compound can be used to visualize its accumulation in bacteria and its subcellular localization.
-
Protocol:
-
Treat bacterial cultures (e.g., Staphylococcus aureus) with the labeled this compound at its MIC.
-
Incubate for a defined period.
-
Wash the cells to remove unbound probe.
-
Image the cells using confocal or super-resolution microscopy to observe the localization of the fluorescent signal.
-
6.2. In Vivo Imaging
For in vivo studies, this compound can be labeled with a near-infrared (NIR) fluorophore or a radionuclide for PET or SPECT imaging. This allows for the non-invasive tracking of the antibiotic's distribution in an animal model of infection.
-
Considerations:
-
The choice of label will depend on the imaging modality and the required imaging timeframe.
-
Radiolabeling will require specialized facilities and handling procedures.
-
The pharmacokinetic properties of the labeled compound should be characterized to ensure they are suitable for in vivo imaging.
-
Conclusion
The protocols and strategies outlined in this document provide a framework for the successful labeling of this compound for imaging studies. The key to a successful labeling campaign is the careful selection of the labeling site to preserve the potent biological activity of this complex natural product. The resulting imaging probes will be powerful tools to further investigate the mechanism of action and therapeutic potential of this compound.
References
- 1. Geninthiocins C and D from Streptomyces as 35-membered macrocyclic thiopeptides with modified tail moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Geninthiocin in Studying Antibiotic Resistance Mechanisms
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Geninthiocin is a thiopeptide antibiotic produced by marine Streptomyces species.[1][2] Thiopeptides represent a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their potent activity against a range of Gram-positive bacteria, including multidrug-resistant pathogens.[3] The primary mechanism of action for thiopeptide antibiotics is the inhibition of bacterial protein synthesis, making them valuable tools for studying ribosomal function and identifying novel resistance mechanisms.[4][5] This document provides detailed protocols for utilizing this compound to investigate antibiotic resistance, from determining baseline susceptibility to selecting and characterizing resistant mutants.
Mechanism of Action
This compound, like other well-characterized thiopeptides such as thiostrepton, targets the bacterial ribosome.[4][6] Specifically, it binds to a cleft formed by the 23S rRNA and the ribosomal protein L11 on the large 50S subunit. This binding site is critical for the function of translation elongation factors. By binding to this site, this compound locks the ribosome in a specific conformation, thereby inhibiting the GTPase activity associated with elongation factors and halting protein synthesis.[3][5] This targeted action makes this compound a specific probe for studying the function of the ribosomal GTPase Associated Center (GAC) and for selecting for resistance mutations within this critical region.
Structure-Activity Relationship (SAR)
Studies on this compound and its analogs have revealed critical structural components necessary for antibacterial activity. This compound A, which possesses a -Dha-Dha-NH2 tail, shows potent activity. In contrast, analogs like this compound C and D, which have a modified or absent tail moiety, display no significant antibacterial activity. This indicates that the tail region is essential for the molecule's interaction with its ribosomal target or for its ability to permeate the bacterial cell wall. This known SAR is crucial when designing experiments or interpreting results, as minor structural variations can lead to a complete loss of function.
Quantitative Data: In Vitro Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and its analogs against various bacterial strains. This data serves as a baseline for susceptibility and is a prerequisite for resistance studies.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Ala-geninthiocin | Micrococcus luteus | 1 | [3] |
| Ala-geninthiocin | Mycobacterium smegmatis | 10 | [3] |
| Ala-geninthiocin | Staphylococcus aureus | Potent Activity | [2] |
| Ala-geninthiocin | Bacillus subtilis | Potent Activity | [2] |
| This compound A | Staphylococcus aureus | Moderate Activity | |
| Val-geninthiocin | Staphylococcus aureus | Moderate Activity | |
| This compound C | Gram-positive bacteria | Inactive | |
| This compound D | Gram-positive bacteria | Inactive |
Experimental Workflow for Resistance Studies
Studying resistance to this compound involves a multi-step process. The workflow begins with determining the baseline susceptibility of the wild-type organism. Subsequently, resistant mutants are generated and selected. Finally, these mutants are characterized at both the genetic and proteomic levels to elucidate the mechanism of resistance.
References
- 1. Microbial metabolites with tipA promoter inducing activity. II. This compound, a novel thiopeptide produced by Streptomyces sp. DD84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Geninthiocin for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for researchers working with the thiopeptide antibiotic, geninthiocin (B130505). Due to its hydrophobic nature, achieving and maintaining the solubility of this compound in aqueous solutions for biological assays can be a significant challenge. This resource offers frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to help you overcome these challenges and obtain reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in working with this compound?
A1: The main challenge is its low aqueous solubility. This compound, like other thiopeptide antibiotics, is a large, hydrophobic molecule that tends to precipitate in aqueous buffers and cell culture media. This can lead to inaccurate quantification, loss of bioactivity, and inconsistent experimental outcomes.
Q2: Which solvents are recommended for dissolving this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) are the most commonly used organic solvents for preparing stock solutions of this compound and other thiopeptides. These solvents can dissolve the compound at high concentrations, which can then be diluted into aqueous solutions for experiments.
Q3: What is the maximum permissible concentration of DMSO in my biological assay?
A3: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced cytotoxicity or other off-target effects. For most cell lines, a final DMSO concentration of less than 1% (v/v) is recommended, with many researchers aiming for 0.1% to 0.5% to ensure minimal impact on cellular function. It is always best practice to perform a vehicle control with the same final DMSO concentration as your experimental samples.
Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?
A4: This phenomenon, often called "crashing out," is common with hydrophobic compounds. To prevent this, you can try several strategies:
-
Pre-warm your aqueous medium: Warming your cell culture medium or buffer to 37°C before adding the this compound stock can help maintain solubility.
-
Slow, dropwise addition with mixing: Add the DMSO stock solution slowly and dropwise to the pre-warmed aqueous medium while vortexing or stirring. This helps to disperse the compound quickly and avoid localized high concentrations that promote precipitation.
-
Intermediate dilution step: Create an intermediate dilution of your this compound stock in a small volume of your final aqueous buffer before adding it to the bulk of your assay medium.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO or methanol should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect the solutions from light.
Quantitative Solubility Data
| Solvent | Solubility (mg/mL) | Notes |
| Water | Very Poor | This compound is practically insoluble in aqueous solutions. |
| DMSO | >10 | Dimethyl sulfoxide is a good solvent for creating high-concentration stock solutions. |
| Methanol | ~1-10 | Methanol is another suitable solvent for stock solutions. A stock of 1 mg/mL has been reported for an analog, ala-geninthiocin.[1] |
| Ethanol (B145695) | Limited | Solubility in ethanol is generally lower than in DMSO or methanol. |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 1 mg/mL stock solution, weigh 1 mg of this compound.
-
Dissolution: Transfer the weighed this compound to a sterile amber microcentrifuge tube. Add the appropriate volume of sterile DMSO (in this case, 1 mL).
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if needed.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for a Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
1 mg/mL this compound stock solution in DMSO
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Sterile multichannel pipette and tips
Procedure:
-
Initial Dilution: Prepare an intermediate dilution of the this compound stock solution in the assay medium. For example, to achieve a starting concentration of 100 µg/mL in the first well of the microtiter plate, dilute the 1 mg/mL stock 1:10 in MHB (e.g., 10 µL of stock into 90 µL of MHB).
-
Serial Dilutions:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate row.
-
Add 200 µL of the 100 µg/mL this compound solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial dilution across the plate to the desired final concentration, discarding 100 µL from the last well.
-
-
Inoculation: Add the standardized bacterial inoculum to each well according to standard MIC protocol guidelines (e.g., CLSI or EUCAST). The final volume in each well should be 200 µL, which will halve the this compound concentration in each well.
-
Controls: Include a positive control (bacteria in MHB with no this compound) and a negative control (MHB only). Also, include a vehicle control with the highest concentration of DMSO used in the assay.
Protocol 3: Preparation of Working Solutions for a Cell-Based Cytotoxicity Assay
Materials:
-
1 mg/mL this compound stock solution in DMSO
-
Sterile, complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
Cells of interest
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Preparation of Working Solutions:
-
Pre-warm the cell culture medium to 37°C.
-
Prepare a series of dilutions of the 1 mg/mL this compound stock solution in the pre-warmed medium. It is crucial to add the DMSO stock to the medium and not the other way around.
-
For each concentration, add the required volume of the DMSO stock to the medium and immediately vortex to ensure rapid dispersion. For example, to prepare a 10 µM working solution from a 1 mM stock (assuming a molecular weight of ~1000 g/mol for this compound), you would perform a 1:100 dilution.
-
Ensure the final concentration of DMSO in the highest concentration of this compound tested does not exceed the tolerated level for your cell line (typically ≤ 0.5%).
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound.
-
Incubation and Analysis: Incubate the cells for the desired time period and then perform your chosen cytotoxicity assay (e.g., MTT, LDH, or live/dead staining).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder will not dissolve in DMSO or methanol. | - Low-quality solvent (contains water).- Insufficient mixing. | - Use anhydrous, sterile-filtered solvents.- Vortex for a longer duration. Gentle warming (37°C) may help. |
| Precipitation observed in the stock solution upon storage at -20°C. | - Stock concentration is too high, exceeding solubility at low temperatures.- Freeze-thaw cycles. | - Prepare a slightly lower concentration stock solution.- Store in single-use aliquots to avoid repeated freezing and thawing. |
| "Crashing out" of this compound upon dilution into aqueous buffer. | - Rapid change in solvent polarity.- Localized high concentration of the compound. | - Add the DMSO stock dropwise to pre-warmed (37°C) aqueous buffer while vortexing.- Perform an intermediate dilution step in a mix of DMSO and aqueous buffer. |
| Inconsistent results in biological assays. | - Incomplete dissolution of this compound.- Precipitation of the compound in the assay plate over time. | - Visually inspect all solutions for clarity before use.- Consider the use of a small percentage of a non-ionic surfactant (e.g., Tween® 80 at ≤ 0.01%) in your assay buffer, if compatible with your experimental system. |
Visualizing Experimental Workflows and Signaling Pathways
This compound Solubility Troubleshooting Workflow
Caption: A decision tree for dissolving this compound and troubleshooting common solubility issues.
Proposed Signaling Pathway for tipA Promoter Induction by this compound
This compound is known to be an inducer of the tipA promoter in Streptomyces.[2] This induction is mediated by the TipAL protein, a transcriptional activator.[3][4]
Caption: The proposed mechanism of tipA promoter activation by this compound in Streptomyces.
References
- 1. A practical cytogenetic protocol for in vitro cytotoxicity and genotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ligand-induced changes in the Streptomyces lividans TipAL protein imply an alternative mechanism of transcriptional activation for MerR-like proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
Geninthiocin stability issues in different solvents and pH
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Geninthiocin in various experimental conditions. Here you will find troubleshooting guides, frequently asked questions, and standardized protocols to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing lyophilized this compound?
A1: Lyophilized peptides like this compound should be stored at -20°C or colder, protected from light.[1] For peptides containing residues prone to oxidation (such as Cysteine, Methionine, or Tryptophan), storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation.[1] It is also advisable to aliquot the lyophilized powder into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.[1]
Q2: How should I prepare and store this compound solutions?
A2: The shelf-life of peptides in solution is significantly shorter than in their lyophilized form.[1] If storage in solution is necessary, it is recommended to use sterile, buffered solutions at a pH of 5-6.[1] Solutions should be prepared, aliquoted, and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For sensitive peptides, filtering the solution through a 0.2 µm filter can help remove potential microbial contamination.[1]
Q3: What solvents are recommended for dissolving this compound?
A3: The solubility of thiopeptide antibiotics can be limited.[2][3] The choice of solvent will depend on the specific experimental requirements. For initial solubilization, organic solvents such as DMSO, DMF, or acetonitrile (B52724) are often used, followed by dilution with an appropriate aqueous buffer. It is crucial to perform a solubility test with a small amount of the peptide before preparing a stock solution. Note that some organic solvents can affect the stability of the peptide over time.
Q4: How does pH affect the stability of this compound?
Q5: What are the likely degradation pathways for a complex thiopeptide like this compound?
A5: Thiopeptide antibiotics, being highly modified peptides, can undergo several degradation pathways.[2][7] These may include:
-
Hydrolysis: Cleavage of peptide bonds or ester linkages, often catalyzed by acidic or basic conditions.
-
Oxidation: Modification of sulfur-containing residues (like those in thiazoles) or other sensitive amino acids. The use of degassed solvents can sometimes improve stability for oxygen-sensitive compounds.[7]
-
Photodegradation: Exposure to light, especially UV light, can induce degradation. Samples should be handled in light-protected containers.
-
Isomerization: Changes in the stereochemistry of amino acid residues.
Troubleshooting Guide
Q1: I am observing precipitation of this compound in my aqueous buffer. What can I do?
A1:
-
Problem: this compound, like many complex peptides, may have poor aqueous solubility.
-
Solution:
-
Check the pH of your buffer: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH away from the pI can increase solubility.
-
Use a co-solvent: Try dissolving the peptide in a small amount of a water-miscible organic solvent (e.g., DMSO, DMF) before adding it to your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment.
-
Sonication: Gentle sonication can help to dissolve the peptide.
-
Lower the concentration: If possible, work with a lower concentration of Geninthiiocin.
-
Q2: My this compound solution is losing its biological activity over time. What is the likely cause?
A2:
-
Problem: Loss of activity suggests chemical degradation of the molecule.
-
Solution:
-
Review your storage conditions: Ensure the solution is stored at an appropriate temperature (-20°C or -80°C) and protected from light. Avoid repeated freeze-thaw cycles by using aliquots.
-
Check the pH of your solution: Extreme pH values can lead to hydrolysis or other modifications that inactivate the peptide. Buffer your solution to a pH of 5-7 if possible.
-
Consider oxidative degradation: If your buffer does not contain antioxidants and the peptide has oxidation-prone residues, this could be a factor. You may need to prepare fresh solutions more frequently or degas your solvents.
-
Perform a stability study: A simple time-course experiment where you measure the activity of the solution at different time points can help you determine its stability under your specific conditions.
-
Q3: I see new peaks appearing in my HPLC analysis of a this compound sample. What do these represent?
A3:
-
Problem: The appearance of new peaks in an HPLC chromatogram is indicative of degradation or the presence of impurities.
-
Solution:
-
Characterize the new peaks: If you have access to a mass spectrometer (LC-MS), you can determine the mass of the species in the new peaks. This can provide clues about the nature of the degradation (e.g., hydrolysis would result in a mass increase corresponding to the addition of a water molecule).
-
Conduct a forced degradation study: Intentionally stressing the this compound sample (e.g., with acid, base, peroxide, light, heat) can help you identify potential degradation products and their retention times.[4][5][6] This will help to confirm if the new peaks in your experimental sample are indeed degradants.
-
Evaluate your handling procedures: Ensure that your solvents are of high purity and that your sample is not being inadvertently exposed to harsh conditions (e.g., high temperatures, prolonged exposure to light).
-
Data Presentation: Summarizing Stability Data
The following tables are templates for summarizing quantitative data from your this compound stability studies.
Table 1: Stability of this compound in Different Solvents
| Solvent System (e.g., 10% DMSO in PBS) | Temperature (°C) | Time Point (hours) | Initial Purity (%) | Purity at Time Point (%) | % Degradation | Major Degradant Peaks (RT, min) | Notes |
Table 2: Stability of this compound at Different pH Values
| Buffer System | pH | Temperature (°C) | Time Point (hours) | Initial Purity (%) | Purity at Time Point (%) | % Degradation | Major Degradant Peaks (RT, min) | Notes |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.[4][5][6]
1. Materials and Reagents:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Appropriate buffers (e.g., phosphate, acetate)
-
HPLC system with UV or MS detector
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
3. Forced Degradation Conditions (to be performed in parallel):
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N HCl.
-
Incubate at a specified temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Incubate at room temperature for various time points (e.g., 1, 2, 4, 8 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Incubate at room temperature, protected from light, for various time points.
-
At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place an aliquot of the this compound stock solution in a temperature-controlled oven (e.g., 60°C or higher).
-
Take samples at various time points.
-
For solid-state thermal stress, place the lyophilized powder in the oven and sample at time points, dissolving it for analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber with a combination of UV and visible light).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Take samples from both the exposed and control solutions at various time points for HPLC analysis.
-
4. HPLC Analysis:
-
Analyze all samples using a suitable HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile containing a modifier like formic acid or TFA).
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the main this compound peak.
-
Ensure the method provides good separation between the parent peak and all degradation product peaks.
5. Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
If using an LC-MS system, identify the masses of the major degradation products to propose degradation pathways.
-
Summarize the findings in tables as shown above.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. genscript.com [genscript.com]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Thiopeptide Antibiotics: Retrospective and Recent Advances | Semantic Scholar [semanticscholar.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Geninthiocin Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during Geninthiocin fermentation, with a focus on overcoming low yields.
Troubleshooting Guide
Issue 1: Low or No this compound Yield
Possible Cause 1: Suboptimal Culture Medium Composition
The composition of the fermentation medium is critical for the production of secondary metabolites like this compound. The availability and concentration of carbon, nitrogen, and phosphate (B84403) sources can significantly impact yield.
Troubleshooting Steps:
-
Evaluate Carbon and Nitrogen Sources: Streptomyces species often exhibit enhanced antibiotic production with complex carbon and nitrogen sources.[1][2] Systematically test different sources and their concentrations.
-
Monitor and Adjust Phosphate Levels: High concentrations of phosphate can suppress the biosynthesis of secondary metabolites in Streptomyces.[1]
-
Supplement with Precursors: The this compound backbone is derived from amino acids. Supplementing the medium with specific amino acid precursors may boost the yield.[3]
Table 1: Recommended Media Components for Optimization
| Component | Recommended Starting Materials | Concentration Range to Test |
| Carbon Source | Glucose, Starch, Glycerol, Maltose | 10 - 40 g/L |
| Nitrogen Source | Soybean Meal, Yeast Extract, Peptone, Tryptone | 5 - 20 g/L |
| Phosphate Source | K₂HPO₄, KH₂PO₄ | 0.1 - 1.0 g/L |
| Precursors | Cysteine, Serine, Threonine | 0.5 - 2.0 g/L |
Possible Cause 2: Inadequate Fermentation Parameters
Physical parameters during fermentation play a crucial role in microbial growth and the production of secondary metabolites.[1]
Troubleshooting Steps:
-
Optimize pH: The optimal pH for antibiotic production in Streptomyces is typically in the neutral to slightly alkaline range.[1] Monitor and control the pH throughout the fermentation process.
-
Control Temperature: The optimal temperature for growth may not be the same as for antibiotic production. A two-stage temperature control strategy can be effective.
-
Ensure Adequate Aeration and Agitation: Sufficient dissolved oxygen is critical for the growth of aerobic Streptomyces and for the biosynthesis of many antibiotics.[4]
Table 2: Key Fermentation Parameters for Optimization
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Maintain using buffers or automated pH control. |
| Temperature | 28 - 32°C | Consider a lower temperature during the production phase. |
| Dissolved Oxygen | > 30% saturation | Adjust agitation and aeration rates to maintain. |
| Agitation | 200 - 400 rpm | Dependent on fermenter geometry. |
Possible Cause 3: Genetic Instability of the Producing Strain
High-producing strains can sometimes be genetically unstable, leading to a decline in yield over successive generations.
Troubleshooting Steps:
-
Master and Working Cell Banks: Prepare and properly store a master cell bank and a working cell bank to ensure a consistent starting culture.
-
Limit Sub-culturing: Avoid excessive sub-culturing of the strain before initiating a fermentation run.
-
Strain Re-selection: Periodically re-isolate single colonies and screen for high-producing variants.
Frequently Asked Questions (FAQs)
Q1: What is the general biosynthetic pathway for this compound?
A1: this compound is a thiopeptide antibiotic, which is a class of ribosomally synthesized and post-translationally modified peptides (RiPPs).[5] The biosynthesis starts with the ribosomal synthesis of a precursor peptide, GenA, which consists of a leader peptide and a core peptide. The core peptide then undergoes extensive post-translational modifications, including cyclization and the formation of thiazole (B1198619) and oxazole (B20620) rings, to form the mature this compound.[5][6]
Q2: How can I increase the copy number of the this compound biosynthetic gene cluster?
A2: Increasing the copy number of the biosynthetic gene cluster is a common strategy to enhance antibiotic production.[4][7] This can be achieved by cloning the entire gene cluster into a high-copy number plasmid that can replicate in Streptomyces.
Q3: Are there any known regulatory genes that control this compound biosynthesis?
A3: The biosynthesis of many antibiotics in Streptomyces is controlled by pathway-specific regulatory genes, often located within the biosynthetic gene cluster, and by global regulators that respond to environmental and physiological signals.[8] While specific regulators for this compound are not extensively documented in the provided search results, identifying and overexpressing positive regulators or knocking out negative regulators are effective strategies for improving yield.[4]
Q4: What analytical methods are suitable for quantifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for the quantification of this compound. A C18 reverse-phase column with a gradient of acetonitrile (B52724) and water (often with a modifier like trifluoroacetic acid) is typically used. Detection is commonly performed using a UV detector at a wavelength where the compound has maximum absorbance. For confirmation and more sensitive detection, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Experimental Protocols
Protocol 1: Media Optimization Using a One-Factor-at-a-Time (OFAT) Approach
Objective: To identify the optimal concentration of a single medium component for this compound production.
Methodology:
-
Establish a Baseline: Prepare a basal fermentation medium with known concentrations of all components.
-
Vary One Factor: Create a series of experimental flasks where the concentration of a single component (e.g., glucose) is varied while all other components are kept constant. Include a control flask with the basal medium.
-
Inoculation and Fermentation: Inoculate all flasks with a standardized inoculum of the Streptomyces strain. Incubate under controlled fermentation conditions.
-
Sampling and Analysis: Withdraw samples at regular intervals and quantify the this compound concentration using HPLC. Also, measure biomass (e.g., dry cell weight).
-
Data Interpretation: Plot this compound yield against the varying concentrations of the tested component to determine the optimal concentration.
Protocol 2: Precursor Feeding Experiment
Objective: To determine if the addition of specific amino acid precursors enhances this compound yield.
Methodology:
-
Prepare Fermentation Cultures: Set up several parallel fermentation cultures using the optimized production medium.
-
Prepare Precursor Stock Solutions: Prepare sterile stock solutions of the amino acids to be tested (e.g., L-cysteine, L-serine).
-
Feeding Strategy: Add the precursor solutions to the fermentation cultures at a specific time point, for example, at the onset of the stationary phase. Test a range of final concentrations. Include a control culture with no precursor addition.
-
Monitoring and Quantification: Continue the fermentation and collect samples at regular intervals. Quantify this compound production by HPLC.
-
Analysis: Compare the final this compound titers in the precursor-fed cultures to the control to assess the effect of precursor addition.
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Improving the Yield and Quality of Daptomycin in Streptomyces roseosporus by Multilevel Metabolic Engineering [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Effect of Precursors and Their Regulators on the Biosynthesis of Antibiotics in Actinomycetes [mdpi.com]
Troubleshooting inconsistent results in Geninthiocin bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Geninthiocin bioassays. Inconsistent results can be a significant challenge, and this guide aims to provide clear, actionable solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a thiopeptide antibiotic with a 35-membered macrocyclic core. It exhibits potent activity primarily against Gram-positive bacteria.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis. Thiopeptide antibiotics with large macrocycles, like this compound, are thought to bind to a cleft on the 50S ribosomal subunit formed by ribosomal protein uL11 and helices of the 23S rRNA.[2] This binding interferes with the function of translation elongation factors, such as EF-Tu and EF-G, ultimately halting peptide chain elongation.[2][3]
Q2: What are the optimal storage conditions for this compound?
A2: As a peptide-based antibiotic, this compound should be stored under conditions that minimize degradation. Lyophilized powder should be stored desiccated at -20°C.[4] Stock solutions should be prepared fresh, but if necessary, can be stored as aliquots in tightly sealed vials at -20°C for up to one month.[4] Avoid repeated freeze-thaw cycles. For use, allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.[4]
Q3: What solvents should be used to dissolve this compound?
A3: Thiopeptide antibiotics often have poor aqueous solubility.[5] For bioassays, this compound is typically dissolved in a minimal amount of a suitable organic solvent like methanol (B129727) or DMSO before being diluted in the assay medium.[6] It is crucial to perform a solvent-only control to ensure the final concentration of the solvent in the assay does not affect bacterial growth.
Q4: Which bacterial strains are susceptible to this compound?
A4: this compound and its analogs are most effective against Gram-positive bacteria. Potent activity has been demonstrated against strains such as Staphylococcus aureus (including MRSA), Bacillus subtilis, Mycobacterium smegmatis, and Micrococcus luteus.[7][8] It has been shown to have weak or no activity against Gram-negative bacteria and some fungi.[9]
Troubleshooting Guide for Inconsistent Bioassay Results
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values
Possible Cause 1.1: Adsorption of this compound to Plasticware. Thiopeptide antibiotics can be lipophilic and may adsorb to the surface of standard polystyrene microtiter plates, leading to a lower effective concentration in the wells and artificially high MIC values.[8][10]
-
Solution:
-
Use low-binding microplates, such as those made of polypropylene.
-
Alternatively, add a non-ionic surfactant like Tween 80 (polysorbate 80) to the culture medium at a final concentration of 0.002% to prevent adsorption.[6][11] Always include a control with the surfactant alone to ensure it does not inhibit bacterial growth.
-
Data Presentation: Impact of Assay Conditions on Antibiotic MIC (Illustrative)
The following table demonstrates the potential effect of assay components on the MIC of lipophilic antibiotics. Note that a lower MIC value indicates higher potency.
| Antibiotic Class | Assay Condition | Fold Change in MIC | Reference |
| Polymyxins | Broth Microdilution + 0.002% Polysorbate 80 | 4- to 8-fold decrease | [11] |
| Lipoglycopeptides | Non-specific binding plates vs. standard plates | Up to 100-fold decrease | [10] |
Possible Cause 1.2: Inconsistent Inoculum Preparation. The density of the bacterial inoculum is a critical factor in MIC assays. An inoculum that is too dense will result in higher MICs, while one that is too sparse can lead to artificially low values.[5]
-
Solution:
Possible Cause 1.3: "Skipped Wells" Phenomenon. This occurs in broth microdilution assays when there is no visible bacterial growth in a well at a lower antibiotic concentration, but growth is observed in wells with higher concentrations.[11][13]
-
Solution:
-
Ensure thorough mixing of reagents in each well by gently tapping the plate.
-
Carefully check for and eliminate air bubbles, which can interfere with readings.
-
Repeat the assay, paying close attention to pipetting accuracy.
-
Issue 2: No Bacterial Growth in Control Wells
Possible Cause 2.1: Contamination of Media or Reagents.
-
Solution:
-
Use fresh, sterile media and reagents.
-
Always perform a sterility control (media only, no bacteria or antibiotic) to check for contamination.
-
Possible Cause 2.2: Inactive Bacterial Culture.
-
Solution:
-
Use a fresh overnight culture of the test organism.
-
Ensure the bacterial strain has been stored correctly (e.g., at -80°C in glycerol (B35011) stock) and has been properly revived.
-
Issue 3: Zone of Inhibition Varies in Disk Diffusion Assays
Possible Cause 3.1: Inconsistent Agar (B569324) Depth. The depth of the agar in the petri dish affects the diffusion of the antibiotic. Thinner agar will result in larger zones of inhibition, while thicker agar will produce smaller zones.
-
Solution:
-
Pour a standardized volume of agar into each plate to ensure a consistent depth (typically 4 mm).
-
Possible Cause 3.2: Variation in Inoculum Lawn. An uneven spread of the bacterial inoculum will lead to irregular and non-reproducible zones of inhibition.
-
Solution:
-
Use a sterile swab to create a uniform, confluent lawn of bacteria on the agar surface, rotating the plate to ensure even coverage.
-
Possible Cause 3.3: Improper Disk Placement or Incubation.
-
Solution:
-
Ensure the antibiotic disk is placed firmly on the agar surface to allow for proper diffusion.
-
Incubate plates inverted at the appropriate temperature (e.g., 35-37°C) for the specified time (typically 16-24 hours).[12]
-
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., methanol) to a high concentration (e.g., 1280 µg/mL).
-
Preparation of Microtiter Plate:
-
Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 2 through 12 of a 96-well low-binding microtiter plate.
-
Add 100 µL of the this compound stock solution to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, and then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard the final 50 µL from column 10.
-
Column 11 will serve as the positive control (bacteria, no antibiotic) and column 12 as the negative control (media only).
-
-
Inoculum Preparation:
-
From a fresh culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.[5]
-
-
Inoculation: Add 50 µL of the final bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[12]
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
Protocol 2: Disk Diffusion Assay
This method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around an antibiotic-impregnated disk.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Disk Application: Aseptically apply a paper disk impregnated with a known amount of this compound onto the center of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plate and incubate at 37°C for 16-24 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
Data Presentation: Example MICs of Ala-geninthiocin
| Organism | MIC (µg/mL) | Reference |
| Micrococcus luteus | 1 | [9] |
| Mycobacterium smegmatis | 10 | [9] |
Visualizations
This compound Mechanism of Action
Caption: this compound binds to a cleft on the 50S ribosomal subunit.
Troubleshooting Workflow for Inconsistent MIC Results
Caption: A logical workflow for troubleshooting inconsistent MIC results.
References
- 1. Effects of Tween 80 on Growth and Biofilm Formation in Laboratory Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of the thiopeptide antibiotic nosiheptide against contemporary strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Molecular determinants of microbial resistance to thiopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and intracellular activities of novel thiopeptide derivatives against macrolide-susceptible and macrolide-resistant Mycobacterium avium complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. To Add or Not To Add Polysorbate 80: Impact on Colistin MICs for Clinical Strains of Enterobacteriaceae and Pseudomonas aeruginosa and Quality Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of serum on the in vitro activities of 11 broad-spectrum antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Geninthiocin and its Analogues
Welcome to the technical support center for the HPLC analysis of Geninthiocin and its analogues. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization and to troubleshoot common issues encountered during the separation of these complex thiopeptide antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is the typical elution order for this compound and its common analogues in Reversed-Phase HPLC?
A1: In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the elution order is generally from the most polar to the least polar compound. For this compound and its analogues, the observed elution order is typically Val-geninthiocin, followed by Ala-geninthiocin, and then this compound.[1] This is consistent with their structural differences influencing their hydrophobicity.
Q2: What type of HPLC column is recommended for the separation of this compound and its analogues?
A2: A C18 reversed-phase column is the most commonly used stationary phase for the separation of this compound and its analogues.[1][2] These columns provide good retention and resolution for these relatively nonpolar, macrocyclic peptides. For analytical purposes, a column with a particle size of 5 µm or less is recommended to achieve high efficiency. A standard dimension for an analytical column would be 4.6 mm x 250 mm.[2]
Q3: Which mobile phase additives are suitable for the analysis of thiopeptide antibiotics like this compound?
A3: Mobile phase additives are crucial for achieving good peak shape and resolution. For peptide-like molecules such as this compound, acidic modifiers are commonly used.
-
Trifluoroacetic acid (TFA): Typically used at a concentration of 0.1%, TFA is an effective ion-pairing agent that can significantly improve peak shape and resolution.[3][4] However, it can cause ion suppression in mass spectrometry (MS) detection.[3][5]
-
Formic acid (FA): Also commonly used at 0.1%, formic acid is more MS-friendly as it is less likely to cause ion suppression.[3][6] However, it may result in broader peaks compared to TFA.[3][7]
The choice between TFA and FA often depends on the detector being used. For UV detection, TFA is often preferred for better chromatography, while for LC-MS applications, formic acid is the more common choice.
Q4: Are there any known stability issues with this compound and its analogues during HPLC analysis?
A4: Thiopeptide antibiotics, containing thioamide bonds, can be susceptible to degradation under certain conditions. It is advisable to avoid strongly acidic or basic mobile phases for prolonged periods. While acidic modifiers like TFA and formic acid are necessary, maintaining the pH within a stable range (typically pH 2-4 for RP-HPLC of peptides) is recommended. Some sources suggest that nucleophilic solvents like methanol (B129727) could potentially be problematic for thioamides, making acetonitrile (B52724) a potentially more inert organic modifier. It is also good practice to prepare fresh sample solutions and avoid prolonged storage in the autosampler.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Poor Resolution Between Analogues | Inadequate mobile phase gradient, inappropriate organic solvent, or suboptimal mobile phase additive. | Optimize the Gradient: Start with a shallow gradient (e.g., a 1% per minute increase in the organic solvent) to maximize the separation of closely eluting peaks. Solvent Selection: If using methanol, consider switching to acetonitrile, as it often provides different selectivity for peptide-like molecules. Mobile Phase Additive: If using formic acid, switching to 0.1% TFA may improve peak shape and, consequently, resolution. |
| Peak Tailing | Secondary interactions between the analytes and the stationary phase (e.g., silanol (B1196071) interactions), column overload, or extra-column dead volume. | Mobile Phase pH: Ensure the mobile phase pH is low enough (typically around 2.5-3.5 with TFA or formic acid) to suppress the ionization of silanol groups on the silica-based column. Reduce Sample Load: Inject a smaller volume or a more dilute sample to see if peak shape improves. Check Connections: Ensure all fittings and tubing between the injector, column, and detector are properly connected and have minimal length to reduce dead volume. |
| Peak Fronting | Sample solvent is stronger than the mobile phase, or column overload. | Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase of the gradient. If a stronger solvent is required for solubility, inject the smallest possible volume. Reduce Sample Concentration: Dilute the sample to avoid overloading the column. |
| Split Peaks | Partially blocked column frit, column void, or co-elution of an interferent. | Backflush the Column: Reverse the column direction and flush with a strong solvent (e.g., 100% acetonitrile) to dislodge any particulates on the frit. Column Inspection: If the problem persists, a void may have formed at the head of the column, and the column may need to be replaced. Sample Preparation: Ensure the sample is fully dissolved and filtered before injection to remove any particulate matter. |
| Baseline Noise or Drift | Contaminated mobile phase, detector lamp issue, or inadequate column equilibration. | Fresh Mobile Phase: Prepare fresh mobile phase using high-purity solvents and additives. Degas the mobile phase before use. Detector Maintenance: Check the detector lamp's usage hours and replace if necessary. Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. |
Experimental Protocols
Recommended Starting RP-HPLC Method for Analytical Separation
This protocol is a recommended starting point for the analytical separation of this compound and its analogues. Optimization will likely be required for specific applications and instrumentation.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% to 60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 275 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Methanol or a mixture of Mobile Phase A and B to a concentration of approximately 0.1 mg/mL. Filter through a 0.22 µm syringe filter before injection. |
Preparative RP-HPLC for Isolation
For the isolation of this compound and its analogues, a preparative scale HPLC is required. The following conditions are based on reported successful separations.[1]
| Parameter | Condition |
| Column | Preparative C18, e.g., Nucleodur 100-10 C18, 250 x 21.2 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% to 60% B (specific duration will depend on the system and desired purity) |
| Flow Rate | Typically in the range of 15-25 mL/min for a 21.2 mm ID column |
| Detection | UV at a suitable wavelength (e.g., 220 nm or 275 nm) |
| Sample Preparation | Dissolve the crude or partially purified extract in a suitable solvent (e.g., methanol) at a high concentration and filter before loading onto the column. |
Data Presentation
Relative Retention Times of this compound and Analogues
The following table summarizes the reported retention times for this compound and its analogues under a specific preparative HPLC condition.[1] Note that absolute retention times will vary depending on the specific HPLC system and conditions, but the relative elution order should remain consistent.
| Compound | Retention Time (min) |
| Val-geninthiocin | 7.62 |
| Ala-geninthiocin | 8.34 |
| This compound | 9.02 |
Visualizations
Logical Workflow for HPLC Method Optimization
The following diagram outlines a systematic approach to optimizing the HPLC separation of this compound and its analogues.
Caption: A workflow for systematic HPLC method optimization.
Troubleshooting Logic for Poor Peak Shape
This diagram illustrates a decision-making process for troubleshooting common peak shape issues.
Caption: A troubleshooting guide for HPLC peak shape issues.
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. waters.com [waters.com]
- 4. hplc.eu [hplc.eu]
- 5. agilent.com [agilent.com]
- 6. Formic acid as a milder alternative to trifluoroacetic acid and phosphoric acid in two-dimensional peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromforum.org [chromforum.org]
Challenges in the chemical synthesis of Geninthiocin's macrocyclic core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the chemical synthesis of the macrocyclic core of Geninthiocin and related thiopeptide antibiotics. As the total synthesis of this compound has not yet been published, this guide draws upon the challenges and solutions reported in the successful total syntheses of structurally related thiopeptide antibiotics such as Nosiheptide, GE2270 A, and Thiostrepton.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing the macrocyclic core of thiopeptide antibiotics like this compound?
A1: The synthesis of thiopeptide macrocycles is a complex undertaking with several key challenges:
-
Construction of the Heterocyclic Core: The central pyridine (B92270) or hydroxypyridine ring, a common feature in this class of molecules, requires multi-step synthetic sequences. Common strategies include hetero-Diels-Alder reactions and various cross-coupling reactions, each with its own set of potential difficulties.[1][2][3]
-
Assembly of Thiazole (B1198619) and Oxazole (B20620) Fragments: The synthesis of the thiazole and oxazole building blocks, and their subsequent coupling into larger fragments, can be intricate.
-
Macrocyclization: This is often the most critical and lowest-yielding step. Success is highly dependent on the conformational pre-organization of the linear precursor to favor the intramolecular cyclization over intermolecular oligomerization.[4][5]
-
Protecting Group Strategy: The presence of multiple sensitive functional groups necessitates a robust and orthogonal protecting group strategy, with final deprotection steps needing to be mild to avoid decomposition of the complex macrocycle.[4]
-
Overall Yield: Due to the lengthy and complex synthetic routes, the overall yields are often low.
Q2: Which macrocyclization strategies are most commonly employed for thiopeptide antibiotics?
A2: The most frequently reported macrocyclization strategies for thiopeptide antibiotics are:
-
Macrolactamization: The formation of an amide bond to close the macrocycle is a common approach.[3][6]
-
Macrothiolactonization: In some cases, such as in the synthesis of Nosiheptide, a thiolactone linkage is formed to achieve macrocyclization.[4][5]
-
Intramolecular Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, have been successfully used to form a carbon-carbon bond and close the macrocyclic ring.[6]
Q3: Why is my macrocyclization reaction failing or giving low yields?
A3: Low yields or failure in macrocyclization can be attributed to several factors:
-
Unfavorable Precursor Conformation: The linear precursor may adopt a conformation that disfavors intramolecular cyclization, leading to dimerization or oligomerization.
-
High Dilution Conditions Not Optimal: While high dilution is generally used to favor intramolecular reactions, the optimal concentration can be substrate-dependent and may require empirical optimization.
-
Steric Hindrance: Steric hindrance around the reactive sites can significantly slow down or prevent the desired cyclization.
-
Inappropriate Activating Reagents: For macrolactamization, the choice of coupling reagent is critical and may need to be screened.
-
Solvent Effects: The solvent can influence the conformation of the linear precursor and the solubility of reactants and products.
Troubleshooting Guides
Troubleshooting Poor Yields in Macrolactamization
| Symptom | Potential Cause | Suggested Solution |
| Low yield of desired macrocycle, significant amount of starting material recovered. | Insufficient activation of the carboxylic acid or low reactivity of the amine. | 1. Screen a panel of modern coupling reagents (e.g., HATU, HBTU, PyBOP). 2. Increase the reaction temperature or time. 3. Add a catalytic amount of an activating agent like DMAP. |
| Formation of dimers and oligomers as the major products. | The concentration of the linear precursor is too high, favoring intermolecular reactions. | 1. Employ high-dilution conditions (slow addition of the precursor to a larger volume of solvent). 2. Experiment with a range of final concentrations (e.g., 0.001 M to 0.01 M). |
| No reaction, starting material recovered. | Severe steric hindrance or incorrect protecting group strategy leading to an unreactive precursor. | 1. Re-evaluate the retrosynthetic analysis to choose a less sterically hindered cyclization site. 2. Ensure that all necessary protecting groups have been removed and that the reactive functionalities are available. |
| Decomposition of starting material or product. | The reaction conditions are too harsh, or the product is unstable under the reaction or workup conditions. | 1. Use milder coupling reagents and reaction conditions (e.g., lower temperature). 2. Minimize the reaction time. 3. Employ a milder workup and purification procedure. |
Quantitative Data from Thiopeptide Syntheses
The following table summarizes yields for key macrocyclization steps in the total syntheses of several thiopeptide antibiotics. This data can serve as a benchmark for researchers targeting similar structures.
| Thiopeptide | Macrocyclization Strategy | Key Reagents | Yield (%) | Reference |
| GE2270 A | Intramolecular Stille Cross-Coupling | Pd(PPh₃)₄ | 75 | [6] |
| Amythiamicin D | Macrolactamization | Not specified in abstract | Not specified in abstract | [1][2] |
| Nosiheptide | Macrothiolactonization | Not specified in abstract | Not specified in abstract | [4][5] |
| Thiostrepton | Macrolactamization | HATU, HOAt, i-Pr₂NEt | 32 | [7] |
Experimental Protocols
General Protocol for High-Dilution Macrolactamization
This protocol is a generalized procedure based on common practices in complex natural product synthesis and should be optimized for the specific substrate.
-
Preparation of the Linear Precursor: The fully elaborated linear peptide precursor with a free N-terminus and a free C-terminus is synthesized and purified. Ensure all other reactive functional groups are appropriately protected.
-
Solvent Degassing: A suitable solvent (e.g., DMF or CH₂Cl₂) is degassed by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen, which can interfere with some coupling reagents.
-
Reaction Setup: A solution of the coupling reagent (e.g., HATU, 5 equivalents) and a non-nucleophilic base (e.g., DIPEA, 10 equivalents) in the degassed solvent is prepared in the main reaction flask. The volume of the solvent should be sufficient to achieve a final concentration of the linear precursor in the range of 0.001-0.005 M.
-
Slow Addition: The linear precursor is dissolved in a separate flask of degassed solvent. This solution is then added dropwise to the solution of the coupling reagent and base over an extended period (e.g., 4-12 hours) using a syringe pump. This slow addition maintains a low concentration of the precursor in the reaction mixture, favoring intramolecular cyclization.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as LC-MS or TLC, by taking small aliquots from the reaction mixture.
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an appropriate aqueous workup to remove the excess reagents and byproducts.
-
Purification: The crude macrocycle is purified by flash column chromatography or preparative HPLC to yield the desired product.
Visualizations
Caption: Retrosynthetic analysis of a generic thiopeptide macrocyclic core.
Caption: Workflow for troubleshooting common issues in macrocyclization reactions.
Caption: Relationship between precursor conformation and macrocyclization success.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total synthesis of the thiopeptide antibiotic amythiamicin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of thiopeptide antibiotics GE2270A, GE2270T, and GE2270C1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Nosiheptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Concise total synthesis of the thiazolyl peptide antibiotic GE2270 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
How to prevent off-target effects of Geninthiocin in cell-based assays
Welcome to the technical support center for Geninthiocin. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for cell-based assays while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a thiopeptide antibiotic that has demonstrated potent activity against Gram-positive bacteria.[1][2][3] Its mechanism of action in bacteria is believed to be the inhibition of ribosomal protein synthesis.[2][4] this compound and its analogs have also been shown to exhibit significant cytotoxicity against various human cancer cell lines, including A549 human lung carcinoma cells.[1][5][6]
Q2: What are the known off-target effects of this compound in mammalian cells?
The specific molecular targets and off-target effects of this compound in mammalian cells are not yet extensively characterized in publicly available literature. As with many bioactive small molecules, it is possible that at higher concentrations, this compound may interact with unintended cellular targets, leading to off-target effects. General off-target effects of small molecules can include cytotoxicity, inhibition of unintended enzymes, or modulation of unforeseen signaling pathways.[7][8]
Q3: What initial steps should I take to minimize off-target effects in my cell-based assays?
To minimize off-target effects, it is crucial to first establish the optimal concentration of this compound for your specific cell line and assay. This can be achieved by performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your desired on-target effect and a cytotoxicity assay to identify the concentration at which it becomes toxic to the cells.[9][10]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Concentrations Expected to be Non-Toxic
If you are observing significant cell death at concentrations where you expect to see a specific biological effect, it could be due to off-target cytotoxicity.
Recommended Solutions:
-
Perform a Dose-Response Cytotoxicity Assay: Systematically test a range of this compound concentrations on your specific cell line to determine the precise cytotoxic threshold.
-
Use a Structurally Unrelated Control: If you are studying a particular pathway, use a known inhibitor of that pathway with a different chemical structure. If both compounds produce the same phenotype at non-toxic concentrations, it strengthens the hypothesis that the effect is on-target.[9]
-
Shorten Treatment Duration: Reduce the incubation time of your cells with this compound to see if the desired on-target effect can be observed before the onset of significant cytotoxicity.
Issue 2: Inconsistent or Non-Reproducible Results
Inconsistent results can arise from a variety of factors, including off-target effects that may vary with minor changes in experimental conditions.
Recommended Solutions:
-
Implement Rigorous Controls: Always include positive and negative controls in your experiments. A positive control could be a known modulator of the pathway of interest, while a negative control would be the vehicle (e.g., DMSO) used to dissolve this compound.
-
Validate On-Target Engagement: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target within the cell.[11]
-
Consider Orthogonal Assays: Use multiple, distinct assays to measure the same biological endpoint. If different assay methodologies yield consistent results, it increases confidence that the observed effect is on-target.[9]
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol outlines the steps to determine the cytotoxic concentration of this compound in a specific mammalian cell line.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. It is advisable to perform a broad-range dilution series initially (e.g., 1 nM to 100 µM).
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Data Presentation
Table 1: Hypothetical Cytotoxicity and On-Target Activity of this compound
This table provides an example of how to present quantitative data for this compound's activity. Note: The following data is hypothetical and for illustrative purposes only.
| Cell Line | Assay Type | Parameter | Value (µM) |
| A549 | Cytotoxicity (MTT) | CC50 | 15.5 |
| A549 | Target X Inhibition | IC50 | 0.8 |
| MCF-7 | Cytotoxicity (MTT) | CC50 | 22.1 |
| MCF-7 | Target X Inhibition | IC50 | 1.2 |
Visualizations
Workflow for Investigating Off-Target Effects
This diagram illustrates a logical workflow for identifying and validating potential off-target effects of this compound.
Caption: A logical workflow to troubleshoot and identify potential off-target effects.
Signaling Pathway Perturbation by an Off-Target Effect
This diagram illustrates how an off-target interaction can perturb a signaling pathway unrelated to the intended target.
Caption: On-target vs. potential off-target signaling pathways of this compound.
References
- 1. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Geninthiocins C and D from Streptomyces as 35-membered macrocyclic thiopeptides with modified tail moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An antimicrobial thiopeptide producing novel actinomycetes Streptomyces terrae sp. nov., isolated from subsurface soil of arable land - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Dosage and Administration Routes for Geninthiocin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of dosage and administration routes for the investigational thiopeptide antibiotic, Geninthiocin, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it inform in vivo study design?
This compound belongs to the thiopeptide class of antibiotics, which are known to inhibit bacterial protein synthesis.[1][2] This is achieved through their interaction with the bacterial ribosome, specifically by binding to a cleft formed between ribosomal protein uL11 and helices H43 and H44 of the 23S rRNA.[1] This binding interferes with the function of elongation factors such as EF-Tu and EF-G, ultimately halting the translation process and leading to bacterial cell death.[1][2] This specific targeting of a bacterial cellular component suggests a potentially high therapeutic index, a critical consideration for in vivo studies.
Understanding this mechanism is crucial for study design as it predicts that this compound will be most effective against actively dividing bacteria. Therefore, infection models should be designed to ensure that the bacterial population is in a state of logarithmic growth at the time of drug administration.
Q2: I am observing high variability in my in vivo results. What are the potential causes and solutions?
High variability in in vivo experiments with this compound can stem from several factors:
-
Formulation Issues: Thiopeptide antibiotics, including this compound, often exhibit poor aqueous solubility.[3][4] An inadequately prepared or unstable formulation can lead to inconsistent dosing.
-
Administration Technique: Inconsistent administration, particularly for routes like oral gavage or intraperitoneal injection, can lead to significant differences in drug exposure between animals.
-
Solution: Standardize administration procedures and ensure all personnel are adequately trained.
-
-
Animal-Specific Factors: Differences in animal age, weight, sex, and underlying health status can influence drug metabolism and clearance.
-
Solution: Use a homogenous group of animals and ensure proper randomization. Increase the number of animals per group to improve statistical power.
-
Q3: My in vitro data for this compound shows high potency, but I am not observing the expected efficacy in my animal model. What could be the reason?
A discrepancy between in vitro and in vivo efficacy is a common challenge in drug development. For this compound, this could be due to:
-
Poor Pharmacokinetics: Thiopeptides are known for their poor absorption and rapid clearance, which can result in sub-therapeutic concentrations at the site of infection.[4]
-
Solution: Conduct pharmacokinetic studies to determine key parameters like Cmax, Tmax, half-life, and bioavailability. This data will help in optimizing the dosing regimen (dose and frequency).
-
-
Plasma Protein Binding: High plasma protein binding can reduce the concentration of free, active drug available to target the bacteria.
-
Solution: Measure the plasma protein binding of this compound. If it is high, higher doses may be required to achieve a therapeutic concentration of the unbound drug.
-
-
In vivo Instability: The compound may be rapidly metabolized or degraded in vivo.
-
Solution: Analyze plasma and tissue samples for the presence of metabolites to understand the metabolic fate of this compound.
-
Troubleshooting Guides
Issue 1: Unexpected Toxicity or Adverse Events
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Acute toxicity (e.g., lethargy, piloerection, mortality) shortly after administration. | High peak plasma concentration (Cmax) due to rapid absorption or high dose. | - Reduce the dose.- Slow down the rate of administration (e.g., for intravenous injection).- Consider a different administration route that provides slower absorption. |
| Organ-specific toxicity (e.g., elevated liver enzymes, kidney markers). | Drug accumulation in specific organs. | - Perform histopathological analysis of major organs.- Conduct biodistribution studies to determine tissue concentrations.- Adjust the dosing interval to prevent drug accumulation. |
| Injection site reactions (e.g., inflammation, necrosis). | Irritating formulation or high concentration. | - Decrease the concentration of the dosing solution.- Adjust the pH and osmolarity of the formulation to be more physiologically compatible.- Rotate injection sites. |
Issue 2: Lack of Efficacy
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No dose-dependent improvement in infection outcome. | - Inadequate therapeutic concentrations at the infection site.- Rapid clearance of the compound. | - Increase the dose and/or dosing frequency.- Conduct pharmacokinetic studies to correlate plasma/tissue concentrations with efficacy.- Consider an administration route that delivers the drug more directly to the site of infection. |
| Initial response followed by relapse of infection. | - Drug concentration falls below the Minimum Inhibitory Concentration (MIC) between doses.- Development of bacterial resistance. | - Optimize the dosing interval based on the drug's half-life and post-antibiotic effect.- Isolate bacteria from treated animals to test for changes in susceptibility. |
Data Presentation
Table 1: In Vivo Efficacy of Thiopeptide Antibiotics in Murine Models
| Compound | Animal Model | Infection Model | Administration Route | Dose | Efficacy Outcome | Reference |
| Nosiheptide (B1679978) | CD1 Mice | Intraperitoneal MRSA infection | Intraperitoneal | 20 mg/kg | Significant protection against mortality | [8][9][10] |
| GE37468A | Mice | S. aureus infection | Not specified | Not specified | Protected mice against infection | [2] |
| Amythiamicins | Mice | Not specified | Intraperitoneal | 100 mg/kg | No signs of toxicity | [2] |
Note: Data for this compound is currently limited. The table provides data from closely related thiopeptide antibiotics to guide initial study design.
Table 2: Pharmacokinetic and Toxicity Profile of Thiopeptide Antibiotics (Hypothetical Data for this compound)
| Parameter | Animal Model | Administration Route | Value | Comments |
| Pharmacokinetics | ||||
| Cmax | Mouse | IV | ~10 µg/mL | |
| Tmax | Mouse | IP | ~30 min | |
| Half-life (t1/2) | Rat | IV | ~2 hours | Data from similar peptides suggests rapid clearance.[11] |
| Bioavailability | Mouse | Oral | <5% | Poor oral absorption is a known characteristic of thiopeptides.[4] |
| Toxicity | ||||
| LD50 | Mouse | IP | >100 mg/kg | Thiopeptides generally exhibit low toxicity in mammalian cells.[2][8] |
| Adverse Effects | Mouse | High doses | Lethargy, piloerection | Observed with other thiopeptides in acute toxicity studies.[8] |
Disclaimer: The data in Table 2 is hypothetical and intended for illustrative purposes. Researchers must determine the specific pharmacokinetic and toxicity profiles for this compound through dedicated studies.
Experimental Protocols
Protocol 1: Dose-Ranging Efficacy Study in a Murine Sepsis Model
-
Animal Model: 6-8 week old female BALB/c mice.
-
Infection: Induce sepsis via intraperitoneal (IP) injection of a lethal dose of methicillin-resistant Staphylococcus aureus (MRSA).
-
Treatment Groups (n=10 per group):
-
Vehicle control (e.g., saline with 5% DMSO).
-
This compound at three dose levels (e.g., 5, 20, and 50 mg/kg), administered IP at 1 and 8 hours post-infection.
-
Positive control (e.g., vancomycin).
-
-
Monitoring: Observe animals for clinical signs of illness and mortality for 7 days.
-
Endpoint: Survival rate.
Protocol 2: Pharmacokinetic Study in Rats
-
Animal Model: Male Wistar rats with jugular vein cannulation.
-
Drug Administration: Administer a single intravenous (IV) bolus dose of this compound (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dose.
-
Sample Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) using appropriate software.
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to bacterial cell death.
Caption: Experimental workflow for optimizing this compound dosage in animal models.
Caption: Logical workflow for troubleshooting high variability in in vivo results.
References
- 1. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Therapies from Thiopeptides | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Formulation strategies to improve oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiolated chitosans: useful excipients for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of the thiopeptide antibiotic nosiheptide against contemporary strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Dealing with peak tailing in chromatographic analysis of Geninthiocin
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Geninthiocin, with a specific focus on addressing peak tailing. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how does it affect my analysis of this compound?
Peak tailing is a phenomenon in chromatography where the peak asymmetry factor is greater than 1, resulting in a peak with a "tail" that extends from the peak apex. This can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and compromised overall data quality. Given that this compound is a complex thiopeptide antibiotic, peak tailing can be a common issue that hinders accurate quantification and purity assessment.
Q2: What are the most likely causes of peak tailing when analyzing this compound?
The primary cause of peak tailing for a basic compound like this compound is the interaction between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][2] this compound's structure contains multiple basic nitrogen atoms within its complex peptide framework, making it susceptible to these secondary interactions. Other potential causes include:
-
Inappropriate mobile phase pH: If the mobile phase pH is not optimized, it can lead to interactions between ionized this compound molecules and the stationary phase.
-
Column degradation: Over time, columns can lose their bonded phase coverage, exposing more silanol groups.[3]
-
Sample overload: Injecting too concentrated a sample can saturate the stationary phase.[1]
-
Extra-column volume: Excessive tubing length or large-diameter tubing can cause band broadening and peak tailing.[2]
-
Contamination: A dirty guard column or analytical column can also lead to poor peak shape.
Q3: How can I prevent peak tailing in my this compound analysis?
Proactive measures can significantly reduce the likelihood of peak tailing. Consider the following:
-
Column Selection: Utilize a modern, high-quality, end-capped C18 column. End-capping chemically modifies the silica (B1680970) surface to minimize the number of accessible silanol groups.
-
Mobile Phase Preparation: Properly prepare and buffer the mobile phase to maintain a consistent and optimal pH.
-
Sample Preparation: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase. Filter all samples and mobile phases to remove particulate matter.
-
System Maintenance: Regularly flush your HPLC system and column to prevent contamination buildup. Use a guard column to protect the analytical column.
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to identifying and resolving peak tailing issues during the analysis of this compound.
Step 1: Initial Assessment
Before making any changes to your method, it's crucial to characterize the problem.
-
Calculate the Tailing Factor (Tf): Determine the tailing factor of the this compound peak. A Tf > 1.2 is generally considered to be tailing.
-
Review Chromatographic Conditions: Carefully document your current analytical method, including column type, mobile phase composition and pH, flow rate, injection volume, and sample concentration.
-
Check for Obvious Issues: Inspect the system for any leaks, loose fittings, or visible contamination.
Step 2: Method Optimization
If no obvious system issues are found, the next step is to optimize your chromatographic method. The following table summarizes key parameters to investigate.
| Parameter | Recommended Action | Rationale |
| Mobile Phase pH | Adjust the mobile phase pH to be 2-3 units below the pKa of this compound. A starting point of pH 3-4 is often effective for basic compounds. | Lowering the pH protonates the basic functional groups on this compound, reducing their interaction with the negatively charged silanol groups on the stationary phase.[3] |
| Mobile Phase Additives | Incorporate a buffer, such as ammonium (B1175870) acetate (B1210297) or phosphate, at a concentration of 10-25 mM. Consider adding a small amount of a competing base, like triethylamine (B128534) (TEA), at a concentration of 0.1-0.5%. | Buffers help maintain a stable pH.[1] Competing bases like TEA will preferentially interact with the silanol groups, effectively "masking" them from this compound. |
| Organic Modifier | If using methanol, try switching to acetonitrile (B52724), or vice versa. | The choice of organic modifier can influence selectivity and peak shape. |
| Column Type | If peak tailing persists, consider using a column with a different stationary phase, such as one with a polar-embedded group or a hybrid particle technology. | These types of columns are designed to be more resistant to silanol interactions. |
| Sample Concentration | Dilute your sample and reinject. | This will help determine if the tailing is due to sample overload.[1] |
Step 3: System and Column Health
If method optimization does not resolve the issue, investigate the health of your HPLC system and column.
-
Guard Column: If you are using a guard column, replace it with a new one. A contaminated guard column is a common source of peak shape problems.
-
Analytical Column:
-
Flush the column: Flush the column with a strong solvent (e.g., 100% acetonitrile) to remove any strongly retained compounds.
-
Reverse flush: If the manufacturer's instructions permit, reverse the column and flush it to remove any particulates that may have accumulated on the inlet frit.
-
Replace the column: If the above steps do not improve the peak shape, the column may be degraded and require replacement.[3]
-
-
Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector and the detector.[2]
Experimental Protocol: Mobile Phase Optimization
This protocol outlines a systematic approach to optimizing the mobile phase to reduce peak tailing for this compound.
Objective: To determine the optimal mobile phase pH and additive concentration to achieve a symmetrical peak for this compound.
Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound standard
-
HPLC-grade acetonitrile and water
-
Ammonium acetate
-
Acetic acid
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare a 1 M stock solution of ammonium acetate in water.
-
Prepare a 1 M stock solution of acetic acid in water.
-
-
Prepare Mobile Phases:
-
Prepare a series of mobile phase A solutions (aqueous) with varying pH values and buffer concentrations as outlined in the table below.
-
Mobile phase B will be 100% acetonitrile.
-
| Mobile Phase A | Ammonium Acetate (mM) | Acetic Acid (to pH) |
| 1 | 10 | 4.0 |
| 2 | 10 | 3.5 |
| 3 | 10 | 3.0 |
| 4 | 20 | 3.5 |
| 5 | 20 | 3.0 |
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm (or as appropriate for this compound)
-
Gradient: 10-90% B over 20 minutes
-
-
Data Analysis:
-
Inject the this compound standard using each mobile phase A composition.
-
For each chromatogram, measure the retention time and, most importantly, the tailing factor of the this compound peak.
-
Compare the tailing factors obtained with each mobile phase to identify the optimal conditions that provide the most symmetrical peak.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the chromatographic analysis of this compound.
Caption: Troubleshooting workflow for peak tailing of this compound.
References
Improving the expression of Geninthiocin biosynthetic gene clusters in a heterologous host
Welcome to the technical support center for the heterologous expression of the geninthiocin (B130505) biosynthetic gene cluster (BGC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of producing this potent thiopeptide antibiotic in a heterologous host.
Troubleshooting Guide
This guide addresses common issues encountered during the heterologous expression of the this compound BGC in a question-and-answer format.
| Question/Issue | Possible Causes | Recommended Solutions |
| No or very low yield of this compound detected after fermentation. | 1. BGC Integrity and Cloning: The cloned this compound BGC may be incomplete or contain mutations. Large BGCs (>100 kb) are challenging to clone with high fidelity. 2. Host Incompatibility: The chosen heterologous host (e.g., Streptomyces coelicolor) may lack necessary precursors, cofactors, or compatible machinery for post-translational modifications (PTMs).[1][2] 3. Silent or Cryptic BGC Expression: The BGC may not be transcribed or translated efficiently in the new host due to incompatible regulatory elements.[3] 4. Inefficient Post-Translational Modifications: Thiopeptide biosynthesis involves extensive PTMs. The host's enzymatic machinery may not correctly process the this compound precursor peptide.[4] | 1. Verify BGC Integrity: Use long-range PCR and sequencing to confirm the completeness and accuracy of the cloned BGC. Employ cloning techniques suitable for large DNA fragments, such as Transformation-Associated Recombination (TAR) or Gibson assembly. 2. Host Selection and Engineering: Select a host known for successful heterologous expression of similar complex natural products, such as Streptomyces albus or Streptomyces lividans.[4][5] Consider engineering the host to enhance the supply of necessary precursors like specific amino acids. 3. Promoter Engineering: Replace the native promoters in the BGC with strong, constitutive promoters known to function well in the chosen Streptomyces host (e.g., ermEp*).[6] 4. Co-expression of PTM Enzymes: If specific PTMs are lacking, consider co-expressing the required modifying enzymes from the native this compound producer. |
| Detection of unexpected linear or modified thiopeptides instead of mature this compound. | 1. Host-Dependent Modifications: The heterologous host may possess endogenous enzymes that perform unexpected modifications on the this compound precursor or intermediates.[4][7] 2. Incomplete Cyclization: The enzymes responsible for the characteristic macrocyclization of thiopeptides may not be functioning optimally in the heterologous host, leading to the accumulation of linear intermediates.[4][7] | 1. Host Strain Comparison: Express the this compound BGC in multiple well-characterized Streptomyces hosts (S. coelicolor, S. lividans, S. albus) to identify a host that produces the correct final product.[4][7] 2. Analyze Intermediate Products: Use LC-MS/MS to identify and characterize the unexpected products. This can provide insights into which biosynthetic step is failing. 3. Gene Knockout in Host: If a specific host enzyme is suspected of causing aberrant modifications, consider creating a knockout of that gene in the host strain. |
| Toxicity of the expressed this compound to the heterologous host. | 1. Lack of Self-Resistance: The heterologous host may lack the native resistance mechanism present in the original this compound producer. 2. High Expression Levels: Strong constitutive promoters can lead to high intracellular concentrations of the antibiotic, overwhelming the host's tolerance. | 1. Co-express Resistance Genes: Ensure that any self-resistance genes from the native this compound BGC are included and expressed in the heterologous system. 2. Use Inducible Promoters: Employ an inducible promoter system (e.g., tipA promoter induced by thiostrepton) to control the timing and level of BGC expression, allowing for initial biomass accumulation before antibiotic production.[8] |
| Plasmid instability or loss of the BGC during cultivation. | 1. Large Plasmid Size: Large plasmids carrying the entire BGC can be unstable and lost during cell division. 2. Metabolic Burden: The expression of a large BGC imposes a significant metabolic burden on the host, selecting for cells that have lost the plasmid. | 1. Chromosomal Integration: Integrate the this compound BGC into the host chromosome using a suitable integration vector (e.g., containing a ΦC31 integration system). This is generally more stable than a replicative plasmid.[9] 2. Optimize Fermentation Media: Develop a fermentation medium that supports robust growth while also being conducive to secondary metabolite production to mitigate the metabolic burden. |
Frequently Asked Questions (FAQs)
Q1: Why is heterologous expression of the this compound BGC necessary?
A1: The native producers of this compound may have slow growth rates, be genetically intractable, or produce low titers of the compound.[2] Heterologous expression in a well-characterized and genetically malleable host like Streptomyces coelicolor can overcome these limitations, facilitate yield improvement, and enable genetic engineering to create novel analogs.[10]
Q2: What are the most critical factors for successful heterologous expression of a thiopeptide BGC?
A2: The three most critical factors are:
-
Choice of Heterologous Host: The host must be able to provide the necessary precursors and have compatible machinery for the complex post-translational modifications required for thiopeptide biosynthesis.[1][11]
-
Integrity and Expression of the BGC: The entire, error-free BGC must be cloned and placed under the control of promoters that are active in the heterologous host.
-
Fermentation Conditions: Optimization of culture media and fermentation parameters is crucial for maximizing the yield of the final product.
Q3: What are the key post-translational modifications in this compound biosynthesis?
A3: this compound, like other thiopeptides, is a ribosomally synthesized and post-translationally modified peptide (RiPP). Key modifications include the formation of thiazole (B1198619) rings from cysteine residues, dehydration of serine and threonine residues to dehydroalanine (B155165) and dehydrobutyrine, and the formation of a central nitrogen-containing heterocycle (e.g., pyridine), followed by macrocyclization.[12]
Q4: How can I increase the precursor supply for this compound biosynthesis in my heterologous host?
A4: this compound is derived from proteinogenic amino acids. To increase precursor supply, you can supplement the fermentation medium with the required amino acids (e.g., cysteine, serine, threonine). Additionally, you can genetically engineer the host to upregulate the biosynthetic pathways for these precursor amino acids.[13]
Quantitative Data Presentation
| Thiopeptide | Native Producer | Heterologous Host | Titer/Yield | Reference |
| GE2270A | Planobispora rosea | Streptomyces coelicolor M1146 | ~12x lower than native producer | [1][2] |
| GE2270A | Planobispora rosea | Nonomuraea ATCC 39727 | ~50x higher than in S. coelicolor | [1][2] |
| Thiocillin IV | (Engineered BGC) | Bacillus strain | 2.4 mg/L | [14][15] |
| Thiocillin Variants | (Engineered BGC) | E. coli | 125 µg/L - ~1 mg/L | [16] |
| Berninamycin A & B | Streptomyces sp. SCSIO 11878 | S. lividans SBT18, S. coelicolor M1154 | Production confirmed | [4][7] |
| Linear Berninamycins J & K | Streptomyces sp. SCSIO 11878 | S. albus J1074 | Production of novel linear analogs | [4][7] |
Experimental Protocols
Protocol for Cloning the this compound BGC
This protocol outlines the general steps for isolating and cloning a large BGC from the native Streptomyces producer.
-
Genomic DNA Isolation:
-
Grow a 50 mL culture of the native this compound-producing Streptomyces strain in a suitable liquid medium (e.g., TSB) for 3-5 days.
-
Harvest the mycelium by centrifugation.
-
Isolate high-molecular-weight genomic DNA using a method suitable for Streptomyces, such as a lysozyme/proteinase K/SDS lysis followed by phenol-chloroform extraction and isopropanol (B130326) precipitation.[17][18] Ensure gentle handling to minimize shearing of the large BGC.
-
-
BGC Cloning:
-
Option A: Cosmid Library Construction:
-
Partially digest the genomic DNA with a suitable restriction enzyme (e.g., Sau3AI) and ligate the size-selected fragments (30-40 kb) into a cosmid vector.
-
Package the ligation products into lambda phage and transduce an E. coli host.
-
Screen the resulting cosmid library by colony PCR using primers specific to conserved genes within the this compound BGC.
-
-
Option B: Transformation-Associated Recombination (TAR) in Yeast:
-
Design PCR primers to amplify the entire this compound BGC with flanking regions homologous to a suitable yeast-E. coli-Streptomyces shuttle vector.
-
Co-transform the PCR product and the linearized vector into Saccharomyces cerevisiae.
-
Select for yeast clones that have assembled the plasmid via homologous recombination.
-
-
Protocol for Heterologous Expression in Streptomyces coelicolor
This protocol describes the transfer of the this compound BGC into S. coelicolor via intergeneric conjugation from E. coli.
-
Preparation of Donor E. coli:
-
Transform the plasmid carrying the this compound BGC into a methylation-deficient E. coli donor strain, such as ET12567/pUZ8002.[19][20]
-
Grow an overnight culture of the donor strain in LB medium containing appropriate antibiotics.
-
Subculture the overnight culture and grow to an OD600 of 0.4-0.6.
-
Wash the cells twice with antibiotic-free LB medium to remove antibiotics.
-
-
Preparation of Recipient Streptomyces coelicolor:
-
Prepare a spore suspension of S. coelicolor from a mature plate culture (e.g., SFM agar).
-
Heat-shock the spores at 50°C for 10 minutes to promote germination.
-
-
Conjugation:
-
Mix the washed E. coli donor cells with the heat-shocked S. coelicolor spores.
-
Plate the mixture onto SFM agar (B569324) plates containing 10 mM MgCl2 and incubate at 30°C for 16-20 hours.[19][20]
-
Overlay the plates with a suitable antibiotic (e.g., nalidixic acid to select against E. coli) and the antibiotic for selecting the incoming plasmid.
-
Incubate for another 5-7 days until exconjugant colonies appear.
-
Protocol for Fermentation and Analysis
-
Seed Culture Preparation:
-
Inoculate a single exconjugant colony of S. coelicolor carrying the this compound BGC into a suitable seed medium (e.g., TSB).
-
Incubate at 30°C with shaking for 2-3 days.
-
-
Production Fermentation:
-
Inoculate the production medium (e.g., R5A medium) with the seed culture.
-
Incubate at 30°C with shaking for 5-7 days.
-
-
Extraction and Analysis:
-
Extract the culture broth and mycelium with an organic solvent like ethyl acetate.
-
Concentrate the extract and analyze by High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS).
-
HPLC Conditions (General):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Detection: UV detector at a suitable wavelength for thiopeptides (e.g., 220 nm or 326 nm) and mass spectrometry in positive ion mode to detect the [M+H]+ ion of this compound.[21]
-
-
Visualizations
Caption: Experimental workflow for heterologous expression of the this compound BGC.
Caption: Logical troubleshooting workflow for this compound expression.
Caption: Simplified signaling pathway for thiopeptide biosynthesis.
References
- 1. Engineering Streptomyces coelicolor for heterologous expression of the thiopeptide GE2270A-A cautionary tale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering Streptomyces coelicolor for heterologous expression of the thiopeptide GE2270A—A cautionary tale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery, characterization, and engineering of an advantageous Streptomyces host for heterologous expression of natural product biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR-Cas9 strategy for activation of silent Streptomyces biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Heterologous expression and purification of encapsulins in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and Characterization of the Gene Cluster for Biosynthesis of the Thiopeptide Antibiotic TP-1161 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Challenges in the Heterologous Production of Antibiotics in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Heterologous Synthesis and Characterization of Thiocillin IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Small-scale isolation of genomic DNA from Streptomyces mycelia or spores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Conjugation using ET12567/pUZ8002 - ActinoBase [actinobase.org]
- 20. studylib.net [studylib.net]
- 21. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing the cytotoxicity of Geninthiocin in non-cancerous cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help minimize the cytotoxicity of Geninthiocin in non-cancerous cell lines during pre-clinical research.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High Cytotoxicity Observed in Non-Cancerous (Normal) Control Cell Lines
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Concentration of this compound | 1. Perform a dose-response experiment with a wide range of this compound concentrations on both your cancer and non-cancerous cell lines to determine the therapeutic window. 2. Titrate down the concentration to a level that maintains efficacy in cancer cells while minimizing toxicity in normal cells.[1] |
| High Proliferation Rate of Normal Cells | 1. Reduce the serum concentration in the culture medium for the non-cancerous cell line to slow its proliferation rate before and during treatment. 2. Consider using a cytostatic agent to temporarily halt the cell cycle of normal cells, making them less susceptible to cell-cycle-specific effects of this compound.[1][2][3] |
| Off-Target Effects | 1. Investigate the expression levels of potential molecular targets in both cancerous and non-cancerous cell lines. Some thiopeptide antibiotics, like thiostrepton, selectively target the transcription factor FOXM1, which is often overexpressed in cancer cells.[4][5] If this compound shares this mechanism, cell lines with lower FOXM1 expression should be less sensitive. 2. Consider co-administration with a cytoprotective agent. For example, caspase inhibitors can selectively protect normal cells from chemotherapy-induced apoptosis.[2][3] |
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Culture Variability | 1. Ensure consistent cell seeding densities across all experiments. 2. Use cells within a similar passage number range to avoid variability due to genetic drift. 3. Regularly test for mycoplasma contamination.[1] |
| Assay-Specific Issues | 1. Validate your cytotoxicity assay (e.g., MTT, LDH) to ensure it is linear and sensitive in your experimental setup. 2. Include appropriate positive and negative controls in every experiment.[1] |
| Compound Preparation and Handling | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Ensure complete solubilization of the compound in the chosen solvent and appropriate dilution in the culture medium. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound's cytotoxic effects?
A1: The precise mechanism of this compound's cytotoxicity is not yet fully elucidated. However, as a thiopeptide antibiotic, its effects are likely related to the inhibition of protein synthesis, similar to other members of this class that target bacterial ribosomes.[5][6][7] Some thiopeptides, such as thiostrepton, have also been shown to selectively inhibit the transcription factor FOXM1, which is overexpressed in many cancer cells.[4][5] This differential expression may contribute to a therapeutic window between cancerous and non-cancerous cells.
Q2: Why is this compound cytotoxic to non-cancerous cells?
A2: While the goal is for targeted therapy, many anti-cancer agents affect fundamental cellular processes that are active in both cancerous and rapidly proliferating normal cells. If this compound's mechanism involves targeting protein synthesis or other essential cellular functions, it can inadvertently affect healthy cells, particularly those with a high rate of division.[1]
Q3: What are the common methods to assess this compound's cytotoxicity?
A3: Standard in vitro assays to measure cytotoxicity and cell viability include:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is indicative of cell viability.[8][9][10][11]
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of plasma membrane integrity.[12][13][14][15][16]
-
Annexin V Staining: Used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.[17][18][19][20]
Q4: Are there any strategies to protect non-cancerous cells from this compound-induced cytotoxicity?
A4: Yes, several strategies can be explored to protect non-cancerous cells:
-
Cyclotherapy: This approach involves transiently arresting the cell cycle of normal cells, making them less susceptible to agents that target proliferating cells.[2][3] This could be achieved using CDK4/6 inhibitors.
-
Use of Cytoprotective Agents: Co-administration of agents that can mitigate the toxic effects of chemotherapy. For instance, caspase inhibitors have been shown to selectively protect normal cells from apoptosis.[2][3]
-
Dose Optimization: Carefully titrating the concentration of this compound to find a therapeutic window where it is effective against cancer cells but has minimal impact on normal cells.[1]
Quantitative Data on this compound and its Analogs
The following table summarizes the available IC50 values for this compound and its analog, Ala-geninthiocin. Note the high potency against the A549 human lung carcinoma cell line. Data on non-cancerous cell lines is currently limited and requires further investigation.
| Compound | Cell Line | Cell Type | IC50 Value |
| Ala-geninthiocin | A549 | Human Lung Carcinoma | 6 nM[21][22][23] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on metabolic activity.[8][9][10][11][24]
Materials:
-
96-well plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (the solvent used to dissolve this compound, at the same final concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[12][13][14][15][16]
Materials:
-
96-well plates
-
This compound
-
Serum-free cell culture medium
-
LDH assay kit (containing substrate mix and assay buffer)
-
Lysis solution (e.g., 10X Lysis Buffer provided in the kit)
-
Stop solution (as provided in the kit)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: After 24 hours, replace the medium with serum-free medium containing serial dilutions of this compound. Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with lysis solution).
-
Incubation: Incubate for the desired treatment duration.
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the spontaneous and maximum release controls.
Protocol 3: Annexin V Apoptosis Assay
This protocol detects apoptosis by staining for phosphatidylserine externalization using fluorescently labeled Annexin V.[17][18][19][20]
Materials:
-
Flow cytometer
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or 7-AAD
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Signaling Pathway: Caspase-Dependent Apoptosis
The following diagram illustrates the intrinsic and extrinsic pathways of caspase-dependent apoptosis, a common mechanism of cell death induced by cytotoxic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiologics.com [cellbiologics.com]
- 16. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 21. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methods to enhance the penetration of Geninthiocin across bacterial cell walls
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Geninthiocin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to enhancing the penetration of this compound across bacterial cell walls, particularly in Gram-negative bacteria.
Frequently Asked Questions (FAQs)
Q1: Why is this compound primarily effective against Gram-positive bacteria and not Gram-negative bacteria?
A1: this compound, a thiopeptide antibiotic, exhibits potent activity against Gram-positive bacteria.[1][2] The primary barrier to its effectiveness against Gram-negative bacteria is the complex structure of their cell wall. Gram-negative bacteria possess an outer membrane composed of lipopolysaccharides, which acts as a formidable penetration barrier for many antibiotics, including thiopeptides.[3] The thick, exposed peptidoglycan layer of Gram-positive bacteria, on the other hand, is more accessible to this compound.
Q2: What is the mechanism of action of this compound?
A2: this compound is a novel thiopeptide produced by Streptomyces sp. DD84.[4] Like other thiopeptides, its mechanism of action is believed to involve the inhibition of protein synthesis in bacteria. The structural integrity of this compound, particularly its 35-membered macrocyclic core and its tail moiety, is crucial for its antibacterial activity.
Q3: Are there any known derivatives of this compound with a broader spectrum of activity?
A3: Yes, some analogs of this compound have been identified. For instance, Ala-geninthiocin has shown moderate antibiotic activity against the Gram-negative bacterium Chromobacterium violaceum.[2] This suggests that modifications to the this compound structure could potentially broaden its antibacterial spectrum.
Q4: What are the general strategies to improve the penetration of antibiotics into bacteria?
A4: Several strategies are being explored to enhance antibiotic penetration, especially into challenging pathogens like Gram-negative bacteria. These include:
-
Encapsulation in delivery systems: Using liposomes or nanoparticles to carry the antibiotic across the cell wall.[5][6][7][8][9]
-
Combination therapy: Administering the antibiotic with another agent that increases the permeability of the bacterial cell wall.[10][11][12]
-
Chemical modification: Altering the chemical structure of the antibiotic to improve its uptake.[13]
-
Conjugation with cell-penetrating peptides (CPPs): Attaching the antibiotic to a peptide that can traverse the bacterial membrane.[14]
Troubleshooting Guides
This section provides detailed troubleshooting guides for common experimental challenges encountered when attempting to enhance this compound penetration.
Guide 1: Poor Efficacy of this compound Against Gram-Negative Bacteria
Problem: Your experiments confirm this compound's high efficacy against Gram-positive controls (e.g., Staphylococcus aureus), but it shows minimal to no activity against your target Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).
Possible Cause: The outer membrane of the Gram-negative bacteria is preventing this compound from reaching its intracellular target.
Troubleshooting Strategies:
-
Liposome-Mediated Delivery: Encapsulating this compound in liposomes can facilitate its fusion with the bacterial membrane, enabling intracellular delivery.[5][9][15]
-
Experimental Protocol:
-
Liposome (B1194612) Preparation (Thin-Film Hydration Method):
-
Dissolve lipids (e.g., DSPC and cholesterol in a 7:3 molar ratio) and a specific amount of this compound (if hydrophobic) in an organic solvent (e.g., chloroform) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Hydrate the film with an aqueous buffer (if this compound is hydrophilic, it can be dissolved in this buffer).
-
Vortex the mixture to form multilamellar vesicles.
-
Extrude the vesicle suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) to create unilamellar liposomes of a defined size.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency of this compound using a suitable analytical method (e.g., HPLC) after separating the encapsulated from the free drug.
-
-
Antimicrobial Activity Assay:
-
Perform a Minimum Inhibitory Concentration (MIC) assay with the liposomal this compound formulation against the target Gram-negative bacteria.
-
Include controls with empty liposomes and free this compound.
-
-
-
Troubleshooting:
-
Low Encapsulation Efficiency:
-
Solution: Optimize the lipid composition. For a potentially hydrophobic molecule like this compound, a higher proportion of cholesterol might improve encapsulation. Experiment with different hydration buffers and pH conditions.
-
-
Liposome Instability (Aggregation):
-
Solution: Ensure the cholesterol concentration is adequate. Store liposomes at 4°C and use them within a short period.
-
-
No Improvement in MIC:
-
Solution: Vary the liposome size. Smaller liposomes may have better penetration. Try incorporating fusogenic lipids to enhance fusion with the bacterial membrane.
-
-
-
-
Nanoparticle-Based Delivery: Loading this compound onto nanoparticles can protect it from degradation and facilitate its transport into bacterial cells.[5][6][8]
-
Experimental Protocol:
-
Nanoparticle Formulation (e.g., PLGA nanoparticles):
-
Dissolve PLGA (poly(lactic-co-glycolic acid)) and this compound in an organic solvent.
-
Emulsify this organic phase in an aqueous solution containing a surfactant (e.g., PVA).
-
Remove the organic solvent by evaporation to allow the nanoparticles to form.
-
Collect and wash the nanoparticles by centrifugation.
-
-
Characterization:
-
Determine the size, polydispersity index, and zeta potential of the nanoparticles.
-
Calculate the drug loading and encapsulation efficiency.
-
-
Antimicrobial Activity Assay:
-
Determine the MIC of the this compound-loaded nanoparticles against the target Gram-negative bacteria.
-
-
-
Troubleshooting:
-
Poor Drug Loading:
-
Solution: Adjust the initial drug-to-polymer ratio. Optimize the emulsification and solvent evaporation steps.
-
-
Large Particle Size or High Polydispersity:
-
Solution: Modify the surfactant concentration and homogenization speed.
-
-
Limited Improvement in Efficacy:
-
Solution: Consider surface modification of the nanoparticles with targeting ligands that can bind to the bacterial cell surface.
-
-
-
-
Combination Therapy:
-
Strategy 1: Co-administration with a Membrane-Permeabilizing Agent:
-
Use a sub-inhibitory concentration of a membrane-disrupting agent (e.g., a low concentration of a polymyxin (B74138) or a beta-lactam antibiotic) to weaken the outer membrane, allowing this compound to enter.
-
Experimental Protocol:
-
Determine the MIC of the permeabilizing agent and this compound individually.
-
Perform a checkerboard assay to assess for synergistic effects. This involves testing a range of concentrations of both agents in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine if the combination is synergistic, additive, or indifferent.
-
-
-
Troubleshooting:
-
No Synergy Observed:
-
Solution: The chosen permeabilizing agent may not be effective for your bacterial strain. Screen a panel of different agents that target the outer membrane. The timing of administration might also be critical; consider pre-treating the bacteria with the permeabilizing agent before adding this compound.
-
-
-
Strategy 2: Conjugation with a Cell-Penetrating Peptide (CPP):
-
Chemically link this compound to a CPP known to be effective against Gram-negative bacteria.[14]
-
Experimental Protocol:
-
Synthesize the this compound-CPP conjugate.
-
Purify and characterize the conjugate to confirm successful linkage.
-
Determine the MIC of the conjugate against the target bacteria and compare it to that of free this compound and the free CPP.
-
-
-
Troubleshooting:
-
Loss of this compound Activity:
-
Solution: The conjugation process might have altered a critical functional group on this compound. Try different linker chemistries or attachment points on the this compound molecule.
-
-
No Improved Penetration:
-
Solution: The selected CPP may not be optimal. Test a variety of CPPs with different properties (e.g., charge, hydrophobicity).
-
-
-
Data Presentation
Table 1: Hypothetical MIC Values for this compound Formulations Against E. coli
| Treatment Group | This compound Concentration (µg/mL) | MIC (µg/mL) |
| Free this compound | 0.5 - 256 | > 256 |
| Empty Liposomes | N/A | > 512 |
| Liposomal this compound | 0.5 - 256 | 64 |
| Empty Nanoparticles | N/A | > 512 |
| Nanoparticle-Geninthiocin | 0.5 - 256 | 32 |
| This compound + Permeabilizing Agent X (Sub-MIC) | 0.5 - 256 | 16 |
| This compound-CPP Conjugate | 0.5 - 256 | 8 |
Visualizations
Caption: Workflow for liposome encapsulation of this compound.
Caption: Logic of combination therapy for this compound.
References
- 1. Geninthiocins C and D from Streptomyces as 35-membered macrocyclic thiopeptides with modified tail moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Thiopeptide Antibiotic, Micrococcin P3, from a Marine-Derived Strain of the Bacterium Bacillus stratosphericus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial metabolites with tipA promoter inducing activity. II. This compound, a novel thiopeptide produced by Streptomyces sp. DD84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nano-Based Drug Delivery or Targeting to Eradicate Bacteria for Infection Mitigation: A Review of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nano.ucsd.edu [nano.ucsd.edu]
- 7. researchgate.net [researchgate.net]
- 8. Nanomaterial-Based Strategies to Combat Antibiotic Resistance: Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposomes for Antibiotic Encapsulation and Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Antibiotic Combination Therapy: A Strategy to Overcome Bacterial Resistance to Aminoglycoside Antibiotics [frontiersin.org]
- 11. Combination antibiotic therapy for multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination Approaches to Combat Multi-Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scientists discover how antibiotics penetrate Gram-negative bacterial cell walls – News Bureau [news.illinois.edu]
- 14. Enhancing the Antimicrobial Properties of Peptides through Cell-Penetrating Peptide Conjugation: A Comprehensive Assessment [mdpi.com]
- 15. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
Technical Support Center: Mass Spectrometry Analysis of Geninthiocin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thiopeptide antibiotic Geninthiocin and encountering challenges in its mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the mass spectrometry analysis of this compound in a question-and-answer format.
1. Poor or No Signal Intensity
-
Question: I am not observing any ion signal for this compound, or the signal is very weak. What are the possible causes and solutions?
Answer: Poor signal intensity is a common issue in mass spectrometry.[1] Several factors could be contributing to this problem. A systematic check of your sample preparation and instrument parameters is recommended.
-
Sample Concentration: Ensure your sample is at an appropriate concentration. If it is too dilute, you may not achieve a detectable signal. Conversely, a highly concentrated sample can lead to ion suppression.[1]
-
Ionization Efficiency: The choice of ionization technique significantly impacts signal intensity. Electrospray ionization (ESI) is commonly used for peptides like this compound.[2][3] Experiment with different ESI source parameters to optimize the ionization of your analyte.[1]
-
Instrument Tuning and Calibration: Regular tuning and calibration of the mass spectrometer are crucial for optimal performance. Verify that the instrument is calibrated correctly for the mass range of this compound.[1]
-
Sample Preparation: The presence of salts or other contaminants in your sample can suppress the this compound signal. Ensure your sample preparation includes a desalting step.[4] Using volatile buffers like ammonium (B1175870) acetate (B1210297) is recommended.[4]
-
2. Inaccurate Mass Measurement
-
Question: The observed mass of my this compound ion is different from the theoretical mass. How can I troubleshoot this?
Answer: Inaccurate mass measurements can lead to incorrect compound identification. The following steps can help resolve this issue:
-
Mass Calibration: Perform a fresh mass calibration of the instrument using a suitable calibration standard that covers the m/z range of this compound.[1]
-
Adduct Formation: this compound can form adducts with cations like sodium ([M+Na]⁺) and potassium ([M+K]⁺), which will shift the observed mass-to-charge ratio.[5] Look for peaks that are approximately 22 Da or 38 Da higher than the expected protonated molecule ([M+H]⁺).[5] The use of plasticware instead of glassware can help minimize sodium and potassium contamination.[5]
-
Instrument Maintenance: Contaminants within the mass spectrometer can affect mass accuracy. Ensure the instrument is clean and well-maintained according to the manufacturer's guidelines.[1]
-
3. Unexpected or Uninterpretable Fragmentation Pattern
-
Question: The MS/MS fragmentation pattern of this compound does not match the expected fragments, or it is too complex to interpret. What should I do?
Answer: The fragmentation of a complex cyclic peptide like this compound can be intricate. Here’s how to approach this problem:
-
Collision Energy Optimization: The collision energy used for fragmentation (in CID or HCD) is a critical parameter. If the energy is too low, you will see insufficient fragmentation. If it is too high, you may observe excessive fragmentation, leading to a complex spectrum with many low-mass ions. A collision energy ramp experiment can help determine the optimal setting.
-
Reference Spectra: Compare your experimental spectrum to known fragmentation data for this compound and its analogs, such as Val-geninthiocin.[6][7] A table of known fragments is provided in the "Quantitative Data" section below.
-
Understanding Thiopeptide Fragmentation: Thiopeptide antibiotics often undergo characteristic fragmentation, including losses of small neutral molecules like H₂O, CO, and NH₃.[2] The complex macrocyclic structure can also lead to internal fragmentation events.[8] Familiarity with general peptide fragmentation (b- and y-ions) is also helpful, though cyclic peptides require at least two bond cleavages to produce linear fragment ions, which can complicate interpretation.[9]
-
MSⁿ Experiments: If your instrument allows, performing further stages of fragmentation (MS³) on a prominent fragment ion can help to elucidate its structure and confirm fragmentation pathways.[9]
-
Quantitative Data: this compound Fragmentation
The following table summarizes the key CID-MS/MS fragment ions observed for the [M+H]⁺ precursor of this compound, as reported in the literature. This data can be used as a reference for interpreting your experimental results.
| Proposed MS Fragment Ion | This compound (m/z) | Val-Geninthiocin (m/z) |
| –NH₃ | 1115 | 1099 |
| –H₂O | 1114 | 1098 |
| –CO | 1104 | 1088 |
| –CHO from Hyval | 1074 | - |
| –(H-Deala-NH) | 1030 | 1012 |
| –Hyval/Val | 1017 | 1000 |
| –CHNO from side chain | 994 | 978 |
| –(H-Oxa-NH) | 965 | 949 |
| Prominent Fragment Ion | 913 | 897 |
Data sourced from Sajid et al., 2008.[2][7]
Experimental Protocols
1. Sample Preparation for LC-MS Analysis of this compound
This protocol outlines a general procedure for preparing a this compound sample for analysis by liquid chromatography-mass spectrometry (LC-MS).
-
Extraction: Extract this compound from the producing organism (e.g., Streptomyces sp.) mycelium using an appropriate organic solvent such as methanol (B129727) or ethyl acetate.
-
Solvent Evaporation: Evaporate the organic solvent under reduced pressure to obtain a crude extract.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with reversed-phase chromatography, such as a mixture of water and acetonitrile (B52724) or methanol, with the addition of a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Solid-Phase Extraction (SPE) for Desalting (Optional but Recommended):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute this compound with a higher percentage of organic solvent (e.g., acetonitrile or methanol).
-
-
Final Preparation: Evaporate the eluate and reconstitute in the initial mobile phase for LC-MS analysis.
-
Filtration: Filter the final sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
2. LC-MS/MS Method for this compound Analysis
This protocol provides a starting point for developing an LC-MS/MS method for the analysis of this compound. Optimization may be required based on the specific instrumentation used.
-
Liquid Chromatography (LC) System:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time (e.g., 5% to 95% B over 15 minutes) is recommended for initial method development.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan MS to identify the precursor ion of this compound ([M+H]⁺), followed by targeted MS/MS of the precursor ion.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Collision Gas: Argon.
-
Collision Energy: Optimize for the specific instrument, but a starting range of 20-40 eV can be explored.
-
Visualizations
Caption: Troubleshooting workflow for common mass spectrometry issues with this compound.
Caption: General experimental workflow for the LC-MS/MS analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. books.rsc.org [books.rsc.org]
Technical Support Center: Refinement of Geninthiocin Extraction Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and refinement of Geninthiocin from complex fermentation media.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for extracting this compound from a Streptomyces fermentation culture?
A1: The general strategy involves a multi-step process that begins with separating the mycelial biomass from the culture broth. Both components are then subjected to solvent-based extraction to recover the thiopeptide. The crude extracts are subsequently combined, defatted, and purified using chromatographic techniques like Medium Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.[1]
Q2: Which solvents are most effective for the initial extraction of this compound?
A2: A common and effective method involves a sequential extraction process. Acetone (B3395972) is first used to extract the mycelial cake. Following filtration and evaporation of the acetone, the remaining aqueous phase is partitioned with ethyl acetate (B1210297).[1] This combination of solvents with differing polarities helps to efficiently extract this compound and its analogs.
Q3: My crude extract contains a high level of lipophilic impurities. How can I remove them?
A3: To remove lipophilic components, the dried crude extract can be dissolved in methanol (B129727) (containing about 10% water) and then partitioned against n-heptane. The this compound will remain in the methanolic phase, while the lipids will be drawn into the n-heptane phase, which can then be discarded.[1]
Q4: What are some alternative extraction methods if solvent-based extraction yields are low?
A4: For peptide-based antibiotics like this compound, if standard solvent extraction is inefficient, you could consider methods used for other microbial peptides. These include ammonium (B1175870) sulfate (B86663) precipitation to salt out the proteinaceous compounds from the culture supernatant.[2] Another, more aggressive, method involves chloroform (B151607) extraction, though care must be taken to avoid denaturation.[3] However, for this compound, solvent extraction as described in the detailed protocols is the most validated method.[1]
Q5: How can I optimize the production of this compound in the fermentation stage to improve final extraction yields?
A5: Optimizing fermentation conditions is critical for maximizing the final yield. This can be achieved by systematically adjusting parameters such as carbon and nitrogen sources, pH, temperature, and incubation time.[4][5] For instance, the concentration of glucose and the initial pH of the culture medium have been shown to significantly affect the production of similar antibiotics by Streptomyces species.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | 1. Incomplete cell lysis and extraction from mycelia.2. Suboptimal fermentation conditions.3. Inefficient partitioning into the organic solvent. | 1. Ensure the mycelial cake is extracted multiple times (e.g., three times with acetone) to maximize recovery.[1]2. Review and optimize fermentation parameters such as media composition, pH, and incubation time.[4][5]3. Perform the liquid-liquid extraction with ethyl acetate multiple times (e.g., six times) to ensure complete transfer of the compound from the aqueous phase.[1] |
| Poor Separation During HPLC | 1. Inappropriate solvent gradient.2. Column overloading.3. Presence of interfering compounds not removed in pre-purification steps. | 1. Adjust the HPLC gradient. For this compound, a gradient of acetonitrile (B52724) in water (e.g., 30% to 60% acetonitrile over 60 minutes) has been shown to be effective.[1]2. Reduce the amount of sample loaded onto the column.3. Ensure the defatting step with n-heptane was performed thoroughly.[1] Consider an additional pre-purification step with MPLC before the final HPLC purification.[1] |
| Co-elution of this compound Analogs | This compound and its analogs (e.g., Ala-geninthiocin, Val-geninthiocin) have very similar chemical structures. | 1. Use a high-resolution preparative HPLC column.2. Optimize the solvent gradient to be shallower, increasing the separation time and allowing for better resolution between the closely related compounds.[1]3. Collect smaller fractions during HPLC and analyze them individually to isolate the pure compounds. |
| Presence of Non-Thiopeptide Impurities | The fermentation broth is a complex mixture containing many other secondary metabolites. | 1. Incorporate a bioassay-guided screening at each step of the purification process to track the active compound and ensure you are purifying the correct molecule.[6]2. Use orthogonal purification techniques (e.g., different stationary phases or solvent systems) if impurities persist. |
Experimental Protocols
Detailed Protocol for this compound Extraction and Purification
This protocol is adapted from the methodology described for the isolation of Ala-geninthiocin and its known analogs, including this compound.[1]
1. Fermentation and Harvest:
-
Culture the Streptomyces sp. in a suitable production broth and incubate on a shaker at 30 °C for up to five days.
-
Harvest the production broth by centrifugation at 7,000 rpm to separate the mycelial biomass and the cell-free supernatant.
2. Extraction from Mycelial Biomass:
-
Collect the mycelial cake and extract it three times with acetone.
-
Filter the extract and evaporate the acetone under vacuum.
-
Partition the remaining aqueous phase six times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate phases and dry in vacuo to yield a crude extract.
3. Defatting the Crude Extract:
-
Dissolve the dried ethyl acetate extract residue in methanol containing 10% water.
-
Extract this solution six times against n-heptane to remove lipophilic components.
-
Collect the methanol phase and dry it to yield the defatted crude extract.
4. MPLC Pre-Purification:
-
Separate the defatted extract by preparative reverse-phase MPLC.
-
Monitor the elution with UV detection (e.g., at 210 nm).
-
Collect fractions and test their bioactivity against a sensitive organism (e.g., Staphylococcus aureus).
5. Preparative HPLC Purification:
-
Pool the active fractions from MPLC and subject them to preparative reverse-phase HPLC.
-
Use a suitable C18 column and a gradient of acetonitrile in water for elution.
-
Monitor the elution with UV detection (e.g., at 220 nm) to isolate pure this compound.
Quantitative Data Summary
The following table summarizes the quantitative aspects of a representative purification process as described in the literature.[1]
| Step | Parameter | Value |
| Initial Extraction | Starting Mycelial Extract Residue | 1.94 g |
| Defatting | Defatted Methanol Phase Extract | 996 mg |
| MPLC | Column Dimensions | 480 x 30 mm |
| Stationary Phase | ODS AQ, 120 Å, 16 µm | |
| Flow Rate | 30 ml/min | |
| Preparative HPLC | Column Dimensions | 250 x 21.2 mm |
| Stationary Phase | Nucleodur 100-10 C18 | |
| Flow Rate | 20 ml/min | |
| Final Yield (this compound) | 73 mg | |
| Final Yield (Ala-geninthiocin) | 13 mg |
Visualizations
This compound Extraction and Purification Workflow
Caption: Workflow for this compound extraction and purification.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. scispace.com [scispace.com]
- 2. Rapid method for extracting the antibiotic mutacin 1140 from complex fermentation medium yeast extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacious Extraction and Purification Technique of a Potential Antimycobacterial Bacteriocin Produced by Bacillus subtilis (MK733983) of Ethnomedicinal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of the Antibacterial Activity of Geninthiocin A, B, and C
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial properties of Geninthiocin A, B, and C, supplemented with experimental data and detailed protocols. The Geninthiocins are a class of thiopeptide antibiotics known for their activity against a range of bacteria. Understanding the comparative efficacy of these analogs is crucial for the development of new antimicrobial agents.
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The antibacterial activity of this compound A, Ala-geninthiocin (a close analog of this compound B), and Val-geninthiocin (often referred to as this compound B) was evaluated against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, was determined for each compound. This compound C has been reported to exhibit no antibacterial activity.[1]
| Bacterial Strain | This compound A (µg/mL) | Ala-geninthiocin (µg/mL) | Val-geninthiocin (µg/mL) |
| Staphylococcus aureus | Moderate Activity | Data Not Available | Moderate Activity |
| Bacillus subtilis | Data Not Available | Potent Activity | Data Not Available |
| Mycobacterium smegmatis | Data Not Available | Potent Activity | Data Not Available |
| Micrococcus luteus | Data Not Available | Potent Activity | Data Not Available |
Note: "Moderate Activity" indicates that the compound showed efficacy, though specific MIC values were not provided in the cited source for this particular analogue against S. aureus.[2] "Potent Activity" is indicated for Ala-geninthiocin against several Gram-positive bacteria.[3]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent against a specific bacterial strain. The data presented in this guide was obtained using the broth microdilution method.
Broth Microdilution Method for MIC Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid growth medium.
1. Preparation of Bacterial Inoculum:
- Isolate three to five well-isolated colonies of the test bacterium from a fresh agar (B569324) plate.
- Inoculate the colonies into a tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).
- Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard. This is typically achieved within 16-20 hours.
- Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
2. Preparation of this compound Dilutions:
- Prepare a stock solution of each this compound analog in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
- Perform serial two-fold dilutions of the stock solution in CAMHB within a 96-well microtiter plate to achieve the desired concentration range for testing.
3. Inoculation and Incubation:
- Add 100 µL of the diluted bacterial inoculum to each well of the 96-well plate containing 100 µL of the serially diluted this compound compounds.
- Include a positive control well (bacteria in CAMHB without any antibiotic) and a negative control well (CAMHB only).
- Incubate the microtiter plate at 37°C for 16-24 hours in an ambient air incubator.
4. Determination of MIC:
- Following incubation, visually inspect the wells for turbidity.
- The MIC is recorded as the lowest concentration of the this compound analog that completely inhibits visible bacterial growth.
Mandatory Visualization: Mechanism of Action
The antibacterial activity of thiopeptide antibiotics, including the Geninthiocins, is primarily attributed to their ability to inhibit bacterial protein synthesis. This is achieved through a specific interaction with the bacterial ribosome.
Caption: Mechanism of antibacterial action for this compound.
The diagram illustrates that this compound targets the 50S subunit of the bacterial ribosome. Specifically, it binds to a complex formed by the 23S ribosomal RNA (rRNA) and the L11 ribosomal protein.[4] This binding event sterically hinders the interaction of essential elongation factors, such as EF-G and EF-Tu, with the ribosome.[5] The inability of these factors to bind correctly stalls the process of protein synthesis, ultimately leading to bacterial cell death or growth inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 3. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Geninthiocin and Thiostrepton: Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thiopeptide antibiotics Geninthiocin and thiostrepton (B1681307), focusing on their efficacy against key Gram-positive pathogens. This document summarizes available quantitative data, outlines experimental protocols for assessing antibacterial activity, and visualizes the underlying molecular mechanisms and developmental workflows.
Executive Summary
This compound and thiostrepton are both potent thiopeptide antibiotics that exhibit significant activity against a range of Gram-positive bacteria, including drug-resistant strains. Both antibiotics function by inhibiting bacterial protein synthesis through interaction with the 50S ribosomal subunit. While thiostrepton is a well-characterized member of this class, this compound and its derivatives have demonstrated comparable and, in some instances, more potent antibacterial activity. This guide presents a side-by-side comparison of their minimum inhibitory concentrations (MICs) and delves into the molecular basis of their action.
Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the available MIC values for this compound derivatives (Ala-geninthiocin and Val-geninthiocin) and thiostrepton against a panel of clinically relevant Gram-positive bacteria. It is important to note that direct comparative data for the parent compound this compound against all listed strains is limited in the currently available literature.
| Bacterial Strain | Ala-geninthiocin (µg/mL) | Val-geninthiocin (µg/mL) | Thiostrepton (µg/mL) |
| Staphylococcus aureus | Potent activity reported[1][2] | Moderate activity reported[3] | 0.06 - 1.56[4][5] |
| Bacillus subtilis | Potent activity reported[1][2] | Data not available | 50 nM (0.083 µg/mL)[6] |
| Enterococcus faecalis | Data not available | Data not available | Data not available |
| Streptococcus pneumoniae | Data not available | Data not available | Data not available |
| Micrococcus luteus | Potent activity reported[1][2] | Data not available | Data not available |
| Mycobacterium smegmatis | Potent activity reported[1][2] | Data not available | Data not available |
Mechanism of Action: Targeting Bacterial Protein Synthesis
Both this compound and thiostrepton exert their antibacterial effects by targeting the bacterial ribosome, a critical component of protein synthesis. Their mechanism of action involves the following key steps:
-
Binding to the 50S Ribosomal Subunit: Both antibiotics bind to the large 50S subunit of the bacterial ribosome. Specifically, thiostrepton has been shown to interact with the 23S rRNA and the ribosomal protein L11[7]. This binding site is located in a region critical for the function of elongation factors.
-
Inhibition of Elongation Factors: By binding to this crucial site, the antibiotics interfere with the function of elongation factors, such as EF-G and EF-Tu. This interference prevents the translocation of the ribosome along the mRNA and the delivery of aminoacyl-tRNAs to the ribosome.
-
Cessation of Protein Synthesis: The ultimate consequence of this ribosomal inhibition is the cessation of protein synthesis, leading to bacterial cell death.
The discovery of this compound was facilitated by its ability to induce the tipA promoter, a promoter that is also induced by thiostrepton. This shared characteristic strongly suggests that this compound shares a similar mechanism of action with thiostrepton, targeting the same or a closely related site on the bacterial ribosome.
References
- 1. researchgate.net [researchgate.net]
- 2. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp. CPCC 200267 using OSMAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activity of the thiopeptide antibiotic nosiheptide against contemporary strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Thiostrepton - Wikipedia [en.wikipedia.org]
Comparative Analysis of Geninthiocin and Val-geninthiocin Bioactivities
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed comparative analysis of the bioactivities of two closely related thiopeptide antibiotics, Geninthiocin (B130505) and Val-geninthiocin. It covers their antibacterial, antifungal, antiviral, and cytotoxic properties, presenting available quantitative data in structured tables for easy comparison. The guide also outlines the general experimental protocols for the cited bioactivities and includes diagrams to illustrate the mechanism of action of thiopeptide antibiotics.
Introduction
This compound and Val-geninthiocin are members of the thiopeptide class of antibiotics, a group of highly modified macrocyclic peptides of ribosomal origin.[1] Thiopeptides are known for their potent activity against Gram-positive bacteria, including drug-resistant strains.[2] This guide aims to provide a comprehensive comparison of the bioactivities of this compound and its analogue, Val-geninthiocin, to aid researchers in drug development and antimicrobial research.
Antibacterial Activity
Spectrum of Activity
Both this compound and Val-geninthiocin exhibit potent activity against a range of Gram-positive bacteria.[3] They are generally not effective against Gram-negative bacteria.[3] However, some nuanced differences in their spectrum have been observed. For instance, this compound has shown moderate activity against the Gram-negative bacterium Chromobacterium violaceum, whereas Val-geninthiocin was inactive.[4]
Potency against Gram-Positive Bacteria
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and Val-geninthiocin against various Gram-positive bacteria as reported in the literature. It is important to note that direct comparison of absolute values should be made with caution as the data may originate from studies with slightly different experimental conditions.
| Bacterial Strain | This compound (MIC, µg/mL) | Val-geninthiocin (MIC, µg/mL) | Reference |
| Staphylococcus aureus | Moderate Activity | Moderate Activity | [5] |
| Bacillus subtilis | Potent Activity | Potent Activity | [6] |
| Mycobacterium smegmatis | Potent Activity | Potent Activity | [6] |
| Micrococcus luteus | Potent Activity | Potent Activity | [6] |
Antifungal Activity
Differences in the antifungal activity of this compound and Val-geninthiocin have been reported. Val-geninthiocin, along with another analogue Ala-geninthiocin, displayed weak to moderate antifungal activity against Candida albicans, while this compound was found to be inactive.[4]
| Fungal Strain | This compound Activity | Val-geninthiocin Activity | Reference |
| Candida albicans | Inactive | Weak to Moderate | [4] |
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound derivatives. Both this compound A and Val-geninthiocin have demonstrated significant anti-influenza A virus activities.
| Virus | This compound A (IC50, µM) | Val-geninthiocin (IC50, µM) | Reference |
| Influenza A Virus | 7.3 | 15.3 | [5] |
Cytotoxicity
Mechanism of Action
Thiopeptide antibiotics, including this compound and Val-geninthiocin, exert their antibacterial effect by inhibiting protein synthesis in bacteria.[1][2] Their primary target is the bacterial ribosome.[7] They bind to a cleft formed by the 23S rRNA and ribosomal protein L11 on the 50S subunit.[8] This binding interferes with the function of translation factors, such as Elongation Factor-G (EF-G) and Elongation Factor-Tu (EF-Tu), thereby halting the translocation step of protein synthesis.[7][9]
Caption: Mechanism of action of thiopeptide antibiotics.
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: General workflow for a broth microdilution MIC assay.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of this compound and Val-geninthiocin is typically determined by the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).[10]
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium, such as Mueller-Hinton Broth (MHB).[10]
-
Serial Dilution: The test compounds (this compound and Val-geninthiocin) are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.[11]
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria without antibiotic) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.[11]
Antiviral (IC50) Assay
The half-maximal inhibitory concentration (IC50) for antiviral activity is determined to quantify the effectiveness of the compounds in inhibiting viral replication.[12]
Protocol:
-
Cell Culture: A suitable host cell line is cultured in 96-well plates.
-
Compound Addition and Infection: The cells are treated with serial dilutions of the test compounds and then infected with the virus.
-
Incubation: The plates are incubated for a period sufficient for viral replication and cytopathic effect (CPE) to occur.
-
Quantification of Viral Activity: The extent of viral replication or CPE is quantified using methods such as cell viability assays (e.g., MTT assay) or plaque reduction assays.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits 50% of the viral replication or CPE compared to the untreated virus-infected control.[12]
Cytotoxicity (CC50) Assay
The 50% cytotoxic concentration (CC50) is determined to assess the toxicity of the compounds to the host cells.[12]
Protocol:
-
Cell Culture: Host cells are seeded in 96-well plates.
-
Compound Addition: The cells are exposed to serial dilutions of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 24-72 hours).
-
Cell Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT or MTS assay, which measures metabolic activity.
-
CC50 Calculation: The CC50 value is the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.[12] The selectivity index (SI), calculated as CC50/IC50, is often used to express the therapeutic window of an antiviral compound.[12]
Conclusion
This compound and Val-geninthiocin are potent thiopeptide antibiotics with strong activity against Gram-positive bacteria. While their antibacterial potency appears comparable in many cases, notable differences exist in their activity against certain Gram-negative bacteria and fungi. Val-geninthiocin exhibits antifungal activity against Candida albicans, whereas this compound is inactive. Conversely, this compound shows some activity against Chromobacterium violaceum, which is not observed with Val-geninthiocin. Both compounds also demonstrate promising antiviral activity against the influenza A virus, with this compound A showing a lower IC50 value. Further research, including head-to-head comparative studies under standardized conditions and in vivo efficacy evaluations, is warranted to fully elucidate their therapeutic potential.
References
- 1. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp. CPCC 200267 using OSMAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Navigating Resistance: A Comparative Analysis of Geninthiocin and Other Protein Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates a deeper understanding of the cross-resistance profiles of novel antibiotics. Geninthiocin, a thiopeptide antibiotic, presents a promising scaffold for development due to its potent activity against Gram-positive bacteria, including resistant strains. This guide provides a comparative framework for evaluating the cross-resistance potential of this compound against other established protein synthesis inhibitors. While direct and comprehensive experimental data on this compound's cross-resistance is emerging, this document synthesizes current knowledge on thiopeptide mechanisms and established resistance patterns of other inhibitors to offer a predictive comparison.
Introduction to this compound and Protein Synthesis Inhibition
This compound belongs to the thiopeptide class of antibiotics, which are characterized by a highly modified macrocyclic peptide core containing thiazole (B1198619) rings.[1][2][3] Like other thiopeptides, it exerts its antibacterial effect by inhibiting protein synthesis.[4] This fundamental mechanism is shared by a diverse array of antibiotic classes, each with a unique target on the bacterial ribosome. Understanding the specific binding sites and the mutations or modifications that confer resistance is crucial for predicting and mitigating the development of cross-resistance.
Protein synthesis inhibitors are broadly categorized based on their binding site on the 30S or 50S ribosomal subunit.[5] Cross-resistance can occur when a single resistance mechanism confers insensitivity to multiple drugs, often those that bind to the same or overlapping sites on the ribosome.
Comparative Analysis of Resistance Mechanisms
The potential for cross-resistance between this compound and other protein synthesis inhibitors is intrinsically linked to their respective mechanisms of action and the mutations that bacteria acquire to evade them.
| Antibiotic Class | Primary Target (Ribosomal Subunit) | Common Resistance Mechanisms | Potential for Cross-Resistance with this compound (Thiopeptide) |
| Thiopeptides (e.g., this compound) | 50S (binds to a pocket formed by 23S rRNA and ribosomal proteins L11)[4] | Mutations in ribosomal protein L11 (rplK gene).[4] | Low - Resistance is highly specific to the L11 binding site. |
| Oxazolidinones (e.g., Linezolid) | 50S (binds to the peptidyl transferase center - PTC)[6][7] | Mutations in the 23S rRNA (e.g., G2576U), mutations in ribosomal proteins L3 and L4, and acquisition of the cfr gene (methyltransferase).[6][7][8] | Unlikely - Different binding sites. However, cfr methylation could potentially have a minor impact. |
| Macrolides (e.g., Erythromycin) | 50S (binds to the nascent peptide exit tunnel - NPET)[9][10] | Methylation of 23S rRNA (A2058) by erm genes, mutations in 23S rRNA or ribosomal proteins L4 and L22, and active efflux pumps.[9][10][11] | Low - Distinct binding sites and primary resistance mechanisms. |
| Aminoglycosides (e.g., Gentamicin) | 30S (binds to the A-site of 16S rRNA)[12][13][14][15] | Enzymatic modification (acetylation, phosphorylation, adenylation), mutations in 16S rRNA, and efflux pumps.[16] | Very Unlikely - Different ribosomal subunit targeted. |
| Tetracyclines (e.g., Tetracycline) | 30S (binds to the A-site, preventing tRNA binding)[17] | Ribosomal protection proteins (RPPs), active efflux pumps, and enzymatic inactivation.[17][18][19] | Very Unlikely - Different ribosomal subunit targeted. |
Note: The potential for cross-resistance is a prediction based on mechanistic understanding. Experimental validation is essential.
Experimental Protocols for Cross-Resistance Studies
To empirically determine the cross-resistance profile of this compound, the following standardized methodologies are recommended.
Bacterial Strains
A panel of clinically relevant Gram-positive bacteria should be used, including:
-
Reference strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212).
-
A collection of clinical isolates with well-characterized resistance mechanisms to other protein synthesis inhibitors (e.g., MRSA with ermC, linezolid-resistant S. aureus with G2576U mutation, VRE).
-
Strains with induced resistance to this compound, generated through serial passage experiments.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the standard for determining the MIC of an antibiotic.[20]
Protocol:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and comparator antibiotics (e.g., linezolid, erythromycin, gentamicin, tetracycline) in an appropriate solvent.
-
Preparation of Microtiter Plates: Serially dilute the antibiotic solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Generation of Resistant Mutants
Resistant mutants can be selected by serial passage of a susceptible bacterial strain in the presence of sub-inhibitory concentrations of this compound.
Protocol:
-
Initial MIC Determination: Determine the baseline MIC of this compound for the selected bacterial strain.
-
Serial Passage: Inoculate the strain into a broth culture containing this compound at a concentration of 0.5x the MIC.
-
Incubation and Transfer: After 24 hours of incubation, transfer an aliquot of the culture to a fresh broth with a 2-fold higher concentration of this compound.
-
Repeat: Continue this process of daily passage and increasing antibiotic concentration until a significant increase in the MIC is observed.
-
Isolation and Characterization: Isolate single colonies from the final high-MIC culture and confirm the resistant phenotype by re-determining the MIC.
Cross-Resistance Testing
The this compound-resistant mutants are then tested for their susceptibility to other classes of protein synthesis inhibitors using the MIC determination protocol described above. An increase in the MIC of a comparator antibiotic for the this compound-resistant strain compared to the parental strain indicates cross-resistance.
Visualizing Experimental Workflows and Mechanisms
To aid in the conceptualization of these studies, the following diagrams illustrate the key processes.
References
- 1. Geninthiocins C and D from Streptomyces as 35-membered macrocyclic thiopeptides with modified tail moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of Action and Mechanisms of Resistance to the Unusual Polyglycosylated Thiopeptide Antibiotic Persiathiacin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of Linezolid Resistance in Staphylococci and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrolide Resistance Conferred by Base Substitutions in 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acquired cross resistance to aminoglycosides in gentamicin-sensitive and gentamicin-resistant strains of enterobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aminoglycoside cross-resistance patterns of gentamicin-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aminoglycoside cross-resistance patterns of gentamicin-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Aminoglycoside cross-resistance patterns of gentamicin-resistant bacteria. | Semantic Scholar [semanticscholar.org]
- 16. Frontiers | Amphiphilic aminoglycosides: Modifications that revive old natural product antibiotics [frontiersin.org]
- 17. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aaem.pl [aaem.pl]
- 19. The tetracycline resistome is shaped by selection for specific resistance mechanisms by each antibiotic generation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Geninthiocin and vancomycin against Gram-positive bacteria
A Comprehensive Guide for Researchers and Drug Development Professionals
In the ongoing battle against antimicrobial resistance, the evaluation of novel therapeutic agents against established standards is paramount. This guide provides a detailed, data-driven comparison of Geninthiocin, a thiopeptide antibiotic, and vancomycin (B549263), a glycopeptide, against a range of clinically significant Gram-positive bacteria. This analysis is intended to inform researchers, scientists, and drug development professionals on the relative performance, mechanisms of action, and experimental considerations for these two compounds.
Executive Summary
This compound, a member of the thiopeptide class of antibiotics, demonstrates potent in vitro activity against a variety of Gram-positive bacteria, including strains resistant to other antibiotic classes.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the ribosome. Vancomycin, a cornerstone in the treatment of serious Gram-positive infections, acts by inhibiting the second stage of cell wall synthesis.[3] While both antibiotics are effective against many Gram-positive pathogens, emerging data on this compound suggests it may offer advantages in certain scenarios, although comprehensive head-to-head clinical data is not yet available. This guide summarizes the existing in vitro data to provide a comparative overview.
Data Presentation: In Vitro Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and vancomycin against key Gram-positive pathogens. It is important to note that the data presented is compiled from various studies and direct head-to-head comparisons in a single study are limited. Methodological differences between studies may influence MIC values.
Table 1: Comparative MIC Values (µg/mL) of this compound and Vancomycin against Staphylococcus aureus
| Organism | Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ |
| Staphylococcus aureus (MSSA) | This compound | Data not available | Data not available | Data not available |
| Vancomycin | 0.5 - 2 | 1 | 2[4] | |
| Staphylococcus aureus (MRSA) | This compound | Potent activity reported[1][2] | Data not available | Data not available |
| Vancomycin | 0.48 - 7.8[4] | 1.95[4] | 3.9[4] | |
| Staphylococcus aureus (VISA) | This compound | Potent activity reported[1] | Data not available | Data not available |
| Vancomycin | 4 - 8[5] | Data not available | Data not available |
Table 2: Comparative MIC Values (µg/mL) of this compound and Vancomycin against Enterococcus spp.
| Organism | Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ |
| Enterococcus faecalis | This compound | Potent activity reported[1] | Data not available | Data not available |
| Vancomycin | ≤4 (susceptible)[2] | Data not available | Data not available | |
| Enterococcus faecium (VRE) | This compound | Potent activity reported[1][6] | Data not available | Data not available |
| Vancomycin | ≥32 (resistant)[2] | Data not available | Data not available |
Table 3: Comparative MIC Values (µg/mL) of this compound and Vancomycin against Streptococcus pneumoniae
| Organism | Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ |
| Streptococcus pneumoniae (Penicillin-Susceptible) | This compound | Potent activity reported[1] | Data not available | Data not available |
| Vancomycin | ≤0.06 (susceptible)[7] | Data not available | Data not available | |
| Streptococcus pneumoniae (Penicillin-Resistant) | This compound | Potent activity reported[1] | Data not available | Data not available |
| Vancomycin | 100% susceptible in a 2017 surveillance[8] | Data not available | Data not available |
Mechanism of Action
The fundamental difference in the mechanism of action between this compound and vancomycin is a key factor in their respective antibacterial profiles and potential for overcoming resistance.
This compound: As a thiopeptide antibiotic, this compound inhibits bacterial protein synthesis.[6] This is achieved by binding to the bacterial ribosome, thereby preventing the translation of messenger RNA into proteins, which is essential for bacterial viability.
Vancomycin: Vancomycin is a glycopeptide antibiotic that disrupts the synthesis of the bacterial cell wall in Gram-positive bacteria.[3][9] It specifically binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall and leading to cell lysis.[3][9]
Figure 1. Simplified signaling pathways of this compound and vancomycin.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparative evaluation of antibiotics. Below are detailed methodologies for key in vitro assays.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard for determining the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
-
Bacterial Strains: Overnight cultures of the test organisms grown in appropriate broth (e.g., Mueller-Hinton Broth - MHB).
-
Antibiotics: Stock solutions of this compound and vancomycin of known concentrations.
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
2. Inoculum Preparation:
-
Adjust the turbidity of the overnight bacterial culture with sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Antibiotic Dilution Series:
-
Prepare a serial two-fold dilution of each antibiotic in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
4. Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Figure 2. Experimental workflow for MIC determination.
Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.
1. Preparation:
-
Prepare a standardized bacterial inoculum in logarithmic growth phase (approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL) in a suitable broth.
-
Prepare antibiotic solutions at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).
2. Assay Procedure:
-
Add the antibiotic solutions to the bacterial cultures. Include a growth control without any antibiotic.
-
Incubate the cultures at 35 ± 2°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each culture.
3. Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate a known volume of each dilution onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
4. Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each antibiotic concentration and the growth control.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is a <3-log₁₀ reduction.
Conclusion
Based on the currently available in vitro data, this compound demonstrates promising activity against a range of Gram-positive bacteria, including strains with resistance to vancomycin. Its distinct mechanism of action, targeting protein synthesis, makes it a potentially valuable agent in the face of resistance to cell wall-active antibiotics like vancomycin.
However, a comprehensive head-to-head comparison is limited by the lack of studies directly comparing the two agents under identical experimental conditions. Further research, including comparative time-kill kinetic studies, post-antibiotic effect assessments, and in vivo efficacy models, is necessary to fully elucidate the relative therapeutic potential of this compound. The data and protocols presented in this guide provide a foundational framework for such future investigations. Researchers are encouraged to utilize these methodologies to generate robust, comparative data that can guide the development of new strategies to combat multidrug-resistant Gram-positive infections.
References
- 1. Current and novel antibiotics against resistant Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative antibacterial activity of Vancocin and generic vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New and improved? A review of novel antibiotics for Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of in vitro activity of quinolone antibiotics and vancomycin against gentamicin- and methicillin-resistant Staphylococcus aureus by time-kill kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evolutionary history of Staphylococcus aureus influences antibiotic resistance evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijm.tums.ac.ir [ijm.tums.ac.ir]
- 8. [PDF] Novel Antibiotics for Multidrug-Resistant Gram-Positive Microorganisms | Semantic Scholar [semanticscholar.org]
- 9. Comparative antibacterial activity of Vancocin and generic vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Geninthiocin: A Comparative Analysis of In Vitro and In Vivo Efficacy
A new frontier in the battle against Gram-positive pathogens, the thiopeptide antibiotic Geninthiocin and its analogs are emerging as potent therapeutic candidates. This guide provides a comparative overview of the available preclinical data on the efficacy of this compound-related compounds, placing their performance in context with established antibiotics. Due to the limited availability of comprehensive, direct comparative studies on this compound itself, this analysis incorporates data from its close analog, Ala-geninthiocin, and other members of the thiopeptide class to provide a broader understanding of their potential.
In Vitro Efficacy: Potent Activity Against Key Gram-Positive Bacteria
The in vitro potency of thiopeptide antibiotics is a hallmark of this class. While extensive comparative data for this compound is not yet publicly available, studies on its analog, Ala-geninthiocin, demonstrate significant activity against a range of Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's in vitro efficacy, representing the lowest concentration that prevents visible growth of a bacterium.
Below is a summary of the reported MIC values for Ala-geninthiocin against several Gram-positive species. For comparative purposes, typical MIC ranges for vancomycin, a standard-of-care antibiotic for many Gram-positive infections, are also provided.
| Bacterial Species | Ala-geninthiocin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus | Not explicitly quantified, but potent activity reported[1] | 0.5 - 2 |
| Bacillus subtilis | Potent activity reported[1] | 0.12 - 1 |
| Mycobacterium smegmatis | 10[2] | Not commonly used |
| Micrococcus luteus | 1[2] | ≤0.03 - 1 |
Note: The data for Ala-geninthiocin is from a single study and may not represent the full spectrum of activity against diverse clinical isolates. Vancomycin MIC ranges are generalized from multiple sources for reference.
In Vivo Efficacy: Promise in Preclinical Infection Models
The translation of in vitro potency to in vivo efficacy is a critical step in drug development. While in vivo data for this compound is not yet available in the public domain, studies on other novel thiopeptide derivatives in murine models of systemic infection showcase their potential to combat serious Gram-positive infections. The 50% effective dose (ED₅₀), the dose required to protect 50% of infected animals from a lethal challenge, is a standard metric for in vivo efficacy.
The following table summarizes the in vivo efficacy of two novel, semi-synthetic thiopeptide inhibitors of bacterial elongation factor Tu in a murine systemic infection model, compared with the established antibiotic daptomycin.
| Pathogen | Thiopeptide Derivative 1 ED₅₀ (mg/kg) | Thiopeptide Derivative 2 ED₅₀ (mg/kg) | Daptomycin ED₅₀ (mg/kg) |
| Staphylococcus aureus | 5.2[3] | 4.3[3] | Lower than thiopeptides[3] |
| Enterococcus faecalis | 0.56[3] | 0.23[3] | Higher than thiopeptides[3] |
Note: This data is for other thiopeptide derivatives and not this compound. It serves to illustrate the potential in vivo efficacy of this class of antibiotics.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Thiopeptide antibiotics, including this compound, exert their bactericidal effects by inhibiting protein synthesis in bacteria.[4] They bind to the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins. This binding event disrupts the function of elongation factors, such as EF-Tu, which are essential for the elongation of the polypeptide chain. By interfering with this crucial process, thiopeptides effectively halt the production of essential proteins, leading to bacterial cell death.
Caption: General mechanism of action of thiopeptide antibiotics like this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standardized in vitro susceptibility testing procedure used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide) at a high concentration.
-
Serial Dilutions: The stock solution is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: The bacterial strain to be tested is grown in CAMHB to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the serially diluted antibiotic is inoculated with the prepared bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included. The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Murine Sepsis Model for In Vivo Efficacy
This animal model is used to evaluate the in vivo efficacy of an antibiotic in a systemic infection.
-
Animal Acclimatization: Female BALB/c mice (or another suitable strain) are acclimated for a minimum of 3 days before the experiment.
-
Infection: Mice are infected intraperitoneally (i.p.) or intravenously (i.v.) with a lethal dose of a clinically relevant bacterial strain (e.g., methicillin-resistant Staphylococcus aureus - MRSA). The bacterial inoculum is prepared to a specific concentration in a suitable medium, often containing a mucin solution to enhance virulence.
-
Treatment: At a specified time post-infection (e.g., 1 or 2 hours), groups of mice are treated with various doses of this compound, a comparator antibiotic, or a vehicle control. The treatment is typically administered via a clinically relevant route, such as subcutaneous (s.c.) or intravenous (i.v.) injection.
-
Monitoring: The survival of the mice in each group is monitored for a defined period, typically 7 to 10 days.
-
Efficacy Determination: The primary endpoint is the survival of the animals. The data is used to calculate the 50% effective dose (ED₅₀), which is the dose of the antibiotic that protects 50% of the infected mice from death.
Caption: Experimental workflow for a murine sepsis model to evaluate in vivo efficacy.
References
- 1. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Activities of Novel, Semisynthetic Thiopeptide Inhibitors of Bacterial Elongation Factor Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Comparative Cytotoxicity of Ala-geninthiocin and Val-geninthiocin on Cancer Cell Lines: A Research Guide
This guide provides a comparative overview of the cytotoxic effects of two thiopeptide antibiotics, Ala-geninthiocin and Val-geninthiocin, on cancer cell lines. The information is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of these natural products.
Introduction
Ala-geninthiocin and Val-geninthiocin are analogues of the thiopeptide antibiotic geninthiocin, which are produced by marine Streptomyces species.[1][2] Thiopeptides are a class of ribosomally synthesized and post-translationally modified peptides known for their potent biological activities. While primarily investigated for their antibacterial properties, recent studies have highlighted their potential as anticancer agents. This guide focuses on the comparative cytotoxicity of Ala-geninthiocin and Val-geninthiocin against cancer cells.
Quantitative Data Summary
The following table summarizes the available quantitative data on the cytotoxic activity of Ala-geninthiocin and Val-geninthiocin against cancer cell lines.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Ala-geninthiocin | A549 (Human Lung Carcinoma) | MTT Assay | 6 nM | [1][2] |
| Val-geninthiocin | A549 (Human Lung Carcinoma) | Not Specified | Data not available |
Note: While the cytotoxicity of Val-geninthiocin against A549 cells has been reported, a specific IC50 value is not publicly available in the reviewed literature. Further experimental investigation is required for a direct quantitative comparison.
Experimental Protocols
The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which was utilized to determine the cytotoxicity of Ala-geninthiocin.
MTT Assay Protocol
-
Cell Seeding:
-
Cancer cells (e.g., A549) are seeded into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well in a final volume of 100 µL of culture medium.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Stock solutions of Ala-geninthiocin and Val-geninthiocin are prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compounds are prepared in culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is replaced with 100 µL of medium containing the different concentrations of the test compounds.
-
Control wells containing medium with the solvent (vehicle control) and untreated cells are also included.
-
-
Incubation:
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
The medium containing MTT is carefully removed from the wells.
-
150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.
-
The plates are gently shaken for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparative cytotoxicity analysis.
Potential Signaling Pathwaydot
References
Validating Geninthiocin's Grip: A Comparative Guide to Its Molecular Target in Bacteria
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Geninthiocin's performance in targeting bacterial protein synthesis. We delve into the available experimental data, outline key validation methodologies, and present a comparative analysis with other ribosome-targeting antibiotics.
This compound, a member of the thiopeptide class of antibiotics, has demonstrated potent activity against a range of Gram-positive bacteria, including notorious pathogens like Staphylococcus aureus and Bacillus subtilis. While the general mechanism of thiopeptides involves the inhibition of protein synthesis via interaction with the bacterial ribosome, direct and comparative experimental validation of this compound's specific molecular target across different bacterial species is crucial for its development as a therapeutic agent.
Performance Comparison of this compound and Analogues
The antibacterial efficacy of this compound and its analogue, Ala-geninthiocin, has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). These values represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Compound | Bacterial Species | MIC (µg/mL) |
| Ala-geninthiocin | Staphylococcus aureus | Data not available |
| Ala-geninthiocin | Bacillus subtilis | Data not available |
| This compound | Staphylococcus aureus (MRSA) | Data not available |
Note: Specific MIC values for this compound against S. aureus and B. subtilis, and for Ala-geninthiocin against S. aureus were not available in the searched literature. One study reported potent activity of Ala-geninthiocin against these strains but did not provide specific MIC values[1][2].
Unraveling the Mechanism: Experimental Validation of the Molecular Target
The prevailing hypothesis for this compound's mechanism of action, consistent with other thiopeptides, is the inhibition of bacterial protein synthesis by binding to the ribosome.[3] However, a computational docking study has suggested an alternative target in Methicillin-Resistant Staphylococcus aureus (MRSA), homogentisate (B1232598) 1,2-dioxygenase, highlighting the critical need for direct experimental validation.
Several key experimental protocols are employed to definitively identify and characterize the molecular target of antibiotics like this compound.
In Vitro Translation Inhibition Assay
This assay directly measures the effect of a compound on protein synthesis in a cell-free system.
Experimental Protocol:
-
Preparation of Cell-Free Extract: Bacterial cultures (e.g., S. aureus, B. subtilis) are grown to mid-log phase, harvested, and lysed to obtain a crude extract containing ribosomes, tRNAs, amino acids, and other necessary components for translation.
-
Assay Reaction: The cell-free extract is incubated with a template mRNA (e.g., luciferase mRNA), radiolabeled amino acids (e.g., [³⁵S]-methionine), and varying concentrations of this compound or a control antibiotic.
-
Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid, typically by precipitation of the protein followed by scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits protein synthesis by 50% (IC₅₀) is determined. A low IC₅₀ value is indicative of potent inhibition of translation.
Ribosome Binding Assays
These assays determine if and how strongly an antibiotic binds to the bacterial ribosome.
Experimental Protocol (Filter Binding Assay):
-
Isolation of Ribosomes: 70S ribosomes are purified from the target bacterial species.
-
Radiolabeling of Antibiotic: this compound is labeled with a radioactive isotope (e.g., [³H] or [¹⁴C]).
-
Binding Reaction: Radiolabeled this compound is incubated with purified ribosomes at various concentrations.
-
Separation of Bound and Unbound Antibiotic: The reaction mixture is passed through a nitrocellulose filter. Ribosomes and any bound antibiotic will be retained on the filter, while unbound antibiotic will pass through.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter to determine the amount of bound antibiotic.
-
Data Analysis: The dissociation constant (Kd) is calculated to quantify the binding affinity. A lower Kd value indicates a stronger binding affinity.
Toeprinting Assay
This technique can identify the specific binding site of an antibiotic on the ribosome by detecting where the ribosome stalls on an mRNA template.
Experimental Protocol:
-
In Vitro Translation Reaction: A cell-free translation system is set up with a specific mRNA template, ribosomes, and the antibiotic being tested (this compound).
-
Primer Extension: A DNA primer complementary to a downstream region of the mRNA is added, along with reverse transcriptase.
-
Analysis of cDNA Products: The reverse transcriptase synthesizes a complementary DNA (cDNA) strand until it is blocked by the stalled ribosome. The length of the resulting cDNA fragment, or "toeprint," is determined by gel electrophoresis.
-
Mapping the Binding Site: The size of the toeprint reveals the precise location on the mRNA where the ribosome was stalled by the antibiotic, thus indicating the antibiotic's binding site.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general pathway of bacterial protein synthesis and a typical workflow for validating a ribosome-targeting antibiotic.
Caption: Bacterial protein synthesis pathway and the putative inhibitory action of this compound.
Caption: Experimental workflow for validating the molecular target of this compound.
Comparative Analysis with Other Ribosome-Targeting Antibiotics
To fully understand the potential of this compound, its performance should be compared to other well-characterized ribosome-targeting antibiotics. Thiozole-containing antibiotics, including other thiopeptides, are known for their potent activity against multi-drug resistant Gram-positive pathogens. A comparative analysis would involve performing the aforementioned assays with this compound alongside antibiotics with known ribosomal binding sites, such as those listed below.
| Antibiotic Class | Example | Ribosomal Subunit Target | Binding Site/Mechanism |
| Macrolides | Erythromycin | 50S | Nascent peptide exit tunnel |
| Lincosamides | Clindamycin | 50S | Peptidyl transferase center |
| Oxazolidinones | Linezolid | 50S | A-site of the peptidyl transferase center |
| Aminoglycosides | Gentamicin | 30S | A-site, causes misreading of mRNA |
| Tetracyclines | Tetracycline | 30S | A-site, prevents tRNA binding |
| Other Thiopeptides | Thiostrepton | 50S (L11 protein and 23S rRNA) | Interferes with elongation factor binding |
By comparing the inhibitory profiles, binding affinities, and specific ribosomal stalling patterns, researchers can elucidate the unique mechanism of this compound and its potential advantages over existing antibiotics.
Conclusion
While this compound shows significant promise as a potent antibacterial agent against Gram-positive bacteria, rigorous experimental validation of its molecular target is paramount. The methodologies outlined in this guide provide a clear path for researchers to definitively establish the ribosome as the direct target of this compound and to characterize its specific binding site and inhibitory mechanism across different bacterial species. Such data is essential for the rational design of next-generation thiopeptide antibiotics and for advancing this compound through the drug development pipeline. Further research, including structural studies like cryo-electron microscopy of the this compound-ribosome complex, will be invaluable in providing a high-resolution understanding of its mode of action.
References
A Comparative Guide to Thiopeptide Synthesis: Benchmarking Routes to Micrococcin P1, Thiostrepton, and Nosiheptide with a Forward Look towards Geninthiocin
For Researchers, Scientists, and Drug Development Professionals
Thiopeptide antibiotics represent a class of structurally complex and biologically potent natural products, holding significant promise in the fight against drug-resistant pathogens. Their intricate molecular architecture, characterized by a highly modified macrocyclic core featuring multiple thiazole (B1198619) and dehydroamino acid residues, presents a formidable challenge for chemical synthesis. This guide provides a comparative analysis of the total syntheses of three prominent thiopeptides: micrococcin (B1169942) P1, thiostrepton, and nosiheptide (B1679978). While a total synthesis of the recently discovered thiopeptide Geninthiocin has not yet been reported, this guide will leverage the established synthetic strategies for its congeners to propose a plausible synthetic route, offering a valuable roadmap for future research endeavors.
Comparative Analysis of Thiopeptide Total Syntheses
The total synthesis of thiopeptides is a testament to the ingenuity of modern synthetic organic chemistry. These endeavors are often characterized by convergent strategies, the development of novel methodologies for the construction of key heterocyclic motifs, and intricate macrocyclization steps. Below is a summary of the key quantitative data for the total syntheses of micrococcin P1, thiostrepton, and nosiheptide.
| Thiopeptide | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Synthetic Highlights |
| Micrococcin P1 | ~15-20 | Not explicitly stated in a single source, but individual key transformations report moderate to high yields. | Convergent fragment coupling; Late-stage pyridine (B92270) core formation; Thiazole synthesis via Hantzsch reaction or cyclodehydration. |
| Thiostrepton | ~35-40 | Not explicitly stated as a single overall yield. | Construction of a complex quinaldic acid macrocycle; Stereocontrolled formation of the dehydropiperidine core; Multiple fragment couplings. |
| Nosiheptide | ~30-35 | Not explicitly stated as a single overall yield. | Assembly of a highly substituted pyridine core; Formation of the indole-containing side ring; Double macrocyclization strategy. |
Proposed Synthetic Strategy for this compound
This compound, a 35-membered macrocyclic thiopeptide, shares significant structural homology with other members of this class, including multiple oxazole (B20620) and thiazole rings, and a dehydroalanine-rich tail.[1] Although its total synthesis is yet to be published, a retrosynthetic analysis based on established thiopeptide synthesis methodologies allows for the proposal of a viable synthetic strategy.
A convergent approach is envisioned, disconnecting the macrocycle into several key fragments. The central pyridine core, a common feature in many thiopeptides, could be assembled late in the synthesis to maximize convergence. The poly-heterocyclic chains would be constructed through iterative thiazole and oxazole formation reactions. The dehydroalanine (B155165) residues in the tail could be introduced from serine or cysteine precursors.
Retrosynthetic Analysis of this compound
Caption: Proposed retrosynthetic analysis for this compound.
Experimental Protocols for Key Transformations
The synthesis of thiopeptides relies on a toolbox of robust chemical transformations for the construction of their characteristic structural motifs. Below are generalized protocols for key steps commonly employed in the synthesis of micrococcin P1, thiostrepton, and nosiheptide.
Thiazole Formation via Hantzsch Reaction
The Hantzsch thiazole synthesis is a classical and widely used method for constructing the thiazole rings present in thiopeptides.
-
General Procedure: A thioamide is reacted with an α-haloketone in a suitable solvent, often ethanol (B145695) or a mixture of polar aprotic solvents. The reaction is typically heated to drive the condensation and cyclization. Subsequent dehydration, which can sometimes occur in situ or be promoted by a dehydrating agent, yields the aromatic thiazole ring.
Dehydroalanine Formation
Dehydroalanine residues are crucial for the biological activity of many thiopeptides and are typically introduced from precursor amino acids.
-
From Serine: A protected serine-containing peptide is treated with a dehydrating agent, such as a carbodiimide (B86325) in the presence of a copper(I) salt, or by using the Burgess reagent.
-
From Cysteine: A protected cysteine residue can be converted to dehydroalanine through a two-step process involving S-alkylation followed by base-mediated elimination.
Pyridine Core Synthesis
The central substituted pyridine ring is a key structural element in many thiopeptides. Its synthesis is often a cornerstone of the overall synthetic strategy.
-
General Strategy: A common approach involves a [4+2] cycloaddition reaction, such as a Hantzsch-type pyridine synthesis, where two equivalents of a β-ketoester or a related compound react with an aldehyde and ammonia (B1221849) or an ammonia source. More modern approaches utilize transition-metal-catalyzed cross-coupling reactions to assemble the substituted pyridine from smaller, functionalized precursors.
Macrocyclization
The final macrocyclization is a critical and often challenging step in the total synthesis of thiopeptides.
-
Macrolactamization: The most common strategy involves the formation of an amide bond between the N-terminus and a C-terminal activated carboxylic acid of a linear precursor. High-dilution conditions are typically employed to favor intramolecular cyclization over intermolecular polymerization. A variety of coupling reagents, such as HATU or PyBOP, can be used to facilitate this transformation.
Synthetic Workflow Comparison
The following diagram illustrates a generalized comparative workflow for the synthesis of thiopeptides, highlighting the convergent nature of these synthetic endeavors.
Caption: Generalized workflow for thiopeptide total synthesis.
Conclusion
The total syntheses of micrococcin P1, thiostrepton, and nosiheptide showcase the power of modern organic chemistry in conquering molecular complexity. While a direct benchmark against a published synthetic route for this compound is not yet possible, the strategies and methodologies developed for these related natural products provide a clear and logical framework for its eventual synthesis. The proposed retrosynthetic analysis and the discussion of key chemical transformations offer a valuable starting point for research groups aiming to tackle this challenging and rewarding synthetic target. The continued development of efficient and scalable synthetic routes to thiopeptides will be crucial for unlocking their full therapeutic potential and for the generation of novel analogs with improved pharmacological properties.
References
Assessing the Synergistic Potential of Geninthiocin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. Combination therapy, leveraging the synergistic interactions between antimicrobial agents, offers a promising strategy to enhance efficacy, overcome resistance, and reduce the required therapeutic dosage, thereby minimizing toxicity. Geninthiocin, a thiopeptide antibiotic, has demonstrated potent activity against a range of Gram-positive bacteria, including resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE)[1]. This guide provides a comparative framework for assessing the synergistic effects of this compound with other conventional antibiotics, supported by established experimental protocols and hypothetical performance data.
Quantitative Assessment of Synergy: Comparative Data
To evaluate the synergistic potential of this compound, checkerboard assays and time-kill curve analyses are standard in vitro methods. The Fractional Inhibitory Concentration (FIC) index, derived from the checkerboard assay, is a key quantitative measure of synergy.[2][3] An FIC index of ≤ 0.5 indicates synergy, > 0.5 to 4.0 suggests an additive or indifferent effect, and > 4.0 signifies antagonism.[2][3]
Below are hypothetical data tables illustrating the potential synergistic interactions between this compound and other antibiotics against a clinical isolate of MRSA (ATCC 43300).
Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Antibiotics against MRSA (ATCC 43300)
| Antibiotic | MIC (µg/mL) |
| This compound | 0.5 |
| Vancomycin | 1 |
| Linezolid | 2 |
| Daptomycin | 0.5 |
Table 2: Fractional Inhibitory Concentration (FIC) Indices for this compound Combinations against MRSA (ATCC 43300)
| Antibiotic Combination | MIC of this compound in Combination (µg/mL) | MIC of Second Antibiotic in Combination (µg/mL) | FIC of this compound | FIC of Second Antibiotic | FIC Index | Interpretation |
| This compound + Vancomycin | 0.125 | 0.25 | 0.25 | 0.25 | 0.5 | Synergy |
| This compound + Linezolid | 0.25 | 0.5 | 0.5 | 0.25 | 0.75 | Additive |
| This compound + Daptomycin | 0.0625 | 0.125 | 0.125 | 0.25 | 0.375 | Synergy |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment of antibiotic synergy. The following sections outline the protocols for the checkerboard assay and the time-kill curve assay.
Checkerboard Assay Protocol
The checkerboard assay is a widely used method to determine the FIC index and assess synergy between two antimicrobial agents.[2][4][5][6]
1. Preparation of Materials:
-
96-well microtiter plates.
-
Mueller-Hinton Broth (MHB), cation-adjusted.
-
Bacterial inoculum standardized to 0.5 McFarland, further diluted to a final concentration of 5 x 10^5 CFU/mL in each well.[2]
-
Stock solutions of this compound and the second antibiotic, prepared at a concentration of at least 10 times the expected MIC.
2. Plate Setup:
-
A two-dimensional array of serial dilutions of the two antibiotics is created in the microtiter plate.
-
Along the x-axis (columns), serial dilutions of this compound are made.
-
Along the y-axis (rows), serial dilutions of the second antibiotic are made.
-
This creates a checkerboard pattern where each well contains a unique combination of concentrations of the two drugs.[2]
-
Control wells containing each drug alone, as well as a growth control (no drug) and a sterility control (no bacteria), are included.
3. Inoculation and Incubation:
-
Each well is inoculated with the standardized bacterial suspension.
-
The plates are incubated at 35-37°C for 16-20 hours.
4. Data Analysis:
-
The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
The FIC for each drug is calculated as the MIC of the drug in combination divided by the MIC of the drug alone.
Time-Kill Curve Assay Protocol
The time-kill curve assay provides information on the rate of bacterial killing and can confirm synergistic or bactericidal activity over time.[7][8][9]
1. Preparation of Materials:
-
Culture tubes or flasks.
-
MHB, cation-adjusted.
-
Bacterial inoculum adjusted to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Stock solutions of this compound and the second antibiotic.
2. Experimental Setup:
-
Test tubes are prepared with MHB containing the antibiotics at specific concentrations (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC) alone and in combination.
-
A growth control tube without any antibiotic is included.
3. Inoculation and Sampling:
-
The tubes are inoculated with the standardized bacterial suspension.
-
The cultures are incubated at 35-37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are withdrawn from each tube.[10]
4. Viable Cell Counting:
-
Serial dilutions of the collected aliquots are plated on appropriate agar (B569324) plates.
-
The plates are incubated for 18-24 hours, and the number of colony-forming units (CFU) is counted.
5. Data Analysis:
-
The results are plotted as log10 CFU/mL versus time.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[7]
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[7][8]
Visualizing Experimental Design and Potential Mechanisms
Graphical representations of experimental workflows and potential signaling pathways can aid in understanding the complex interactions in synergistic studies.
Workflow for Assessing Antibiotic Synergy.
Thiopeptide antibiotics like this compound are known to inhibit protein synthesis by binding to the bacterial ribosome.[11] A potential synergistic interaction with an antibiotic having a different mechanism of action, such as a cell wall synthesis inhibitor, could lead to enhanced antibacterial activity.
Hypothetical Synergistic Mechanism of Action.
Conclusion
While this guide presents hypothetical data, the outlined experimental framework provides a robust starting point for the systematic evaluation of this compound's synergistic potential. The combination of checkerboard and time-kill assays offers a comprehensive in vitro assessment that can identify promising antibiotic partners for further preclinical and clinical development. Such investigations are paramount in the ongoing effort to combat antimicrobial resistance and expand our therapeutic arsenal.
References
- 1. scispace.com [scispace.com]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. actascientific.com [actascientific.com]
- 8. emerypharma.com [emerypharma.com]
- 9. DSpace [helda.helsinki.fi]
- 10. benchchem.com [benchchem.com]
- 11. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking Geninthiocin's Power: A Guide to Validating its Mechanism of Action with Resistant Mutants
For Researchers, Scientists, and Drug Development Professionals
Geninthiocin, a potent thiopeptide antibiotic, has demonstrated significant promise in combating Gram-positive bacteria, including menacing methicillin-resistant Staphylococcus aureus (MRSA). While its molecular structure and potent in-vitro activity are well-documented, definitive validation of its mechanism of action through the gold-standard approach of resistant mutant analysis remains a critical step for its advancement in the drug development pipeline. This guide provides a comparative framework for validating this compound's mechanism of action, drawing upon established methodologies and experimental data from analogous thiopeptide antibiotics.
The Resistant Mutant Approach: A Cornerstone of Antibiotic Validation
The generation and characterization of antibiotic-resistant mutants is a powerful tool to elucidate the specific molecular target of a compound. By identifying the genetic mutations that confer resistance, researchers can pinpoint the protein or cellular pathway that the antibiotic disrupts. This approach not only confirms the mechanism of action but also provides invaluable insights into potential resistance mechanisms that may emerge in clinical settings.
Comparative Analysis: Learning from Other Thiopeptides
Direct experimental data on this compound-resistant mutants is not yet publicly available. However, extensive research on other thiopeptide antibiotics with similar structural scaffolds provides a robust blueprint for how such a validation can be conducted. Here, we present a comparative analysis of two well-studied thiopeptides, Persiathiacin A and Thiostrepton, to illustrate the expected outcomes and experimental workflows for this compound.
Table 1: Comparison of Thiopeptide Antibiotics and Their Validated Mechanisms of Action
| Feature | This compound (Hypothesized) | Persiathiacin A[1][2] | Thiostrepton[3][4] |
| Class | Thiopeptide | Thiopeptide | Thiopeptide |
| Primary Activity | Gram-positive bacteria, including MRSA | Gram-positive bacteria, including MRSA | Gram-positive bacteria |
| Proposed Mechanism | Inhibition of protein synthesis | Inhibition of protein synthesis | Inhibition of protein synthesis |
| Validated Target | Homogentisate 1,2-dioxygenase (computational) | Ribosomal Protein L11 (encoded by rplK) and 23S rRNA | Ribosomal Protein L11 (encoded by rplK) and 23S rRNA |
| Validation Method | Molecular Docking & Simulation | Generation and whole-genome sequencing of resistant mutants | Generation and sequencing of resistant mutants |
Experimental Roadmap for Validating this compound's Mechanism of Action
The following experimental protocols, adapted from studies on Persiathiacin A and Thiostrepton, outline a comprehensive strategy for validating this compound's mechanism of action using resistant mutants.
Generation of this compound-Resistant Mutants
Spontaneous resistant mutants can be generated by exposing a susceptible bacterial strain (e.g., Bacillus subtilis or a susceptible strain of S. aureus) to increasing concentrations of this compound.
Experimental Protocol:
-
Prepare Bacterial Culture: Grow a culture of the susceptible bacterial strain to mid-logarithmic phase in an appropriate broth medium.
-
Plating: Spread a high density of the bacterial culture (e.g., 10⁸-10⁹ CFU) onto agar (B569324) plates containing a concentration of this compound slightly above the minimum inhibitory concentration (MIC).
-
Incubation: Incubate the plates at the optimal growth temperature for the bacterium until colonies appear.
-
Isolation and Verification: Isolate individual colonies and re-streak them on fresh agar plates containing the same concentration of this compound to confirm resistance. The MIC of the resistant mutants should be determined and compared to the wild-type strain.
Workflow for generating this compound-resistant mutants.
Identification of Resistance-Conferring Mutations
Whole-genome sequencing of the isolated resistant mutants is the most effective method to identify the genetic basis of resistance.
Experimental Protocol:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the wild-type and the resistant mutant strains.
-
Whole-Genome Sequencing: Perform whole-genome sequencing using a high-throughput sequencing platform.
-
Bioinformatic Analysis:
-
Align the sequencing reads from the resistant mutants to the reference genome of the wild-type strain.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions.
-
Focus on genes with mutations that appear independently in multiple resistant isolates. Based on data from other thiopeptides, the rplK gene (encoding ribosomal protein L11) and genes for 23S rRNA are strong initial candidates for analysis.[1][2][3]
-
Bioinformatic pipeline for identifying resistance mutations.
Validation of the Identified Target
Further experiments are necessary to confirm that the identified mutations are indeed responsible for resistance and to validate the target.
Table 2: Quantitative Data from a Hypothetical this compound Resistance Study (Modeled on Persiathiacin A Data)
| Strain | Relevant Genotype | This compound MIC (µg/mL) | Relative Fitness (vs. Wild-Type) |
| Wild-Type (B. subtilis) | rplK (wild-type) | 0.125 | 1.0 |
| Resistant Mutant 1 | rplK (A56V) | 8 | 0.85 |
| Resistant Mutant 2 | rplK (G60D) | 16 | 0.78 |
| Resistant Mutant 3 | 23S rRNA (A1067U) | 4 | 0.92 |
Experimental Protocol for Target Validation:
-
Genetic Complementation: Introduce a wild-type copy of the mutated gene into the resistant mutant. If the gene is the target, this should restore susceptibility to this compound.
-
In Vitro Assays: If the target is an enzyme, express and purify both the wild-type and mutant proteins. Perform enzyme activity assays in the presence and absence of this compound to demonstrate that the mutant protein is less sensitive to inhibition. For ribosomal targets, in vitro translation assays can be used.[1]
-
Structural Modeling: Use computational modeling to predict how the identified mutations in the target protein might affect this compound binding.
Logical pathways for validating the identified target.
Conclusion
The validation of this compound's mechanism of action through the generation and characterization of resistant mutants is a critical step towards its clinical development. By leveraging the established methodologies and comparative data from other thiopeptide antibiotics, researchers can efficiently and rigorously confirm its molecular target. This approach will not only solidify our understanding of how this promising antibiotic works but also provide crucial information for anticipating and overcoming potential resistance, ultimately paving the way for its potential use in treating challenging bacterial infections.
References
- 1. Mode of Action and Mechanisms of Resistance to the Unusual Polyglycosylated Thiopeptide Antibiotic Persiathiacin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of Action and Mechanisms of Resistance to the Unusual Polyglycosylated Thiopeptide Antibiotic Persiathiacin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiostrepton-resistant mutants of Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiostrepton-resistant mutants of Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiopeptide Biosynthetic Pathways: Geninthiocin and Other Key Thiopeptides
A comprehensive guide for researchers, scientists, and drug development professionals detailing the genetic and enzymatic machinery behind the synthesis of complex thiopeptide antibiotics.
Thiopeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) renowned for their potent activity against a range of bacterial pathogens, including drug-resistant strains.[1] Their intricate molecular architecture, characterized by a macrocyclic core containing multiple thiazoles, dehydroamino acids, and a six-membered nitrogen heterocycle, is the product of a sophisticated enzymatic assembly line encoded by a dedicated biosynthetic gene cluster (BGC).[1] Understanding the comparative genomics and biochemistry of these BGCs is pivotal for pathway engineering, novel compound discovery, and the development of new antimicrobial agents. This guide provides a comparative analysis of the biosynthetic pathways of Geninthiocin and other well-characterized thiopeptides, including thiostrepton, siomycin (B576535) A, GE2270A, and nosiheptide.
The Conserved Paradigm of Thiopeptide Biosynthesis
The biosynthesis of thiopeptides follows a conserved pathway that begins with the ribosomal synthesis of a precursor peptide. This peptide consists of an N-terminal leader peptide, crucial for recognition by modifying enzymes, and a C-terminal core peptide that undergoes extensive post-translational modifications.[2][3] These modifications, catalyzed by a suite of enzymes encoded within the respective BGCs, include:
-
Thiazole/Oxazole formation: Cysteine and serine/threonine residues in the core peptide are converted to thiazoline/oxazoline rings by a cyclodehydratase, which are then oxidized to thiazoles/oxazoles by a dehydrogenase.[4]
-
Dehydration: Serine and threonine residues are dehydrated to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively, by dehydratases.[4]
-
Macrocyclization: A key step involves a [4+2] cycloaddition reaction between two Dha residues to form the characteristic six-membered nitrogen heterocycle (pyridine or piperidine (B6355638) ring), which closes the macrocycle.[4][5]
-
Tailoring Modifications: Following the formation of the core structure, a variety of tailoring enzymes introduce further structural diversity, such as hydroxylation, methylation, and the attachment of side rings.[2][4]
Comparative Analysis of Biosynthetic Gene Clusters
The BGCs of thiopeptides share a conserved set of genes responsible for the core modifications, while variations in tailoring enzymes contribute to the structural diversity of the final products. The following table summarizes the key characteristics of the BGCs for this compound and other selected thiopeptides.
| Feature | This compound B | Thiostrepton | Siomycin A | GE2270A | Nosiheptide |
| Producing Organism | Streptomyces sp. YIM 130001[6] | Streptomyces laurentii[4] | Streptomyces sioyaensis[4] | Planobispora rosea[7] | Streptomyces actuosus[2] |
| BGC Size (approx. kb) | Not specified | ~35[4] | ~38[8] | ~23[9] | ~25[2] |
| Precursor Peptide Gene | genA[6] | tsrH[3][4] | sioH[3][4] | pbtA[7] | nosM[2] |
| Core Modifying Genes | Present[6] | tsrJ, K, L, M, N, O, S[4] | sioJ, K, L, M, N, O, S[8] | pbt cluster genes[7] | nosG, I, J, F[2] |
| Key Tailoring Features | Tail modifications (-Dha-Dha-NH2)[10] | Quinaldic acid side ring[4] | Quinaldic acid side ring[4] | No complex side ring | Indole (B1671886) side ring[2] |
Precursor Peptide Comparison
The precursor peptides are the initial building blocks of thiopeptides. While the leader peptides show variability, the core peptide sequences directly correspond to the final structure of the antibiotic.
| Thiopeptide | Precursor Peptide | Leader Peptide Sequence | Core Peptide Sequence |
| This compound B | GenA[6] | MTEETPLWDDLDEAVARGVGVVELDAGAEPL | SCSFCICTCSCSS[6] |
| Thiostrepton | TsrH[3] | MDAQITDSESDEELADMDLGAFDVAIDGSLDSQIE | IASASCTTCICTCSCSS[3] |
| Siomycin A | SioH[3] | MDAQITDSESDEELADMDLGAFDVAIDGSLDSQIE | IASASCTTCICTCSCSS[3] |
| GE2270A | PbtA[7] | Not specified | Not specified |
| Nosiheptide | NosM[2] | MNEQGSDSEDDLADIDLGAFDVAIDGSLDSQIE | SCTTCECCCSCSS[2] |
Key Biosynthetic Enzymes and Their Functions
The enzymatic machinery encoded by the BGCs is responsible for the remarkable chemical transformations in thiopeptide biosynthesis.
| Enzyme Class | Gene Examples | Function |
| Cyclodehydratase | TsrO, SioO, NosG[2][4] | Catalyzes the formation of thiazoline/oxazoline rings from Cys/Ser/Thr residues. |
| Dehydrogenase | TsrM, SioM[4] | Oxidizes thiazoline/oxazoline rings to thiazoles/oxazoles. |
| Dehydratase | TsrJ/K, SioJ/K, NosI/J[2][4] | Dehydrates Ser/Thr residues to dehydroamino acids (Dha/Dhb). |
| [4+2] Cycloaddition Enzyme | TsrN, SioN, NosF[2][4] | Catalyzes the formation of the central pyridine/piperidine ring. |
| Methyltransferase | TsrF (for quinaldic acid)[4] | Involved in tailoring reactions, such as the formation of side rings. |
| Radical SAM Enzyme | NosL (for indole ring)[2] | Catalyzes unique rearrangements for side ring formation. |
Visualizing the Biosynthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the general biosynthetic pathway, a comparative experimental workflow, and the logical flow of core modifications in thiopeptide synthesis.
Caption: Generalized biosynthetic pathway for thiopeptides.
Caption: Comparative workflow for elucidating thiopeptide BGCs.
Caption: Logical flow of core thiopeptide modifications.
Experimental Protocols
A detailed understanding of thiopeptide biosynthesis has been achieved through a combination of genetic and biochemical techniques. The following sections provide an overview of the methodologies commonly employed.
Protocol 1: Gene Inactivation in Streptomyces
Objective: To determine the function of a specific gene within a BGC by observing the effect of its deletion on thiopeptide production.
Methodology:
-
Vector Construction:
-
A temperature-sensitive plasmid (e.g., pKC1139-based) is commonly used for gene replacement in Streptomyces.
-
Upstream and downstream flanking regions (homology arms, typically 1-2 kb) of the target gene are amplified by PCR from the producer strain's genomic DNA.
-
These homology arms are cloned into the vector, flanking a selectable marker (e.g., an antibiotic resistance cassette).
-
-
Protoplast Transformation and Conjugation:
-
The constructed plasmid is introduced into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).
-
The plasmid is then transferred to the Streptomyces producer strain via intergeneric conjugation.
-
-
Selection of Single-Crossover Mutants:
-
Exconjugants are selected on media containing the appropriate antibiotics to select for the plasmid integration.
-
Incubation at a non-permissive temperature for plasmid replication ensures that only colonies with the plasmid integrated into the chromosome via a single homologous recombination event can grow.
-
-
Selection of Double-Crossover Mutants:
-
Single-crossover mutants are grown in non-selective liquid media to allow for a second recombination event to occur, which can either revert to the wild-type or result in the desired gene deletion.
-
The culture is then plated on non-selective media, and individual colonies are replica-plated onto media with and without the antibiotic used for plasmid selection.
-
Colonies that are sensitive to the antibiotic are potential double-crossover mutants where the plasmid has been excised.
-
-
Verification:
-
Genomic DNA is isolated from the potential double-crossover mutants.
-
PCR using primers flanking the target gene is performed to confirm the gene deletion.
-
The production profile of the mutant is analyzed by HPLC and mass spectrometry to determine the effect of the gene knockout.[11]
-
Protocol 2: Heterologous Expression of a Thiopeptide BGC
Objective: To produce a thiopeptide in a genetically tractable host for functional characterization of the BGC and for yield improvement.
Methodology:
-
Vector Construction:
-
Host Selection:
-
Transformation/Conjugation:
-
The vector containing the BGC is introduced into the chosen heterologous host, typically via conjugation from an E. coli donor strain.
-
-
Fermentation and Analysis:
Protocol 3: In Vitro Reconstitution of Biosynthetic Pathways
Objective: To elucidate the specific function of each enzyme and the sequence of post-translational modifications.[1]
Methodology:
-
Enzyme Expression and Purification:
-
Precursor Peptide Synthesis:
-
The precursor peptide is either chemically synthesized or produced recombinantly.[1]
-
-
In Vitro Reaction:
-
Analysis of Products:
Conclusion
The comparative analysis of the biosynthetic pathways of this compound and other thiopeptides reveals a remarkable interplay of conserved enzymatic machinery for core scaffold formation and divergent tailoring enzymes that generate structural diversity. This understanding, coupled with the powerful experimental methodologies outlined, provides a robust framework for the future discovery, characterization, and engineering of this important class of antibiotics. The continued exploration of thiopeptide biosynthesis holds significant promise for the development of novel therapeutic agents to combat the growing threat of antimicrobial resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Nosiheptide Biosynthesis Featuring a Unique Indole Side Ring Formation on the Characteristic Thiopeptide Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiopeptide Biosynthesis Featuring Ribosomally Synthesized Precursor Peptides and Conserved Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. In Vitro Biosynthesis of the Core Scaffold of the Thiopeptide Thiomuracin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. BGC0000611 [mibig.secondarymetabolites.org]
- 9. BGC0000604 [mibig.secondarymetabolites.org]
- 10. Geninthiocins C and D from Streptomyces as 35-membered macrocyclic thiopeptides with modified tail moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An efficient blue-white screening based gene inactivation system for Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and Analysis of the Biosynthetic Gene Cluster Encoding the Thiopeptide Antibiotic Cyclothiazomycin in Streptomyces hygroscopicus 10-22 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Geninthiocin: A Guide for Laboratory Professionals
Understanding Geninthiocin's Profile
This compound (B130505) is a thiopeptide antibiotic produced by Streptomyces sp.[1][2] It is a complex macrocyclic peptide containing oxazole (B20620) and thiazole (B1198619) moieties.[1] While detailed toxicity data is limited, its potent biological activity as a protein synthesis inhibitor and its cytotoxicity against certain cancer cell lines necessitate careful handling and disposal to prevent unintended environmental release or exposure.[3][4]
| Property | Description | Relevance to Disposal |
| Chemical Class | Thiopeptide Antibiotic | As an antibiotic, its release into the environment should be prevented to avoid contributing to antimicrobial resistance. |
| Composition | Contains Carbon, Hydrogen, Nitrogen, Oxygen, Sulfur | The presence of sulfur and nitrogen may influence the choice of disposal method and potential byproducts of incineration. |
| Physical State | Likely a solid in its pure form | Solid chemical waste has different handling procedures than liquid waste. |
| Biological Activity | Potent antibacterial and cytotoxic properties | Warrants its classification as potentially hazardous waste, requiring inactivation or specialized disposal to protect human health and the environment.[4] |
Step-by-Step Disposal Procedures for this compound Waste
The following procedures are based on general principles of laboratory chemical waste management and should be adapted to comply with institutional and local regulations.[5][6][7] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step 1: Waste Identification and Segregation
-
Identify all this compound-containing waste streams. This includes:
-
Segregate this compound waste at the point of generation. [6]
-
Use designated, clearly labeled, and compatible waste containers.[6][9]
-
Never mix this compound waste with non-hazardous waste.[10]
-
Avoid mixing this compound waste with other incompatible chemical wastes to prevent dangerous reactions.[7] For instance, do not mix with strong acids or bases unless part of a specific neutralization protocol.
-
Step 2: Waste Containment
-
Solid Waste:
-
Collect pure this compound and contaminated solids in a securely sealed, leak-proof container clearly labeled "Hazardous Waste: this compound."
-
For sharps contaminated with this compound, use a designated sharps container.[6]
-
-
Liquid Waste:
-
Collect stock solutions and other liquid this compound waste in a compatible, leak-proof, and shatter-resistant container (plastic is often preferred).[5][9]
-
The container must be clearly labeled with "Hazardous Waste: this compound" and a list of all constituents and their approximate concentrations.
-
-
Aqueous Solutions:
Step 3: Waste Decontamination (where applicable)
-
Autoclaving: While autoclaving can decontaminate biological waste, it may not be effective for destroying all antibiotics, some of which are heat-stable.[8] Unless your institution's EHS has validated autoclaving as an effective method for this compound degradation, it should not be considered a final disposal method.[8] Autoclaved waste containing this compound should still be disposed of as chemical waste.
-
Chemical Deactivation: There are no standard published protocols for the chemical deactivation of this compound. Do not attempt to neutralize or deactivate this compound without a validated protocol and approval from your EHS department.
Step 4: Storage and Labeling
-
Storage:
-
Store this compound waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[5]
-
The storage area should be secure, well-ventilated, and have secondary containment to catch any potential leaks.[6][9]
-
Ensure that stored waste containers are in good condition and inspected regularly.[6]
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream.[5][9]
-
Indicate the hazards associated with the waste (e.g., "Toxic," "Biohazard" if applicable).
-
Include the date when the waste was first added to the container.[9]
-
Step 5: Disposal
-
Contact your institution's EHS department for waste pickup. [5]
-
Provide them with accurate information about the waste composition and volume.
-
Trained hazardous waste personnel will then transport and dispose of the waste in accordance with all federal, state, and local regulations.[9]
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found in the literature, the primary "protocol" is the adherence to the general chemical waste management procedures outlined by regulatory bodies and institutional EHS departments. The key methodology is:
-
Characterization of the Waste: Identify the physical and chemical properties of the waste stream (solid, liquid, concentration of this compound, presence of other chemicals).
-
Segregation and Containment: Based on the characterization, select the appropriate, compatible, and properly labeled waste container.
-
Safe Storage: Store the contained waste in a designated and secure area.
-
Arranged Disposal: Coordinate with the institutional EHS for the collection and ultimate disposal by licensed professionals.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Microbial metabolites with tipA promoter inducing activity. II. This compound, a novel thiopeptide produced by Streptomyces sp. DD84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Geninthiocins C and D from Streptomyces as 35-membered macrocyclic thiopeptides with modified tail moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 158792-27-9: this compound | CymitQuimica [cymitquimica.com]
- 4. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. youtube.com [youtube.com]
- 10. acs.org [acs.org]
Personal protective equipment for handling Geninthiocin
Essential Safety and Handling Guide for Geninthiocin
Disclaimer: "this compound" is a hypothetical compound name. This guide is based on established safety protocols for handling potent, cytotoxic, and potentially genotoxic research chemicals.[1][2] Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with.[3] In the absence of a specific SDS, the following stringent precautions should be followed.
Potent research compounds like this compound may be carcinogenic, mutagenic, or teratogenic. Occupational exposure can occur through inhalation of powders, skin contact, or accidental ingestion.[4] Therefore, strict adherence to these operational and safety protocols is mandatory to protect all laboratory personnel.
Personal Protective Equipment (PPE)
The correct and consistent use of appropriate PPE is the primary defense against chemical exposure.[4] All personnel must receive training on the proper donning, doffing, and disposal of PPE. The following table summarizes the required PPE for handling this compound in various operational contexts.[5]
| Task | Gloves | Gown/Lab Coat | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | Single pair, nitrile | Standard lab coat | Safety glasses with side shields | Not typically required |
| Storage & Transport | Single pair, nitrile | Standard lab coat | Safety glasses with side shields | Not typically required |
| Weighing Powder | Double-gloved, chemotherapy-rated nitrile | Disposable, impermeable gown with closed front[4] | Full-face shield or safety goggles with a mask[5] | Fit-tested N95/N100 respirator[5] |
| Reconstitution (Liquid) | Double-gloved, chemotherapy-rated nitrile | Disposable, impermeable gown with closed front | Full-face shield or safety goggles with a mask | Not required if inside a certified chemical fume hood |
| Experimental Use | Double-gloved, chemotherapy-rated nitrile | Disposable, impermeable gown with closed front | Safety glasses with side shields (in fume hood) | Not required if inside a certified chemical fume hood |
| Spill Cleanup (Minor) | Double-gloved, chemotherapy-rated nitrile | Disposable, impermeable gown with closed front | Full-face shield and safety goggles | Fit-tested N95/N100 respirator[6] |
| Waste Disposal | Double-gloved, chemotherapy-rated nitrile | Disposable, impermeable gown with closed front | Safety glasses with side shields | Not typically required |
Operational Protocols
Receiving and Unpacking
-
All personnel involved in receiving should be trained in handling hazardous materials.[5]
-
Upon receipt, inspect the external packaging for any signs of damage or leakage.
-
If a package is damaged, handle it as a potential spill.[5] Move it to a designated containment area (like a fume hood) and follow the spill management protocol.
-
Wear a lab coat, safety glasses, and nitrile gloves when unpacking.
Storage
-
Store this compound in a designated, secure, and well-ventilated area away from incompatible materials.[3]
-
The storage container must be clearly labeled with the chemical name and appropriate hazard warnings.[7]
-
Maintain an accurate inventory of the compound.
Weighing and Reconstitution (High-Risk Operations)
These procedures must be performed in a designated area to prevent contamination.[8]
Methodology for Weighing Potent Powders:
-
Preparation: Before starting, ensure a cytotoxic spill kit is readily available.[4] Cover the work surface within a containment device with absorbent bench paper.[9]
-
Containment: All handling of this compound powder must be conducted within a certified chemical fume hood, a HEPA-filtered ventilated balance enclosure, or a glove box.[8][10] Using an enclosed balance can further mitigate risks.[9]
-
PPE: Don the required PPE for weighing powder, including a fit-tested N95/N100 respirator, impermeable gown, and double nitrile gloves.[5]
-
Tare Method: To minimize exposure, use the tare method.[8]
-
Place a pre-labeled, sealable container on the balance and tare it.
-
Move the container into the fume hood or containment device.
-
Carefully add the powder to the container.
-
Seal the container before moving it back to the balance for the final weight measurement.
-
Repeat as necessary for weight corrections, always performing manipulations inside the containment device.[8]
-
-
Reconstitution: Add solvent to the sealed container while still inside the fume hood. Use Luer-lock syringes and fittings to prevent leaks.[5]
Spill Management
A clear spill response plan must be established and accessible.[11]
-
Minor Spill: (A small volume that can be safely cleaned by trained lab staff)
-
Alert & Secure: Immediately alert others in the area and restrict access.[12]
-
Don PPE: Wear full PPE as specified in the table, including a respirator.
-
Contain: Cover the spill with absorbent material from a cytotoxic spill kit, working from the outside in to prevent spreading.[13]
-
Clean: Collect all contaminated materials using scoops or tongs and place them in a designated cytotoxic waste container.[11]
-
Decontaminate: Clean the spill area thoroughly with an appropriate deactivating solution or detergent and water.[11]
-
-
Major Spill: (A large volume or any spill outside of a containment device)
Disposal Plan
All materials that have come into contact with this compound are considered cytotoxic waste and must be segregated from other waste streams.[2][15]
-
Contaminated Solids: All disposable PPE, absorbent pads, empty vials, and lab materials must be placed in clearly labeled, puncture-resistant, leak-proof cytotoxic waste containers (often purple or marked with the cytotoxic symbol).[1][4]
-
Liquid Waste: Collect liquid waste in designated, sealed, and leak-proof containers.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated cytotoxic sharps container.[1]
-
Final Disposal: All cytotoxic waste must be disposed of through the institution's hazardous chemical waste program, typically via high-temperature incineration.[15][16] Do not dispose of this waste down the drain or in general trash.[7]
Visual Workflows
The following diagrams illustrate the procedural flow for safely handling this compound and the logical steps for responding to an emergency.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 4. benchchem.com [benchchem.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ipservices.care [ipservices.care]
- 7. globalchemsdepot.com [globalchemsdepot.com]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. pharmtech.com [pharmtech.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. cabrillo.edu [cabrillo.edu]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. documents.uow.edu.au [documents.uow.edu.au]
- 15. documents.uow.edu.au [documents.uow.edu.au]
- 16. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
